molecular formula C8H4BrClN2 B580801 7-Bromo-2-chloro-1,5-naphthyridine CAS No. 1309774-03-5

7-Bromo-2-chloro-1,5-naphthyridine

Cat. No.: B580801
CAS No.: 1309774-03-5
M. Wt: 243.488
InChI Key: GPFKNUQKQAMKLP-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-1,5-naphthyridine (CAS 1309774-03-5) is a high-purity halogenated naphthyridine compound that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research . With a molecular formula of C₈H₄BrClN₂ and a molecular weight of 243.49 g/mol, this building block is particularly valued for constructing complex molecular frameworks . Its structure features bromo and chloro substituents at the 7- and 2-positions, respectively, which allow for sequential and site-selective functionalization via cross-coupling reactions and nucleophilic substitutions, making it a versatile precursor for generating diverse compound libraries . This compound is extensively utilized in pharmaceutical research as a core scaffold for the development of novel therapeutic agents targeting various diseases, including oncology . Specific synthetic applications include its use in palladium-catalyzed cross-coupling reactions, such as with pyrazole boronic esters, and its role as a substrate in substitution reactions with nitrogen-containing heterocycles like pyridazines and thiadiazoles to create potential pharmacologically active molecules . 1,5-Naphthyridine derivatives are recognized in the scientific literature for their significant biological activities and presence in compounds with optical applications . The product has a purity of ≥97% and should be stored at 2-8°C in a sealed, dry environment . This product is for research and further manufacturing use only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-chloro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFKNUQKQAMKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-2-chloro-1,5-naphthyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-bromo-2-chloro-1,5-naphthyridine, a key heterocyclic building block in contemporary chemical research and pharmaceutical development. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Core Molecular Profile

This compound is a dihalogenated heterocyclic compound built upon the 1,5-naphthyridine core. This scaffold is of significant interest due to its structural resemblance to quinoline and its prevalence in a wide array of biologically active molecules. The presence of two distinct halogen atoms at the C2 and C7 positions offers a versatile platform for selective functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimentally determined data for some properties are limited in publicly accessible literature, computed values provide a reliable estimation for practical laboratory use.

PropertyValueSource
Molecular Formula C₈H₄BrClN₂PubChem[1]
Molecular Weight 243.49 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1309774-03-5ChemicalBook[2]
Appearance Solid (predicted)CymitQuimica[3]
Melting Point Not available
Boiling Point 319.6 ± 37.0 °C (Predicted)ChemicalBook[2]
Density 1.762 ± 0.06 g/cm³ (Predicted)ChemSrc
InChI InChI=1S/C8H4BrClN2/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4HPubChem[1]
InChIKey GPFKNUQKQAMKLP-UHFFFAOYSA-NPubChem[1]
SMILES C1=CC(=NC2=C1N=CC(=C2)Br)ClPubChem[1]
Spectroscopic Characterization

While a complete, publicly available set of assigned spectra for this compound is scarce, the following represents expected spectral characteristics based on the analysis of similar naphthyridine structures. Researchers are advised to acquire and interpret their own analytical data for definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the naphthyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight distinct signals for the eight carbon atoms of the naphthyridine core. The carbons directly attached to the nitrogen, bromine, and chlorine atoms will exhibit characteristic chemical shifts.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, as well as C=C and C=N stretching vibrations within the heterocyclic system.

Synthesis of this compound

Hypothetical Synthetic Protocol

This protocol is a proposed pathway and should be optimized for laboratory implementation.

Step 1: Synthesis of a Dihalogenated 1,5-Naphthyridin-2-one Precursor

A plausible route would involve the cyclization of a 3-amino-bromopyridine derivative with a suitable three-carbon synthon, followed by chlorination.

Step 2: Chlorination of the Naphthyridinone

The resulting naphthyridinone can be converted to the target this compound by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This is a standard method for the conversion of hydroxylated nitrogen heterocycles to their chloro-derivatives.[4][5]

Synthesis_Pathway cluster_0 Synthesis of this compound 3-Amino-bromopyridine 3-Amino-bromopyridine Cyclization Cyclization 3-Amino-bromopyridine->Cyclization e.g., Skraup reaction Dihalogenated_Naphthyridinone 7-Bromo-1,5-naphthyridin-2-one Cyclization->Dihalogenated_Naphthyridinone Chlorination Chlorination Dihalogenated_Naphthyridinone->Chlorination POCl₃ or PCl₅ Target_Compound This compound Chlorination->Target_Compound Reactivity_Diagram cluster_1 Reactivity of this compound Start This compound Suzuki Suzuki-Miyaura Coupling (ArB(OH)₂, Pd catalyst, base) Start->Suzuki Selective at C7 Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) Start->Buchwald SNAr Nucleophilic Aromatic Substitution (Nu⁻) Start->SNAr Product_Suzuki 7-Aryl-2-chloro-1,5-naphthyridine Suzuki->Product_Suzuki Product_Buchwald 7-Bromo-2-amino-1,5-naphthyridine or 2-Chloro-7-amino-1,5-naphthyridine Buchwald->Product_Buchwald Product_SNAr Substituted 1,5-naphthyridine SNAr->Product_SNAr Drug_Discovery_Workflow cluster_2 Role in Kinase Inhibitor Drug Discovery Starting_Material 7-Bromo-2-chloro- 1,5-naphthyridine Functionalization Selective Cross-Coupling & SNAr Reactions Starting_Material->Functionalization Library_Synthesis Library of diverse 1,5-naphthyridine derivatives Functionalization->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Compound Hit Compound Screening->Hit_Compound Lead_Optimization Lead Optimization Hit_Compound->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

Sources

A Technical Guide to 7-Bromo-2-chloro-1,5-naphthyridine: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of 7-Bromo-2-chloro-1,5-naphthyridine, a pivotal heterocyclic intermediate in medicinal chemistry and materials science. We will explore its core chemical identifiers, physicochemical properties, established synthetic and purification protocols, and its versatile applications, with a focus on its role in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique reactivity profile.

Core Compound Identification

The precise identification of a chemical entity is the foundation of reproducible science. This compound is a disubstituted naphthyridine, a class of aromatic heterocyclic compounds containing two fused pyridine rings.

  • IUPAC Name: this compound[1]

  • CAS Number: 1309774-03-5[1][2]

  • Molecular Formula: C₈H₄BrClN₂[1]

  • Synonyms: 1,5-Naphthyridine, 7-bromo-2-chloro-[1]

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is essential for its handling, reaction planning, and analytical characterization.

PropertyValueSource
Molecular Weight 243.49 g/mol PubChem[1]
Monoisotopic Mass 241.92464 DaPubChem[1]
XLogP3 2.9PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Polar Surface Area 25.78 ŲPubChem[1]

The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a "privileged scaffold" in medicinal chemistry.[3] Its rigid, planar structure and the presence of two nitrogen atoms allow for specific hydrogen bonding interactions with biological targets, such as enzymes and receptors. This scaffold is a known bioisostere for quinoline and naphthalene systems, often imparting improved metabolic stability or modified pharmacological activity.[4] The introduction of halogen atoms at the 2 and 7 positions, as in the title compound, creates a powerful and versatile synthetic intermediate.

The differential reactivity of the C-Cl and C-Br bonds is the cornerstone of this molecule's utility. The C-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) than the C-Cl bond. This allows for selective, sequential functionalization, making it an ideal platform for building molecular complexity.

Synthesis and Purification Workflow

The synthesis of substituted 1,5-naphthyridines often involves the cyclization of appropriately substituted pyridine precursors.[5] While multiple specific routes to this compound may exist in patent and journal literature, a generalized workflow is presented below. This workflow represents a common strategic approach in heterocyclic chemistry, starting from synthesis and moving through purification and validation.

G cluster_0 Synthesis Phase cluster_1 Purification Phase cluster_2 Validation & Final Product Start Pyridine Precursors Reaction Multi-step Synthesis (e.g., Cyclization, Halogenation) Start->Reaction Crude Crude Product (this compound) Reaction->Crude Purify Column Chromatography (Silica Gel) Crude->Purify Solvent Solvent Removal (Rotary Evaporation) Purify->Solvent Characterize Spectroscopic Analysis (NMR, MS, HPLC) Solvent->Characterize Final Pure Product >95% Characterize->Final

Caption: Generalized workflow for the synthesis, purification, and validation of this compound.

Exemplar Protocol: Column Chromatography Purification

Causality: Column chromatography is the standard method for purifying moderately polar organic compounds like the title molecule from reaction byproducts and unreacted starting materials. Silica gel is chosen as the stationary phase due to its effectiveness in separating compounds based on polarity. The mobile phase (eluent) is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate); the ratio is optimized to achieve differential migration of the product and impurities.

Step-by-Step Methodology:

  • Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., 100% hexanes) is prepared and carefully packed into a glass column to create the stationary phase.

  • Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated to yield a dry powder. This dry-loading technique typically results in better separation than liquid-loading.

  • Elution: The column is eluted with a solvent gradient, starting with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 90:10 or 85:15).

  • Fraction Collection: Eluent is collected in fractions. Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified solid.

  • Validation: The purity of the final product is confirmed by analytical methods such as HPLC, ¹H NMR, and LC-MS to ensure it meets the required standard (typically >95%) for subsequent reactions.

Applications in Drug Discovery & Materials Science

The true value of this compound lies in its utility as a versatile building block for creating diverse molecular architectures.

G cluster_main cluster_reactions Selective Cross-Coupling Reactions cluster_products Resulting Scaffolds A This compound C-Br & C-Cl Reactive Sites B Suzuki Coupling (Boronic Acids/Esters) A->B Pd(0), Base @ C7-Br C Buchwald-Hartwig Amination (Amines) A->C Pd(0), Base @ C7-Br or C2-Cl D Sonogashira Coupling (Alkynes) A->D Pd(0), Cu(I) @ C7-Br E Heck Reaction (Alkenes) A->E Pd(0), Base @ C7-Br F Kinase Inhibitors B->F C->F G GPCR Modulators C->G H Organic Electronics D->H E->H

Caption: Selective functionalization pathways for this compound leading to diverse applications.

Sequential Cross-Coupling Reactions

The differential reactivity enables a powerful one-pot or sequential two-step strategy:

  • Step 1 (C-Br Functionalization): A Suzuki or Sonogashira coupling is performed under conditions that selectively activate the C-Br bond, leaving the C-Cl bond intact. This allows for the introduction of an aryl, heteroaryl, or alkynyl group at the 7-position.

  • Step 2 (C-Cl Functionalization): The resulting 2-chloro-7-substituted-1,5-naphthyridine can then undergo a second coupling reaction, often requiring more forcing conditions (e.g., different ligand, higher temperature) to activate the more robust C-Cl bond. This is frequently a Buchwald-Hartwig amination or another Suzuki coupling.[5][6]

This strategic approach provides an efficient route to highly decorated 1,5-naphthyridine cores, which are integral to the synthesis of targeted therapeutics, including kinase inhibitors and antivirals.

Safety and Handling

As with all halogenated heterocyclic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, MDPI. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information (PMC). [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, MDPI. [Link]

Sources

A Senior Application Scientist's Guide to 7-Bromo-2-chloro-1,5-naphthyridine: Properties, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides an in-depth analysis of 7-Bromo-2-chloro-1,5-naphthyridine, a key heterocyclic building block for researchers and professionals in drug development. We will explore its core molecular properties, its strategic importance in medicinal chemistry, a representative synthetic workflow, and a detailed experimental protocol for its application in cross-coupling reactions. The 1,5-naphthyridine scaffold is a recognized pharmacophore, and the specific di-halogenation of this compound offers significant synthetic versatility, making it a valuable intermediate in the construction of complex, biologically active molecules.[1][2]

Core Molecular Profile and Physicochemical Properties

This compound is a solid, aromatic heterocyclic compound. Its fundamental identity is defined by its molecular formula and weight, which are critical for all stoichiometric calculations in synthesis and analysis.

  • Molecular Formula: C₈H₄BrClN₂[3][4]

  • Molecular Weight: 243.49 g/mol [3][5]

The compound's utility in drug discovery is further suggested by its computed physicochemical properties, which are summarized in the table below. These parameters are essential for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Monoisotopic Mass 241.92464 DaPubChem[3]
XLogP3 2.9PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Topological Polar Surface Area 25.8 ŲPubChem[3]
Rotatable Bond Count 0PubChem[3]
CAS Number 1309774-03-5ChemicalBook[6]

Strategic Importance in Medicinal Chemistry

The true value of this compound lies not just in its structure, but in its function as a versatile synthetic intermediate. The naphthyridine core is a "privileged scaffold," appearing in numerous compounds with a wide spectrum of biological activities, including potential treatments for neurological disorders, cancer, and infectious diseases.[1][7]

The Causality of Di-halogenation: The key to this molecule's utility is the presence of two different halogen atoms at distinct positions. Bromine and chlorine substituents on an aromatic core serve as "synthetic handles" for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Crucially, the C-Br bond is typically more reactive than the C-Cl bond in these reactions. This differential reactivity allows for selective and sequential functionalization . A researcher can first perform a cross-coupling reaction at the more reactive 7-position (bromine) while leaving the 2-position (chlorine) intact. Subsequently, a second, different coupling reaction can be carried out at the chlorine position, often under more forcing conditions. This strategic, stepwise approach is fundamental to building molecular diversity and generating libraries of complex derivatives from a single, advanced intermediate.[2]

Synthetic Workflow and Rationale

The synthesis of substituted 1,5-naphthyridines can be achieved through various established routes, often involving the cyclization of appropriately substituted pyridines.[8][9] A common and effective method for creating the 2-chloro-1,5-naphthyridine core is through the Vilsmeier-Haack reaction, followed by halogenation.

The diagram below outlines a representative workflow for the synthesis of the title compound.

G cluster_0 Step 1: Core Formation cluster_1 Step 2: Functional Group Manipulation cluster_2 Step 3: Halogenation A N-(pyridin-3-yl)acetamide B 2-Chloro-1,5-naphthyridine-3-carbaldehyde A->B  Vilsmeier-Haack Reaction (POCl₃, DMF) C 1,5-Naphthyridin-2(1H)-one B->C  Oxidation & Hydrolysis D 7-Bromo-1,5-naphthyridin-2(1H)-one C->D  Bromination (NBS, H₂SO₄) E This compound D->E  Chlorination (POCl₃)

Caption: A representative synthetic workflow for this compound.

Workflow Rationale:

  • Core Formation: The synthesis begins with a Vilsmeier-Haack cyclization of an N-acylaminopyridine.[10] This reaction efficiently constructs the fused pyridine rings to form a chloro- and formyl-substituted naphthyridine.

  • Functional Group Manipulation: The initial product is converted to a naphthyridinone. This step is crucial as the ketone/enol tautomer facilitates subsequent electrophilic aromatic substitution.

  • Halogenation: The naphthyridinone is first brominated, typically using N-Bromosuccinimide (NBS). The existing ring nitrogens direct the bromination to the 7-position. The final step involves converting the hydroxyl group back to a chloride using a strong chlorinating agent like phosphorus oxychloride (POCl₃), yielding the target molecule.[11]

Experimental Protocol: Application in Suzuki-Miyaura Cross-Coupling

This protocol details a standard procedure for the selective Suzuki-Miyaura coupling at the C7-Br position of this compound. This exemplifies its use as a building block.

Objective: To synthesize 2-chloro-7-(4-methoxyphenyl)-1,5-naphthyridine.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • Inert Atmosphere: Assemble the flask and condenser, then flush the system with nitrogen for 15 minutes. Maintaining an inert atmosphere is critical to prevent the degradation of the palladium catalyst.

  • Reagent Addition: To the flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of dioxane. This allows the ligand and metal to form the active catalytic species before being introduced to the main reaction.

  • Solvent and Catalyst Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the main flask, followed by the catalyst mixture.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 2-chloro-7-(4-methoxyphenyl)-1,5-naphthyridine.

Self-Validation and Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to validate the successful and selective coupling at the bromine position.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Reddy, T. S., & G, N. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 34(1), 101689. [Link]

  • Journal of Chemical Health Risks. Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. [Link]

  • Brown, D. J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]

  • Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Chemsrc. 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine | CAS#:2256059-92-2. [Link]

  • Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Wujec, M., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 27(19), 6296. [Link]

  • Turos, G., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(8), 956-960. [Link]

  • Ikekawa, N. (1958). Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. Chemical and Pharmaceutical Bulletin, 6(3), 269-272. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 7-Bromo-2-chloro-1,5-naphthyridine from Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents. Among the functionalized 1,5-naphthyridines, 7-bromo-2-chloro-1,5-naphthyridine stands out as a versatile building block, offering two distinct halogenated sites for further chemical elaboration. This guide provides a comprehensive overview of the synthetic strategies for accessing this key intermediate, with a particular focus on routes commencing from readily available aminopyridines.

I. Strategic Approaches to the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine ring system from aminopyridine precursors is a cornerstone of its synthesis. Several classical and modern synthetic methodologies can be employed, with the Skraup-Doebner-von Miller reaction and its variations being particularly prominent.

A. The Skraup-Doebner-von Miller Reaction: A Classic for Quinoline and Naphthyridine Synthesis

The Skraup-Doebner-von Miller reaction is a powerful method for the synthesis of quinolines and, by extension, naphthyridines.[1][2] It involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound, typically generated in situ, in the presence of a strong acid and an oxidizing agent.[3][4] The general mechanism involves a series of conjugate additions, cyclizations, and dehydration/oxidation steps to furnish the fused heterocyclic system.[2][5]

For the synthesis of the 1,5-naphthyridine core, a 3-aminopyridine derivative serves as the aromatic amine component. The choice of the α,β-unsaturated carbonyl precursor is critical in determining the substitution pattern of the resulting naphthyridine.

B. Synthesis of the Key Precursor: 2-Amino-5-bromopyridine

A common and logical starting point for the synthesis of 7-bromo-substituted 1,5-naphthyridines is 2-amino-5-bromopyridine. This intermediate can be prepared through the bromination of 2-aminopyridine.[6] Several methods exist for this transformation, including direct bromination with bromine or employing milder brominating agents like N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide to enhance regioselectivity and minimize side reactions.[7][8] The synthesis of 2-amino-5-bromopyridine is a crucial first step, and its purity is paramount for the success of subsequent reactions.[9]

II. Synthetic Pathway to 7-Bromo-2-hydroxy-1,5-naphthyridine

A prevalent strategy for introducing the 2-chloro substituent involves the initial formation of a 2-hydroxy-1,5-naphthyridine, which can then be converted to the desired chloride.

A. Cyclization to Form the Naphthyridinone Core

Starting with 2-amino-5-bromopyridine, a cyclization reaction is performed to construct the second ring of the 1,5-naphthyridine system. A common approach is the Conrad-Limpach reaction or a similar condensation with a β-ketoester, such as diethyl malonate or a related derivative.[10] This reaction typically proceeds by initial formation of an enamine intermediate, followed by thermal or acid-catalyzed cyclization to yield a 4-hydroxy-1,5-naphthyridinone. For the synthesis of a 2-hydroxy derivative, a different cyclizing agent is required.

A plausible route involves a reaction analogous to the Skraup synthesis, where 2-amino-5-bromopyridine is reacted with a three-carbon synthon that can cyclize to form the desired pyridinone ring. For instance, reaction with acrylic acid or its derivatives under acidic and oxidizing conditions can lead to the formation of 7-bromo-1,5-naphthyridin-2(1H)-one (7-bromo-2-hydroxy-1,5-naphthyridine).

Experimental Protocol: Synthesis of 7-Bromo-2-hydroxy-1,5-naphthyridine (Illustrative)

  • Step 1: Synthesis of 2-Amino-5-bromopyridine. To a solution of 2-aminopyridine in a suitable solvent such as chloroform or acetic acid, a brominating agent like phenyltrimethylammonium tribromide is added portion-wise at a controlled temperature (e.g., 30°C).[7][8] The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium bisulfite and then a saturated sodium chloride solution.[7] The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.[7]

  • Step 2: Cyclization to 7-Bromo-2-hydroxy-1,5-naphthyridine. 2-Amino-5-bromopyridine is subjected to a Skraup-type reaction. A mixture of 2-amino-5-bromopyridine, glycerol, a dehydrating agent (e.g., concentrated sulfuric acid), and an oxidizing agent (e.g., arsenic pentoxide or the nitrobenzene corresponding to the starting amine) is heated. The reaction is highly exothermic and requires careful temperature control. After the reaction is complete, the mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

III. Conversion of the Hydroxynaphthyridine to the Chloronaphthyridine

The transformation of a 2-hydroxynaphthyridine (or its tautomeric 1,5-naphthyridin-2(1H)-one form) into a 2-chloronaphthyridine is a standard and crucial step.[10] This is typically achieved using a chlorinating agent that can convert the hydroxyl group into a good leaving group, which is then displaced by a chloride ion.

A. Chlorination using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this conversion.[10][11] The reaction is often carried out at elevated temperatures, sometimes in the presence of a base like N,N-dimethylaniline or triethylamine to neutralize the generated HCl. The mechanism involves the formation of a phosphate ester intermediate, which is then susceptible to nucleophilic attack by chloride.

Experimental Protocol: Synthesis of this compound

  • Step 1: Chlorination of 7-Bromo-2-hydroxy-1,5-naphthyridine. 7-Bromo-2-hydroxy-1,5-naphthyridine is treated with an excess of phosphorus oxychloride (POCl₃). The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude this compound. The solid is collected by filtration, washed thoroughly with water, and dried. Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent.

IV. Alternative Synthetic Strategies

While the pathway described above is a robust and widely used method, other synthetic approaches can also be considered.

A. Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction can be a powerful tool for the synthesis of chloro-substituted heterocyclic aldehydes.[11][12] Starting from an appropriate N-acyl-3-aminopyridine, treatment with a Vilsmeier reagent (POCl₃ and DMF) can lead to a one-pot cyclization and chlorination to afford a 2-chloro-1,5-naphthyridine derivative.[11] If the starting aminopyridine is appropriately substituted with bromine, this could provide a direct route to this compound.

B. Sandmeyer-type Reactions

Another potential, though less common, approach could involve the synthesis of a 2-amino-7-bromo-1,5-naphthyridine intermediate. The amino group could then be converted to a chloro group via a Sandmeyer reaction.[13][14] This would involve diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) followed by treatment with a copper(I) chloride solution.[15][16][17] This strategy, however, relies on the successful synthesis of the requisite aminobromonaphthyridine precursor.

V. Characterization and Data

The final product, this compound, and all key intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point (mp): As an indicator of purity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₄BrClN₂[18]
Molecular Weight 243.49 g/mol [18]
Appearance Off-white to yellow solid
CAS Number 1309774-03-5[18][19]
VI. Logical Workflow for Synthesis

The following diagram illustrates the primary synthetic pathway discussed in this guide.

Synthesis_Pathway A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 7-Bromo-2-hydroxy-1,5-naphthyridine B->C Skraup-type Cyclization D This compound C->D Chlorination (POCl₃)

Caption: Synthetic route to this compound.

VII. Conclusion

The synthesis of this compound from aminopyridines is a multi-step process that relies on well-established organic transformations. The key steps involve the regioselective bromination of an aminopyridine, construction of the naphthyridine core through a cyclization reaction, and subsequent conversion of a hydroxyl group to a chloride. Careful optimization of reaction conditions and rigorous purification of intermediates are crucial for obtaining the final product in high yield and purity. This versatile building block serves as a valuable starting material for the synthesis of more complex molecules with potential applications in drug discovery and materials science.

References

  • Al-Tel, T. H. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2021 , 26(11), 3328. [Link][10]

  • Paudler, W. W.; Kress, T. J. The Naphthyridines. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, Ltd., 2008; pp 1–105. [Link][20]

  • ScienceDirect. Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. [Link][21]

  • PrepChem. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. [Link][22]

  • Patsnap. Preparation method of 2-amino-5-bromopyridine. [7]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link][9]

  • Google Patents. A kind of preparation method of 2- amino -5- bromopyridine. [8]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link][1]

  • Journal of Chemical Health Risks. Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. [Link][11]

  • Wikipedia. Sandmeyer reaction. [Link][13]

  • Wikipedia. Doebner–Miller reaction. [Link][2]

  • PrepChem. Synthesis of 2-(7-chloro-1,8-naphthyridin-2-yl)-5-chloro-3-hydroxy-isoindolin-1-one. [Link][23]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link][14]

  • ResearchGate. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. [Link][12]

  • National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link][15]

  • PubChem. This compound. [Link][18]

  • J&K Scientific LLC. Sandmeyer Reaction. [Link][16]

  • Organic Chemistry Portal. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. [Link][24]

  • ResearchGate. Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. [Link][25]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link][17]

  • Sci-Hub. Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. [Link][26]

  • LookChem. Cas 1309774-03-5,this compound. [Link][27]

  • ResearchGate. Preparation of 1,5-naphthyridines from 3-aminopyridines and carbonyl derivatives. [Link][28]

  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link][3]

  • ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link][4]

  • ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link][29]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link][5]

  • MDPI. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. [Link][30]

  • Organic Chemistry Portal. Intermolecular Hydrazinative Halogenation of Alkenes with Potassium Halides as Nucleophilic Halogen Sources: Modular Entry to Phenelzine Derivatives. [Link][31]

  • ResearchGate. Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. [Link][32]

Sources

Spectroscopic Profile of 7-Bromo-2-chloro-1,5-naphthyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and functional properties. The targeted introduction of halogen substituents, such as bromine and chlorine, provides crucial anchor points for further synthetic modifications and significantly influences the molecule's physicochemical characteristics. This technical guide presents a comprehensive overview of the spectroscopic signature of a key derivative, 7-Bromo-2-chloro-1,5-naphthyridine, designed for researchers, scientists, and professionals in drug development. In the absence of extensive publicly available experimental data, this guide provides predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed, field-proven protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Data

The structural and electronic properties of this compound (C₈H₄BrClN₂) dictate its unique spectroscopic fingerprint. The following sections detail the anticipated data from core analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data for this compound are based on the analysis of substituent effects on the naphthyridine core.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.80d~2.0H-8
~8.45d~8.5H-4
~8.20d~2.0H-6
~7.70d~8.5H-3

Rationale: The protons on the naphthyridine ring are expected to resonate in the aromatic region (7.0-9.0 ppm). The electron-withdrawing effects of the nitrogen atoms and the halogen substituents will deshield these protons. H-4 and H-8 are adjacent to a nitrogen atom, shifting them significantly downfield. The bromine at position 7 will deshield the adjacent H-6 and H-8 protons. The chlorine at position 2 will similarly influence the chemical shift of H-3 and H-4. The coupling constants are predicted based on typical ortho-coupling in aromatic systems.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~160C-2
~152C-8a
~145C-4a
~142C-4
~138C-6
~125C-3
~122C-8
~120C-7

Rationale: The carbon atoms directly bonded to the electronegative nitrogen, chlorine, and bromine atoms (C-2, C-7, C-8a, and C-4a) are expected to be the most deshielded. The remaining carbons of the aromatic system will resonate at slightly higher fields.[1] Online prediction tools can provide a good starting point for estimating these chemical shifts.[2][3]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group AssignmentIntensity
3100-3000Aromatic C-H stretchingMedium to Weak
1600-1585C=N stretchingMedium
1500-1400Aromatic C=C stretchingMedium to Strong
850-550C-Cl stretchingStrong
690-515C-Br stretchingStrong
900-675C-H out-of-plane bendingStrong

Rationale: The spectrum will be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹.[4][5][6] The C=N and C=C stretching vibrations within the naphthyridine ring will appear in the 1600-1400 cm⁻¹ region.[4] The most prominent and diagnostic peaks will be the strong absorptions in the fingerprint region corresponding to the C-Cl and C-Br stretching vibrations.[5][7]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and elucidating the fragmentation pathways of a molecule.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in prominent peaks at m/z values corresponding to the different isotopic combinations. The calculated monoisotopic mass is approximately 241.9246 g/mol .

  • Major Fragmentation Pathways: The fragmentation of this compound is expected to proceed through the loss of halogen atoms or small neutral molecules.[8] Common fragmentation patterns for halogenated aromatic compounds include the loss of a halogen radical (Br• or Cl•) or the corresponding hydrogen halide (HBr or HCl).[8][9][10][11]

Experimental Protocols

The following sections provide detailed, standardized protocols for the acquisition of spectroscopic data for this compound. These protocols are designed to ensure data quality and reproducibility.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube. h1_acq ¹H NMR Acquisition: - Standard pulse program - Sufficient scans for S/N > 20 - Spectral width: -1 to 10 ppm - Relaxation delay: 2-5 s prep->h1_acq Transfer to spectrometer c13_acq ¹³C NMR Acquisition: - Proton-decoupled pulse program - Sufficient scans for S/N > 10 for quaternary carbons - Spectral width: -10 to 180 ppm - Relaxation delay: 5-10 s proc Apply Fourier transform, phase correction, and baseline correction. Reference spectra to residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). c13_acq->proc Process raw FID data

Caption: Workflow for NMR data acquisition and processing.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of solid this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton resonances (typically 0-12 ppm).

    • Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.[12]

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

    • Set the spectral width to encompass the full range of expected carbon resonances (typically 0-200 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the complete relaxation of quaternary carbons.[13][14]

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[15]

    • Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

ATR-FTIR Data Acquisition Workflow

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis setup Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry. background Acquire a background spectrum of the empty ATR crystal (e.g., 16-32 scans). setup->background sample Place a small amount of the solid sample onto the center of the ATR crystal. background->sample Load sample pressure Apply pressure to ensure good contact between the sample and the crystal. sample->pressure acquire Acquire the sample spectrum using the same parameters as the background scan. pressure->acquire cleanup Clean the ATR crystal thoroughly to prevent cross-contamination. acquire->cleanup Finalize

Caption: Workflow for ATR-FTIR data acquisition.

Detailed Protocol:

  • Instrument Preparation:

    • Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

    • Clean the surface of the ATR crystal (e.g., diamond or germanium) with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.[16]

  • Background Collection:

    • Acquire a background spectrum of the clean, empty ATR crystal. It is recommended to co-add 16 to 32 scans to improve the signal-to-noise ratio. This background spectrum will be automatically subtracted from the sample spectrum.[16][17][18][19][20]

  • Sample Measurement:

    • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

    • Use the pressure arm of the ATR accessory to apply consistent pressure and ensure intimate contact between the sample and the crystal surface.[16]

    • Acquire the sample spectrum using the same acquisition parameters (e.g., number of scans, resolution) as the background scan.

  • Data Processing and Cleanup:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Thoroughly clean the ATR crystal immediately after the measurement to avoid cross-contamination of subsequent samples.

HRMS Data Acquisition Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., ESI-TOF) cluster_proc Data Analysis prep Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). infusion Introduce the sample solution into the mass spectrometer via direct infusion or LC-MS. prep->infusion Load into instrument ionization Ionize the sample using an appropriate method (e.g., Electrospray Ionization - ESI). infusion->ionization analysis Analyze the ions in a high-resolution mass analyzer (e.g., Time-of-Flight - TOF or Orbitrap). ionization->analysis proc Determine the accurate mass of the molecular ion and its fragments. Compare the measured isotopic pattern with the theoretical pattern for C₈H₄BrClN₂. analysis->proc Analyze spectra

Caption: Workflow for HRMS data acquisition and analysis.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1-1 mg/mL) in a high-purity solvent such as methanol or acetonitrile. The sample should be fully dissolved to avoid clogging the instrument's sample introduction system.

  • Instrument Calibration: Calibrate the high-resolution mass spectrometer using a known calibration standard to ensure high mass accuracy.[21]

  • Sample Infusion and Ionization:

    • Introduce the sample solution into the mass spectrometer's ion source, for example, via direct infusion using a syringe pump.

    • Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions with minimal fragmentation.[22]

  • Mass Analysis:

    • Analyze the generated ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to obtain accurate mass measurements.[23][24]

    • Acquire data over a mass range that includes the expected molecular ion.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated exact mass for the elemental formula C₈H₄BrClN₂.

    • Analyze the isotopic distribution of the molecular ion peak and compare it with the theoretical pattern predicted based on the natural abundances of the isotopes of bromine and chlorine.

    • If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to support the structural assignment.[25]

Conclusion

This technical guide provides a foundational spectroscopic framework for this compound. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a robust starting point for the characterization of this and structurally related compounds. Adherence to these standardized methodologies will ensure the generation of high-quality, reliable, and comparable spectroscopic data, which is paramount for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Khakwani, S.; Aslam, S.; Shahi, M. N.; Rolim Bernardino, A. M.; Khan, M. A. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-B]-1,6-Naphthyridines. Asian Journal of Chemistry2016 , 28, 2385-2387. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Scientific Reports. [Link]

  • Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. ResearchGate. [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • 13-C NMR Protocol for beginners AV-400. University of Rochester. [Link]

  • Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. YouTube. [Link]

  • Basic Practical NMR Concepts. Michigan State University. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. [Link]

  • NMR Guidelines for ACS Journals. American Chemical Society. [Link]

  • Approximate 1H and 13C NMR Shifts. Scribd. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Missouri–St. Louis. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

  • IR: alkyl halides. University of Colorado Boulder. [Link]

  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc.[Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. [Link]

  • Chapter 1 – HRMS: Fundamentals and Basic Concepts. ScienceDirect. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ResearchGate. [Link]

  • Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. National Center for Biotechnology Information. [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

  • Spectral Characteristics of 2,7-Naphthyridines. MDPI. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • 1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. ResearchGate. [Link]

Sources

An In-depth Technical Guide on the Solubility of 7-Bromo-2-chloro-1,5-naphthyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the solubility characteristics of 7-Bromo-2-chloro-1,5-naphthyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited direct public data on this specific molecule, this paper establishes a framework for solubility determination based on the physicochemical properties of the 1,5-naphthyridine core, general principles of solubility for halogenated heterocyclic compounds, and established experimental methodologies.

Introduction: The Role of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter in the drug development pipeline, influencing everything from initial high-throughput screening to formulation and bioavailability.[1] For complex heterocyclic molecules like this compound, understanding their behavior in various organic solvents is paramount for synthesis, purification, and the preparation of stock solutions for biological assays. Poor solubility can be a significant hurdle, leading to challenges in formulation and potentially hindering the progression of promising drug candidates.[2]

The 1,5-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds. The introduction of bromo and chloro substituents, as in the case of this compound, significantly modulates the molecule's electronic and steric properties, thereby impacting its solubility profile.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility in different organic solvents.

Molecular Structure:

Caption: Chemical structure of this compound.

Key computed properties for this compound are summarized in the table below.[3]

PropertyValueSource
Molecular FormulaC₈H₄BrClN₂PubChem[3]
Molecular Weight243.49 g/mol PubChem[3]
XLogP32.9PubChem[3]
Hydrogen Bond Donor Count0PubChem[3]
Hydrogen Bond Acceptor Count2PubChem[3]

The positive XLogP3 value suggests a degree of lipophilicity, indicating that the compound is likely to have better solubility in organic solvents than in aqueous media. The presence of two nitrogen atoms as hydrogen bond acceptors can facilitate interactions with protic solvents.

Principles Governing Solubility in Organic Solvents

The adage "like dissolves like" is a fundamental principle in predicting solubility. For this compound, the following factors are key determinants:

  • Polarity: The molecule possesses both polar (C-Cl, C-Br, and the nitrogen atoms) and nonpolar (the aromatic rings) regions. Its solubility will be highest in solvents with a polarity that can effectively solvate both aspects of the structure.

  • Hydrogen Bonding: The nitrogen atoms in the naphthyridine ring can act as hydrogen bond acceptors. Protic solvents like alcohols (e.g., methanol, ethanol) can engage in hydrogen bonding, potentially enhancing solubility. Aprotic polar solvents such as DMSO and DMF can also interact favorably through dipole-dipole interactions.

  • Dispersion Forces: The planar aromatic structure allows for significant van der Waals interactions. Solvents with large, polarizable atoms or aromatic character (e.g., dichloromethane, toluene) can effectively interact with the molecule through these forces.

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[4][5]

Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for assessing the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification start Obtain Pure Compound & Solvents prep_vials Prepare Vials with Excess Solid start->prep_vials add_solvent Add Known Volume of Solvent prep_vials->add_solvent agitate Agitate at Constant Temperature (24-72h) add_solvent->agitate settle Allow Excess Solid to Settle agitate->settle sample Sample Supernatant settle->sample filter Filter Sample (e.g., 0.22 µm PTFE) sample->filter analyze Analyze by HPLC-UV filter->analyze calculate Calculate Concentration (Solubility) analyze->calculate calibrate Prepare Calibration Curve calibrate->calculate

Caption: Experimental workflow for solubility determination.

Detailed Protocol: Shake-Flask Method

This protocol provides a step-by-step guide for determining the equilibrium solubility of this compound in a given organic solvent.

Objective: To determine the saturation concentration of the compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.[2]

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a temperature-controlled shaker. Agitate the mixture for 24 to 72 hours to ensure that equilibrium is reached.[2]

  • Phase Separation: After the incubation period, cease agitation and allow the vials to stand at the same temperature for at least one hour to permit the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant, being cautious not to disturb the solid at the bottom.

  • Filtration: Immediately filter the sample through a syringe filter compatible with the organic solvent to remove any remaining microscopic solid particles.

  • Analysis: Dilute the filtered sample with a suitable solvent (if necessary) and analyze it using a validated HPLC-UV method to determine the concentration of the dissolved compound.[1]

  • Quantification: Calculate the solubility based on a pre-established calibration curve of the compound in the same solvent.

Expected Solubility Trends in Common Organic Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Aprotic Polar Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High These solvents have strong dipole moments that can effectively solvate the polar regions of the molecule. DMSO is a particularly strong organic solvent.[6]
Chlorinated Dichloromethane (DCM), ChloroformModerate to High The polarity and polarizability of these solvents are well-suited to interact with the halogenated aromatic structure.
Alcohols Methanol, EthanolModerate These protic solvents can engage in hydrogen bonding with the nitrogen atoms, but the overall lipophilic character of the molecule may limit very high solubility.
Ethers Tetrahydrofuran (THF), Diethyl etherLow to Moderate THF, being more polar, is expected to be a better solvent than diethyl ether.
Aromatic Toluene, BenzeneLow to Moderate While π-π stacking interactions are possible, the polarity of the molecule may not be ideally matched with these nonpolar solvents.
Alkanes Hexane, HeptaneVery Low/Insoluble These nonpolar solvents are unlikely to effectively solvate the polar functionalities of the molecule.

High-Throughput Screening for Rapid Solubility Assessment

For early-stage drug discovery, a high-throughput screening (HTS) approach can be used to rapidly assess the approximate solubility in a panel of solvents.[7]

HTS Solubility Assay Protocol

Objective: To quickly estimate the solubility of this compound across a range of organic solvents.

Materials:

  • Stock solution of the compound in a highly soluble solvent (e.g., DMSO)

  • 96-well microplate

  • Panel of selected organic solvents

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader (e.g., UV-Vis spectrophotometer) or HPLC with an autosampler

Procedure:

  • Plate Preparation: In a 96-well plate, add a small, fixed amount of the compound stock solution to each well.

  • Solvent Evaporation: Evaporate the DMSO to leave a thin film of the compound at the bottom of each well.

  • Solvent Addition: Add the selected organic solvents to the respective wells.

  • Equilibration: Seal the plate and shake for a defined period (e.g., 2-24 hours) at a controlled temperature.

  • Analysis: Measure the concentration of the dissolved compound. This can be done via direct UV-Vis absorbance reading if the solvent does not interfere, or by analyzing aliquots by HPLC.[6][7]

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a thorough understanding of its physicochemical properties allows for reasoned predictions of its behavior in various organic solvents. This guide provides the theoretical foundation and practical experimental protocols necessary for researchers to determine the solubility of this compound with high accuracy. The recommended shake-flask method, coupled with HPLC analysis, remains the most reliable approach for generating the high-quality data essential for advancing drug discovery and development projects.

References

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Method for determining solubility of a chemical compound. (n.d.). Google Patents.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). National Institutes of Health. Retrieved from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Pharmatutor. Retrieved from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.).
  • THE NAPHTHYRIDINES. (n.d.).
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).
  • CAS#:2256059-92-2 | 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine. (2025). Chemsrc. Retrieved from [Link]

Sources

A Technical Guide to the Selective Functionalization of 7-Bromo-2-chloro-1,5-naphthyridine: A Comparative Analysis of C-Br versus C-Cl Bond Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged nitrogen-containing heterocycle, forming the core of numerous pharmacologically active agents.[1][2] The dihalogenated derivative, 7-Bromo-2-chloro-1,5-naphthyridine, represents a highly versatile and strategic building block for the synthesis of complex molecules in drug discovery. Its utility stems from the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, which allows for sequential, site-selective functionalization. This guide provides an in-depth analysis of the principles governing this selectivity, with a focus on palladium-catalyzed cross-coupling reactions. We offer field-proven experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, demonstrating the preferential reactivity of the C-Br bond and outlining strategies for subsequent modification at the C-Cl position.

Foundational Principles: Understanding Halogen Reactivity in Heteroaromatic Systems

The ability to selectively functionalize one position on a dihalogenated scaffold is a cornerstone of modern synthetic strategy. This selectivity is not arbitrary; it is governed by a confluence of fundamental chemical principles. In the context of palladium-catalyzed cross-coupling reactions, the reactivity of a carbon-halogen (C-X) bond is primarily dictated by its bond dissociation energy (BDE).

The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the C-X bond to the low-valent palladium(0) catalyst.[3] This step is kinetically more favorable for weaker bonds. The BDEs of carbon-halogen bonds follow a clear trend: C-I < C-Br < C-Cl < C-F.[4][5] Consequently, the relative reactivity in oxidative addition follows the same order: I > Br > Cl.[6][7]

For this compound, this intrinsic difference in bond strength is the dominant factor controlling its reactivity profile. The C-Br bond (approx. 276 kJ/mol) is significantly weaker than the C-Cl bond (approx. 328 kJ/mol), making it the primary site for oxidative addition under standard catalytic conditions.[4]

While electronic effects from the heteroaromatic ring system also play a role—positions alpha to the nitrogen atoms (like C2) are more electron-deficient—the substantial energy difference between the C-Br and C-Cl bonds typically overrides these more subtle influences in cross-coupling reactions.[8][9]

Caption: Relative reactivity of C-X bonds in the target molecule.

Selective C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[7] When applied to this compound, the reaction exhibits excellent chemoselectivity for the C-Br bond at the C7 position. This allows for the introduction of a diverse range of aryl and heteroaryl substituents while preserving the C-Cl bond for subsequent elaboration.

The causality for this selectivity lies in the preferential oxidative addition of the weaker C-Br bond to the Pd(0) catalyst, initiating the catalytic cycle. Standard catalysts such as Pd(dppf)Cl₂ or systems generated from Pd(OAc)₂ with phosphine ligands are highly effective for this transformation.

Suzuki_Cycle Figure 2: Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)Ln oa_complex R¹-Pd(II)Ln-X pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)Ln-R² oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination reagent1 R¹-X (Aryl Halide) reagent1->oa_complex reagent2 R²-B(OR)₂ (Boronic Ester) reagent2->trans_complex base Base base->trans_complex product R¹-R² product->pd0

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Selective Suzuki Coupling at C7

Objective: To synthesize 7-(4-methoxyphenyl)-2-chloro-1,5-naphthyridine.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Summary: Scope of Suzuki-Miyaura Coupling at C7
EntryBoronic Acid/EsterCatalyst (mol%)BaseConditionsYield (%)
1Phenylboronic AcidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O, 90°C, 6h92
24-Acetylphenylboronic AcidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O, 85°C, 8h88
3Thiophene-3-boronic AcidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O, 90°C, 5h95
4Pyridine-4-boronic AcidXPhos Pd G3 (2)K₃PO₄2-MeTHF, 100°C, 12h85

Yields are representative and may vary based on specific reaction scale and purification.

Selective C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds.[10][11] This methodology is indispensable for installing amine functionalities, which are prevalent in pharmaceuticals. Similar to the Suzuki coupling, the reaction on this compound proceeds with high selectivity at the C7-Br position.

The choice of ligand is critical for a successful Buchwald-Hartwig amination.[12] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.[13]

Buchwald_Cycle Figure 3: Catalytic Cycle for Buchwald-Hartwig Amination pd0 Pd(0)Ln oa_complex Ar-Pd(II)Ln-X pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)Ln-NR¹R² oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination reagent1 Ar-X (Aryl Halide) reagent1->oa_complex reagent2 HNR¹R² (Amine) reagent2->amido_complex base Base (e.g., NaOtBu) base->amido_complex product Ar-NR¹R² product->pd0

Caption: Generalized Buchwald-Hartwig amination cycle.

Experimental Protocol: Selective Amination at C7

Objective: To synthesize N-benzyl-(2-chloro-1,5-naphthyridin-7-yl)amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.05 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a flame-dried Schlenk tube.

  • Add anhydrous toluene, followed by this compound and then benzylamine.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude residue via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure product.

Selective C-Csp Bond Formation: The Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a powerful route to conjugated enynes and arylalkynes.[14][15] This reaction, co-catalyzed by palladium and copper(I), also demonstrates excellent selectivity for the C7-Br position of this compound. The underlying principle remains the same: the facile oxidative addition of the C-Br bond to the palladium(0) center.[16]

Experimental Protocol: Selective Sonogashira Coupling at C7

Objective: To synthesize 7-(phenylethynyl)-2-chloro-1,5-naphthyridine.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (TEA) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and anhydrous triethylamine.

  • Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst formation.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide (typically 4-8 hours).

  • Cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the product by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired alkynylated naphthyridine.

Activating the C-Cl Bond: Strategies for Sequential Functionalization

After selective functionalization at the C7 position, the remaining C2-Cl bond serves as a valuable synthetic handle for further diversification. As the C-Cl bond is significantly stronger and less reactive, its cleavage requires more forcing conditions.[17]

Key Strategic Adjustments:

  • Elevated Temperatures: Reactions often require higher temperatures (e.g., 120-150 °C) to overcome the higher activation energy of oxidative addition.

  • Specialized Catalysts: Highly active, state-of-the-art catalyst systems are often necessary. These typically feature bulky, electron-rich ligands such as N-heterocyclic carbenes (NHCs) or biaryl phosphines (e.g., Buchwald ligands) that are specifically designed to activate robust C-Cl bonds.[9]

  • Stronger Bases: For reactions like Suzuki-Miyaura or Buchwald-Hartwig, stronger bases such as potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS) may be required to facilitate key steps in the catalytic cycle.

By employing these more rigorous conditions, a second, different substituent can be introduced at the C2 position, completing a powerful one-pot or two-step sequential cross-coupling strategy.

Conclusion

The differential reactivity of the C-Br and C-Cl bonds in this compound provides a robust and predictable platform for controlled, site-selective synthesis. The C7-Br bond is the primary site of reactivity for a range of palladium-catalyzed cross-coupling reactions under standard conditions, a direct consequence of its lower bond dissociation energy. This inherent chemoselectivity enables the clean installation of aryl, amino, and alkynyl groups, leaving the C2-Cl bond intact. The subsequent functionalization of this more resilient C-Cl bond can be achieved through the strategic use of highly active catalyst systems and more forcing reaction conditions. This powerful orthogonal relationship makes this compound an invaluable building block for medicinal chemists and drug development professionals aiming to rapidly explore chemical space around the privileged 1,5-naphthyridine core.

References

  • Cressier, B., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters. Available at: [Link]

  • Procter, D. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis. Available at: [Link]

  • LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Available at: [Link]

  • Gademann, K., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Engle, K. M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • van der Vlugt, J. I., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Chemistry – A European Journal. Available at: [Link]

  • Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]

  • Journal of Chemical Health Risks. (2023). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Alvarez-Builla, J., et al. (2016). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • LibreTexts Chemistry. (2024). Sonogashira Coupling. Available at: [Link]

  • Sigman, M. S., et al. (2016). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Journal of the American Chemical Society. Available at: [Link]

  • Brown, D. J. (2008). THE NAPHTHYRIDINES. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. Available at: [Link]

  • Spivey, A. C., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Bio, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

  • Asiri, A. M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Available at: [Link]

  • Eliot's Chemistry Hub. (2020). AQA A-level chemistry 3.3 Haloalkanes Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube. Available at: [Link]

  • Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Available at: [Link]

  • Landrum, T. (n.d.). Chapter 7 notes. Available at: [Link]

Sources

The Alchemist's Keystone: 7-Bromo-2-chloro-1,5-naphthyridine as a Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,5-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for engaging with a variety of biological targets. This guide focuses on a particularly valuable, yet underexplored, derivative: 7-Bromo-2-chloro-1,5-naphthyridine . The strategic placement of two distinct halogen atoms at electronically differentiated positions transforms this simple heterocycle into a powerful and versatile building block. We will explore the inherent chemical reactivity of this scaffold and delineate its vast potential in the rational design of next-generation therapeutics, with a primary focus on kinase inhibitors for oncology.

The Strategic Advantage: Understanding the 1,5-Naphthyridine Core

Naphthyridines, as isomeric analogs of naphthalene containing two nitrogen atoms, have garnered significant interest in drug discovery.[1][3] The 1,5-isomer, in particular, offers a unique electronic landscape. The nitrogen atoms act as hydrogen bond acceptors, crucial for anchoring ligands within protein active sites, as exemplified by numerous kinase inhibitors that form key hydrogen bonds with the hinge region of the ATP-binding pocket.[4] The fusion of two pyridine rings creates a bioisostere for purines and other endogenous ligands, increasing the probability of biological interaction. Derivatives of the 1,5-naphthyridine scaffold have demonstrated a remarkable breadth of activities, including inhibition of c-Met, Aurora kinases, and DYRK1A, as well as potent anti-infective properties.[1][2]

The Keystone Synthon: Deconstructing this compound

The true synthetic power of this compound lies in the differential reactivity of its two halogen substituents. This allows for sequential, regioselective functionalization, enabling the construction of complex, three-dimensional molecules from a single, readily accessible starting material.

Unlocking Regioselectivity in Cross-Coupling Reactions

The C2 and C7 positions of the 1,5-naphthyridine core are not electronically equivalent. The chlorine atom at the C2 position is alpha to a ring nitrogen, which significantly influences its reactivity.

  • The C2-Chloro Position: This position is electronically activated towards nucleophilic aromatic substitution (SNAr) and oxidative addition to a palladium(0) catalyst. The electron-withdrawing effect of the adjacent nitrogen atom polarizes the C-Cl bond, making the carbon atom more electrophilic.[5]

  • The C7-Bromo Position: While carbon-bromine bonds are generally weaker and more reactive than carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, the C7 position is less electronically activated than the C2 position.[6][7]

This electronic disparity creates a fascinating scenario where reaction conditions can be tuned to favor substitution at one site over the other. Typically, palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be expected to proceed preferentially at the more electronically activated C2-Cl position, especially with catalysts and ligands that are sensitive to the electronic nature of the substrate.[5][7] However, the inherent lability of the C-Br bond means that under certain conditions, particularly with catalysts less sensitive to electronic effects, reaction at the C7-Br site can be achieved. This tunable reactivity is the cornerstone of its utility.

Diagram 1: Differential Reactivity of this compound

This diagram illustrates the electronically distinct positions of the halogen atoms, which is the basis for achieving regioselective functionalization.

Caption: Electronic differentiation of the C2 and C7 positions.

Application Focus: Engineering Novel Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention. The 1,5-naphthyridine scaffold is a proven pharmacophore for kinase inhibition, often acting as a hinge-binder. This compound provides an ideal starting point for creating vast libraries of potential kinase inhibitors.

A General Strategy for Library Synthesis

A powerful approach involves a two-step, sequential cross-coupling strategy. This allows for the introduction of two different diversity elements (R1 and R2) onto the naphthyridine core, enabling a thorough exploration of the structure-activity relationship (SAR).

  • Step 1 (First Coupling): Introduce the first point of diversity (R1), typically an aryl or heteroaryl group, via a Suzuki or Stille coupling. By carefully selecting the catalyst and reaction conditions, one can favor reaction at either the C2 or C7 position.

  • Step 2 (Second Coupling): The remaining halogen is then used as a handle to introduce the second diversity element (R2). This could be an amine side chain via a Buchwald-Hartwig amination to improve solubility and target specific pockets, or another C-C bond formation to extend the molecule.

Diagram 2: Workflow for Library Synthesis

This workflow outlines the sequential functionalization of the core scaffold to generate a diverse library of drug-like molecules.

G cluster_0 Step 1: First Cross-Coupling cluster_1 Step 2: Second Cross-Coupling start 7-Bromo-2-chloro- 1,5-naphthyridine c1 Suzuki Coupling (R1-B(OH)2) start->c1 intermediate Mono-functionalized Intermediate c1->intermediate c2 Buchwald-Hartwig Amination (R2-NH2) library Diverse Chemical Library c2->library c3 Sonogashira Coupling (R2-C≡CH) c3->library c4 Suzuki Coupling (R2-B(OH)2) c4->library intermediate->c2 intermediate->c3 intermediate->c4

Caption: Sequential cross-coupling workflow for library generation.

Hypothetical Application: Targeting Aurora Kinase A

Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is common in many cancers, making it an attractive oncology target. Several 1,5-naphthyridine derivatives have shown potent inhibition of Aurora kinases.[2]

We can hypothesize a design strategy using our keystone synthon:

  • Hinge-Binding Moiety: The 1,5-naphthyridine core itself will serve as the hinge-binding element.

  • Selectivity Group (R1): A small aryl or heteroaryl group, introduced at the C7 position via a Suzuki coupling, can occupy the pocket near the gatekeeper residue, influencing selectivity.

  • Solubilizing Group (R2): A polar amine-containing side chain, introduced at the C2 position via a Buchwald-Hartwig amination, can extend into the solvent-exposed region, improving pharmacokinetic properties.

Diagram 3: Hypothetical Inhibition of Aurora Kinase A

This diagram illustrates a potential binding mode for a derivative of this compound within the ATP-binding pocket of Aurora Kinase A.

G Hypothetical Binding Mode cluster_0 Aurora Kinase A Active Site cluster_1 Designed Inhibitor hinge Hinge Region (e.g., Ala213) gatekeeper Gatekeeper Residue solvent Solvent-Exposed Region core 1,5-Naphthyridine Core core->hinge H-Bond r1 R1 Group (e.g., Phenyl) r2 R2 Group (e.g., Piperazine) r1->gatekeeper Hydrophobic Interaction r2->solvent Solvent Interaction

Caption: Proposed binding of a naphthyridine derivative in a kinase active site.

Experimental Protocols: A Practical Guide

The following section provides a detailed, robust protocol for the sequential functionalization of this compound, beginning with a regioselective Suzuki-Miyaura coupling.

Protocol: Regioselective Suzuki-Miyaura Coupling at the C2 Position

Rationale: This protocol is designed to favor reaction at the more electronically activated C2-chloro position. The choice of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand like SPhos is crucial. These ligands facilitate the oxidative addition of less reactive C-Cl bonds and can enhance selectivity.[8] A carbonate base is used, which is generally milder than alkoxides, preserving sensitive functional groups on the boronic acid.[9][10]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe. The final concentration should be approximately 0.1 M with respect to the starting naphthyridine.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 7-bromo-2-(hetero)aryl-1,5-naphthyridine.

Protocol: Buchwald-Hartwig Amination of the C7-Bromo Position

Rationale: With the C2 position functionalized, the remaining C7-bromo position is now the target. The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[11][12] The use of a strong, non-nucleophilic base like sodium tert-butoxide is standard.[13] A palladium catalyst paired with a ligand such as Xantphos is often effective for coupling with heteroaryl bromides.[14]

Materials:

  • 7-Bromo-2-(hetero)aryl-1,5-naphthyridine (from Step 4.1)

  • Primary or secondary amine (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Xantphos (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Anhydrous toluene, degassed

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.025 eq), Xantphos (0.05 eq), and NaOtBu (2.0 eq) to a flame-dried Schlenk flask.

  • Reagent Addition: Add the 7-bromo-2-(hetero)aryl-1,5-naphthyridine (1.0 eq) and anhydrous, degassed toluene. Finally, add the amine (1.5 eq) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (or preparative HPLC if necessary) to afford the final disubstituted 1,5-naphthyridine product.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for accelerated drug discovery. Its inherent, tunable reactivity allows for the efficient and regioselective synthesis of diverse molecular libraries. The potential applications, particularly in the development of kinase inhibitors for oncology, are vast and compelling.[15][16] By leveraging the principles of modern cross-coupling chemistry, researchers can unlock the full potential of this keystone synthon to build the next generation of targeted therapeutics. Future work should focus on expanding the repertoire of cross-coupling reactions at each position and exploring the biological activity of the resulting novel chemical entities in a wider range of therapeutic areas.

References

  • Molecules. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • PubMed Central. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. [Link]

  • PubMed Central. (2016). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. [Link]

  • PubMed. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. [Link]

  • National Institutes of Health. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • ResearchGate. (2013). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [Link]

  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. [Link]

  • Korea Science. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. [Link]

  • ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • ResearchGate. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • PubMed Central. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • PubMed Central. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • National Institutes of Health. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. (2010). Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... [Link]

  • RSC Publishing. (2012). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. [Link]

  • Sci-Hub. (2012). ChemInform Abstract: Regioselective Palladium(0)‐Catalyzed Cross‐Coupling Reactions of 5,7‐Dichloro‐1,6‐naphthyridine. [Link]

Sources

The Strategic Deployment of 7-Bromo-2-chloro-1,5-naphthyridine: A Technical Guide for Advanced Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold represents a "privileged" heterocyclic motif in medicinal chemistry, prized for its rigid conformation and its ability to form critical hydrogen bond interactions within the ATP-binding site of protein kinases.[1][2] This guide focuses on a particularly valuable building block, 7-Bromo-2-chloro-1,5-naphthyridine , detailing its strategic application in the synthesis of potent and selective kinase inhibitors. We will dissect the core principles of its differential reactivity, provide field-tested experimental protocols for its sequential functionalization, and present a case study illustrating its path from a simple scaffold to a highly specific biological modulator. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Power of the Privileged Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy. The design of these inhibitors often relies on scaffolds that can effectively mimic the adenine portion of ATP, anchoring the molecule to the "hinge" region of the kinase domain. The 1,5-naphthyridine core is exemplary in this role, with its two nitrogen atoms acting as potent hydrogen bond acceptors.[4]

The true power of a scaffold, however, lies in its capacity for controlled, multi-vector elaboration to achieve potency and selectivity. This compound is an ideal starting point for such a strategy. Its two distinct halogen substituents at the C2 and C7 positions possess orthogonal reactivity, allowing for a programmed, stepwise synthesis of complex derivatives. This guide will illuminate the chemical logic behind exploiting this differential reactivity.

The Core Building Block: Physicochemical Properties and Synthesis

The this compound scaffold is a stable, crystalline solid amenable to a variety of reaction conditions. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₄BrClN₂PubChem CID: 58310544[5]
Molecular Weight 243.49 g/mol PubChem CID: 58310544[5]
Appearance Off-white to yellow solidSupplier Data
IUPAC Name This compoundPubChem CID: 58310544[5]
Synthesis of the this compound Core

The synthesis of the 1,5-naphthyridine core can be achieved through various classical methods, such as the Skraup reaction.[1] A common route to the di-halogenated target involves the construction of a dihydroxynaphthyridine intermediate, followed by sequential halogenation.

Strategic Functionalization: A Tale of Two Halogens

The synthetic utility of this compound stems from the differential reactivity of its two halogen atoms. This orthogonality is the cornerstone of a rational drug design strategy.

  • The C2-Position (Chloro) : The chlorine atom at C2 is significantly activated towards Nucleophilic Aromatic Substitution (SₙAr) . This is due to the electron-withdrawing effect of the adjacent ring nitrogen (N1), which stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction.[6] This position is ideal for installing groups, typically amines, that will interact with the kinase hinge region.

  • The C7-Position (Bromo) : The bromine atom at C7 is less activated towards SₙAr. However, it is an excellent handle for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[7] This position allows for the introduction of larger, often hydrophobic, aryl or heteroaryl moieties that can extend into the solvent-exposed region or other sub-pockets of the ATP-binding site, driving potency and selectivity.

This differential reactivity enables a robust and predictable two-step functionalization workflow.

G A This compound B Step 1: Selective SNAr at C2 (e.g., Amination) A->B Nucleophile (R-NH2) Base, Solvent (e.g., NMP) C Intermediate: 7-Bromo-2-(amino)-1,5-naphthyridine B->C D Step 2: Pd-Catalyzed Cross-Coupling at C7 (e.g., Suzuki Reaction) C->D Boronic Acid (Ar-B(OH)2) Pd Catalyst, Base, Solvent E Final Kinase Inhibitor D->E

Caption: Sequential functionalization workflow for this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) at the C2-Position

This protocol describes a representative amination reaction at the C2 position. The choice of amine is critical as this moiety will often serve as the primary hinge-binding element.

Objective: To selectively displace the C2-chloro substituent with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dioxane as solvent

  • Nitrogen or Argon atmosphere

Step-by-Step Methodology:

  • To a dry reaction vessel, add this compound and the chosen amine.

  • Add the solvent (e.g., NMP, approx. 0.1 M concentration relative to the substrate).

  • Add the base (e.g., DIPEA).

  • Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be monitored by TLC or LC-MS.

  • Monitor the reaction for the consumption of the starting material (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine to remove the solvent and excess base.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product (7-bromo-2-amino-1,5-naphthyridine derivative) by column chromatography on silica gel.

Causality and Trustworthiness: The SₙAr reaction proceeds preferentially at the C2 position due to electronic activation by the N1 nitrogen.[6] Using a non-nucleophilic base like DIPEA prevents competition with the desired amine nucleophile. The reaction is monitored to completion to ensure high conversion, and the standard workup and purification protocol ensures the isolation of a clean intermediate, which is critical for the success of the subsequent cross-coupling step.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7-Position

This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C7-bromo position of the intermediate synthesized in Protocol 1.

Objective: To form a C-C bond at the C7 position, introducing an aryl or heteroaryl group.

Materials:

  • 7-Bromo-2-(amino)-1,5-naphthyridine derivative (from Protocol 1) (1.0 eq)

  • Arylboronic acid or ester (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.05 - 0.1 eq)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., Dioxane/Water, DME/Water)

  • Nitrogen or Argon atmosphere

Step-by-Step Methodology:

  • In a reaction vessel, combine the 7-bromo-2-amino-1,5-naphthyridine derivative, the arylboronic acid, and the base.

  • Add the solvent system (e.g., a 4:1 mixture of Dioxane and Water).

  • Degas the mixture by bubbling an inert gas (N₂ or Ar) through the solution for 15-30 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Add the palladium catalyst to the degassed mixture under a positive pressure of inert gas.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization.

Causality and Trustworthiness: The Suzuki reaction is a robust and high-yielding method for C-C bond formation.[7][8][9] The choice of palladium catalyst and ligand can be crucial and may require screening for optimal results with specific substrates. The mandatory degassing step ensures the integrity and activity of the Pd(0) catalytic species, which is formed in situ.[8] This self-validating system ensures reproducibility and high yield of the final, diversely functionalized kinase inhibitor.

Case Study: Development of a TGF-β Type I Receptor (ALK5) Inhibitor

To illustrate the practical application of this building block, we will examine the synthesis of a potent inhibitor of the Transforming Growth Factor-β (TGF-β) Type I receptor, also known as ALK5. Aberrant TGF-β signaling is implicated in fibrosis and cancer.[4][10]

The target molecule, inspired by the work of Gellibert et al., features a pyrazole moiety at the C7 position and an aminothiazole group at C2, although we will adapt the synthesis to demonstrate the core principles with our starting material.[4]

Target Kinase: TGF-β Type I Receptor (ALK5) Therapeutic Area: Oncology, Fibrosis

Retrosynthetic Analysis: The synthesis follows the established workflow: selective SₙAr at C2 followed by Suzuki coupling at C7.

G cluster_0 Final Inhibitor cluster_1 Key Disconnections cluster_2 Building Blocks Final Structure of a potent 1,5-naphthyridine ALK5 Inhibitor Disconnect1 C7-Aryl Bond (Suzuki Coupling) Final->Disconnect1 Disconnect2 C2-N Bond (SNAr) Disconnect1->Disconnect2 BB3 Arylboronic Acid Disconnect1->BB3 BB1 This compound Disconnect2->BB1 BB2 Amine Nucleophile Disconnect2->BB2

Caption: Retrosynthetic strategy for an ALK5 inhibitor.

Biological Activity: Compounds based on this 1,5-naphthyridine scaffold have demonstrated high potency against ALK5. For instance, compound 19 from the Gellibert et al. study, which features a similar substitution pattern, inhibited ALK5 autophosphorylation with an IC₅₀ of 4 nM and showed excellent selectivity over other kinases like p38 MAPK.[4] An X-ray crystal structure confirmed that the N5 of the naphthyridine ring forms a key hydrogen bond with the backbone amide of His283 in the kinase hinge region.[4]

Compound ExampleTarget KinaseIC₅₀ (nM)Selectivity Profile
Compound 15 (Gellibert et al.)ALK56Selective vs. p38 MAPK
Compound 19 (Gellibert et al.)ALK54Selective vs. p38 MAPK

This data underscores the effectiveness of the 1,5-naphthyridine core as a hinge-binder and the power of C7-substituents in achieving high potency.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the rational design of sophisticated kinase inhibitors. Its predictable, orthogonal reactivity allows medicinal chemists to systematically explore chemical space around a proven pharmacophore. By following the detailed protocols and understanding the chemical principles outlined in this guide, research and development teams can accelerate their discovery programs and efficiently generate novel, potent, and selective kinase inhibitors for a range of therapeutic targets.

References

  • Wu, J.-F., Liu, M.-M., Huang, S.-X., & Wang, Y. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(15), 3251–3255. [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]

  • Request PDF. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. ResearchGate. [Link]

  • RSC Publishing. (n.d.). discovery and SAR study of 1H-imidazo[4,5-h][11][12]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. (2020). European Journal of Medicinal Chemistry, 185, 111818. [Link]

  • ACS Publications. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Organic Letters. [Link]

  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(7), 1162-1168. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]

  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • PubMed Central. (n.d.). Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents. [Link]

  • PubMed Central. (n.d.). Biological Activity of Naturally Derived Naphthyridines. [Link]

  • PubMed Central. (n.d.). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Brown, D.J. (2008). THE NAPHTHYRIDINES. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]

  • Oriental Scientific Publishing Company. (n.d.). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • NIH. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. [Link]

  • Journal of Chemical Health Risks. (2023). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. [Link]

  • Semantic Scholar. (n.d.). Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5). [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. (2014). Archiv der Pharmazie, 347(10), 712-726. [Link]

Sources

Biological activity of 7-Bromo-2-chloro-1,5-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 7-Bromo-2-chloro-1,5-naphthyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry

Naphthyridines, a class of N-heterocyclic compounds composed of two fused pyridine rings, represent a cornerstone in modern drug discovery.[1][2] Among the six possible isomers, the 1,5-naphthyridine framework is of significant interest due to its prevalence in natural products and the diverse, potent biological activities exhibited by its synthetic derivatives.[3][4] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, and anti-inflammatory effects.[5] The rigid, planar structure of the naphthyridine core provides an excellent scaffold for designing molecules that can effectively interact with biological targets such as enzymes and receptors.

This guide focuses specifically on derivatives of this compound. The strategic placement of halogen atoms—a bromine at the C-7 position and a chlorine at the C-2 position—renders this scaffold a versatile starting material for synthetic chemists. These positions serve as reactive handles for introducing a wide array of substituents through various cross-coupling and nucleophilic substitution reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Part 1: Synthesis and Chemical Reactivity

The construction of the 1,5-naphthyridine core and its subsequent derivatization are achieved through established synthetic protocols. Classical methods like the Skraup and Gould-Jacobs reactions are often employed for the initial ring formation.[3] Once the this compound core (a dihalogenated scaffold) is synthesized, the distinct reactivity of the chloro and bromo substituents allows for selective and sequential modifications. The chlorine at the C-2 position is typically more susceptible to nucleophilic aromatic substitution (SNAr), while the bromine at C-7 is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This differential reactivity is a key advantage for building molecular complexity and generating diverse chemical libraries for biological screening.

G cluster_0 Core Synthesis cluster_1 Derivatization 3-Aminopyridine 3-Aminopyridine Cyclization Cyclization 3-Aminopyridine->Cyclization Naphthyridinone Naphthyridinone Cyclization->Naphthyridinone Halogenation Halogenation Naphthyridinone->Halogenation Core_Scaffold 7-Bromo-2-chloro- 1,5-naphthyridine Halogenation->Core_Scaffold SnAr S_N_Ar at C-2 (e.g., Amines, Alcohols) Core_Scaffold->SnAr Intermediate C-2 Substituted Intermediate SnAr->Intermediate CrossCoupling Cross-Coupling at C-7 (e.g., Suzuki, Heck) Final_Derivative Diverse Library of Final Derivatives CrossCoupling->Final_Derivative Intermediate->CrossCoupling

Caption: Generalized workflow for the synthesis of this compound derivatives.

Part 2: Key Biological Activities and Mechanisms of Action

Derivatives of the 1,5-naphthyridine scaffold have demonstrated significant potential across multiple therapeutic areas. The ability to modify the core structure allows for the fine-tuning of activity against specific biological targets.

Anticancer Activity

The development of novel anticancer agents is a primary application for naphthyridine derivatives.[5] Their cytotoxic effects are often mediated through the inhibition of critical cellular machinery involved in cell proliferation and survival.

Mechanism 1: Topoisomerase II Inhibition

Several naphthyridine derivatives have been found to inhibit topoisomerase II, an enzyme essential for managing DNA tangles during replication and transcription.[5] By stabilizing the complex between the enzyme and DNA, these compounds lead to double-strand breaks, which, if left unrepaired, trigger apoptosis (programmed cell death) in rapidly dividing cancer cells.[6] This mechanism is shared by established chemotherapeutic agents and highlights the potential of naphthyridines in oncology. For instance, certain benzo[b][3][5]naphthyridine derivatives have shown significant cytotoxicity against human HL-60 (leukemia) and HeLa (cervical cancer) cells by targeting this enzyme.[7]

Mechanism 2: Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for drug development.[8][9] The 1,5-naphthyridine scaffold is particularly effective as a "hinge-binding" motif, fitting into the ATP-binding pocket of many kinases to block their activity.[10]

  • Casein Kinase 2 (CK2) Inhibition: Naphthyridine-based inhibitors have been developed that show exquisite selectivity for CK2, a kinase implicated in various cancers.[11]

  • MET Kinase Inhibition: A novel 2,7-naphthyridinone-based MET kinase inhibitor, compound 13f , demonstrated potent in vitro activity and significant in vivo efficacy in U-87 MG and HT-29 xenograft models.[12]

  • PKMYT1 Inhibition: A potent and selective PKMYT1 inhibitor (compound 36 ) based on a naphthyridinone core was discovered, showing promising oral pharmacokinetic profiles and in vivo antitumor efficacy.[10] PKMYT1 is a key regulator of the G2/M cell cycle transition.[10]

G cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., MET) GrowthFactor->Receptor Signaling Downstream Signaling Cascade (e.g., PI3K/Akt) Receptor->Signaling CellResponse Cell Proliferation, Survival, Angiogenesis Signaling->CellResponse Naphthyridine_Inhibitor Naphthyridine Derivative Naphthyridine_Inhibitor->Receptor Binds to ATP pocket Inhibition Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a naphthyridine derivative.

Quantitative Cytotoxicity Data

The cytotoxic potential of naphthyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower values indicate higher potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Naphthyridine Derivative (16)HL-60 (Leukemia)0.1[5]
Naphthyridine Derivative (16)HeLa (Cervical)0.7[5]
Naphthyridine Derivative (16)PC-3 (Prostate)5.1[5]
1,8-Naphthyridine (47)MIAPaCa (Pancreatic)0.41[6][13]
1,8-Naphthyridine (29)PA-1 (Ovarian)0.41[13]
Antimicrobial Activity

The search for new antimicrobial agents to combat rising drug resistance is a global health priority.[1][2] Naphthyridine derivatives have a long history in this field, beginning with the discovery of nalidixic acid, the first quinolone antibiotic, which features a 1,8-naphthyridine core.[1][4]

Mechanism: DNA Gyrase and Topoisomerase IV Inhibition

Similar to their anticancer mechanism, the antibacterial action of many naphthyridines involves the inhibition of bacterial topoisomerases—specifically DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[6][14] These enzymes are essential for bacterial DNA replication, and their inhibition leads to a bactericidal effect.[14] Modifications to the core naphthyridine structure, such as the introduction of bromine at the C-6 position of a 1,8-naphthyridine scaffold, have been shown to enhance antibacterial activity.[1]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, including cancer. Some naphthyridine derivatives have shown potent anti-inflammatory properties by modulating the immune response.[15]

Mechanism: Cytokine Downregulation

Certain 1,8-naphthyridine-3-carboxamide derivatives have been shown to significantly inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[6][15] One derivative, C-34, not only demonstrated this in vitro but also protected mice from endotoxin-induced lethality in vivo, highlighting its potential for treating inflammatory conditions.[15]

Part 3: Structure-Activity Relationships (SAR)

Understanding how specific chemical modifications influence biological activity is crucial for rational drug design. Studies on various naphthyridine series have revealed key SAR insights:

  • Substituents at C-2: The introduction of a naphthyl ring at the C-2 position has been shown to significantly enhance cytotoxic activity against several human cancer cell lines.[5]

  • Substituents at C-5, C-6, and C-7: Methyl substitutions at the C-6 or C-7 positions generally lead to higher cytotoxic potency compared to substitution at the C-5 position.[5]

  • Halogenation: The presence of halogens, such as the bromo and chloro groups in the parent scaffold, not only provides synthetic handles but can also enhance binding affinity to target proteins through halogen bonding and improve pharmacokinetic properties.[9]

Part 4: Key Experimental Protocols

The evaluation of this compound derivatives requires robust and standardized bioassays. The following are foundational protocols for assessing their anticancer and antimicrobial activities.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of a derivative that inhibits the metabolic activity of cultured cancer cells by 50% (IC₅₀), providing a measure of cytotoxicity.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, HL-60) in 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the naphthyridine derivative in the appropriate cell culture medium. Add these dilutions to the wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[6]

start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h (Adhesion) start->incubate1 treat Add Serial Dilutions of Naphthyridine Derivative incubate1->treat incubate2 Incubate 48-72h (Treatment) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (~570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a derivative, defined as the lowest concentration that prevents visible growth of a bacterium.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the naphthyridine derivative in a 96-well plate using the broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable platform in medicinal chemistry. Its synthetic tractability allows for the creation of diverse molecular architectures, leading to the discovery of compounds with potent and varied biological activities. The derivatives have shown significant promise as anticancer agents, acting through mechanisms like topoisomerase and kinase inhibition, as well as potential as next-generation antimicrobial and anti-inflammatory drugs.

Future research should focus on leveraging SAR insights to design derivatives with enhanced potency and selectivity for specific biological targets, thereby minimizing off-target effects. The exploration of novel substitutions at the C-2 and C-7 positions, combined with advanced computational modeling, will be instrumental in optimizing drug-like properties and developing clinically viable therapeutic candidates from this remarkable chemical scaffold.

References

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PMC - NIH. [Link]

  • Design, synthesis and structure-activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors. (2011). ResearchGate. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2021). MDPI. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). PMC. [Link]

  • This compound. PubChem. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2011). National Library of Medicine. [Link]

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (2020). ResearchGate. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). PubMed. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2024). MDPI. [Link]

  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives. (2024). ResearchGate. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). Semantic Scholar. [Link]

  • Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. (2015). ResearchGate. [Link]

  • Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. (2024). ChemRxiv. [Link]

  • Anti-inflammatory activity of a naphthyridine derivative... (2013). PubMed. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI. [Link]

  • Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). (2025). RSC Publishing. [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2025). PubMed. [Link]

  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. (2019). PubMed. [Link]

Sources

Methodological & Application

Application Note: A Protocol for Site-Selective Suzuki-Miyaura Coupling of 7-Bromo-2-chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocycle in medicinal chemistry and drug development, frequently appearing in pharmacologically active agents.[1][2] The dihalogenated derivative, 7-Bromo-2-chloro-1,5-naphthyridine, serves as a highly versatile building block, enabling sequential, site-selective functionalization to generate complex molecular architectures. This application note provides a detailed, field-proven protocol for the selective Suzuki-Miyaura cross-coupling at the C7-position of this substrate. We will delve into the mechanistic principles governing the reaction's selectivity, offer a step-by-step experimental guide, and present troubleshooting strategies to ensure reproducible and high-yield outcomes for researchers in organic synthesis and pharmaceutical development.

Introduction: The Principle of Chemoselectivity

The ability to selectively functionalize one position on a polyhalogenated aromatic system is a cornerstone of modern synthetic strategy. In the case of this compound, the key to selectivity lies in the differential reactivity of the carbon-halogen bonds. The rate-determining step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to the organohalide.[3][4] This step is highly sensitive to the strength of the carbon-halogen (C-X) bond.

The aryl C-Br bond is significantly weaker and thus more labile than the aryl C-Cl bond.[5] This difference in bond dissociation energy means the Pd(0) complex will insert into the C-Br bond at a much faster rate than the C-Cl bond, leading to excellent chemoselectivity for coupling at the C7 position. This intrinsic reactivity allows for the isolation of the 7-aryl-2-chloro-1,5-naphthyridine product, which retains the C2-chloro handle for subsequent downstream transformations, such as a second cross-coupling, amination, or other nucleophilic aromatic substitution reactions.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide.[6][7] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The presence of a base is crucial for activating the organoboron species, facilitating the transmetalation step.[3][10]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-R² (Product) PdII_Aryl R¹-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM [R²-B(OR)₃]⁻ PdII_Diaryl R¹-Pd(II)L₂-R² TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 ArylHalide R¹-X (this compound) ArylHalide->OA BoronicAcid R²-B(OH)₂ + Base BoronicAcid->TM

Figure 1: Generalized Suzuki-Miyaura catalytic cycle.

Recommended Protocol for Selective C7-Arylation

This protocol is designed as a robust starting point for the selective coupling of various aryl and heteroaryl boronic acids to the C7 position of this compound. Nitrogen-rich heterocycles can be challenging substrates; therefore, the choice of a modern catalyst system featuring a bulky, electron-rich phosphine ligand is critical for achieving high yields and preventing catalyst deactivation.[11][12][13]

Materials and Equipment
  • Substrate: this compound

  • Coupling Partner: Arylboronic acid (or suitable boronate ester)

  • Palladium Precatalyst: XPhos Pd G3 (CAS: 1445085-87-9) or similar palladacycle

  • Base: Potassium Phosphate Tribasic (K₃PO₄)

  • Solvent: 1,4-Dioxane (anhydrous) and Degassed Water

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer and stir bar, heating mantle or oil bath, condenser, inert gas line (Argon or Nitrogen), standard glassware for workup and purification, rotary evaporator, flash chromatography system.

Reaction Parameters Summary
ParameterRecommended ConditionRationale
Substrate Scale0.5 mmolStandard laboratory scale for initial trials.
Boronic Acid Stoichiometry1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the limiting substrate and compensates for potential protodeboronation side reactions.[14]
Catalyst Loading1.5 - 3.0 mol%Sufficient for efficient turnover with challenging N-heterocycle substrates without being cost-prohibitive.[11][15]
BaseK₃PO₄ (2.0 - 3.0 equivalents)Effective base for activating boronic acids for transmetalation; generally good for sensitive functional groups.[11][12]
Solvent System1,4-Dioxane / H₂O (e.g., 5:1 v/v)Dioxane solubilizes organic components; water is essential for dissolving the inorganic base and facilitating transmetalation.[8]
Concentration~0.1 M (relative to substrate)A standard concentration to ensure efficient reaction kinetics.
Temperature80 - 100 °CPromotes efficient oxidative addition and catalytic turnover without causing significant thermal decomposition.[8]
Reaction Time4 - 24 hoursMonitor by TLC or LC-MS for completion.
Step-by-Step Experimental Procedure

Workflow start Start: Assemble Glassware setup 1. Add Solids (Substrate, Boronic Acid, Base, Catalyst) to Flask start->setup inert 2. Seal and Purge (Evacuate & backfill with Argon/N₂ 3-5 times) setup->inert solvents 3. Add Solvents (Anhydrous Dioxane & Degassed H₂O) inert->solvents reaction 4. Heat Reaction (Stir at 80-100 °C) solvents->reaction monitor 5. Monitor Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete quench 6. Quench & Workup (Cool, add water, extract with organic solvent) monitor->quench Complete purify 7. Purify Product (Dry organic layer, concentrate, flash chromatography) quench->purify end End: Characterize Product purify->end

Figure 2: Experimental workflow for the selective Suzuki coupling.
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Catalyst Addition: Briefly open the flask and add the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Solvent Addition: Using syringes, add anhydrous 1,4-dioxane, followed by degassed water, to achieve the desired concentration (e.g., for a 0.5 mmol reaction, use 4 mL of dioxane and 0.8 mL of water). The solution may be a heterogeneous mixture.

  • Reaction: Place the flask in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for the specified time.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with water (10 mL) and ethyl acetate (15 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 7-aryl-2-chloro-1,5-naphthyridine product.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Poor quality of reagents/solvents.1. Ensure rigorous inert atmosphere techniques.2. Use fresh, anhydrous/degassed solvents and high-purity reagents.
Protodeboronation of Boronic Acid 1. Prolonged heating.2. Presence of excess water or protic sources.1. Monitor reaction closely and stop once complete.2. Use a boronate ester (e.g., pinacol ester) which is more stable.[14]
Formation of Homocoupled Byproducts 1. Oxygen contamination leading to side reactions.2. Catalyst decomposition.1. Improve inert gas purging.2. Consider a different ligand or precatalyst system that offers greater stability.
Low Yield with Electron-Rich Boronic Acids Slower transmetalation step.May require slightly longer reaction times or a different base (e.g., Cs₂CO₃) to facilitate the transmetalation.
Low Yield with Hindered Boronic Acids Steric hindrance slowing reductive elimination.Use a ligand designed for hindered substrates (e.g., RuPhos) or increase the reaction temperature modestly.

Conclusion

This application note details a reliable and selective protocol for the Suzuki-Miyaura coupling of this compound at the C7-position. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds and employing a modern, robust palladium catalyst system, researchers can efficiently generate valuable 7-aryl-2-chloro-1,5-naphthyridine intermediates. This method provides a powerful tool for building molecular complexity and accelerating discovery programs in pharmaceutical and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Online] Available at: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Online] Available at: [Link]

  • Ayoub, N., et al. (2024). Synthesis, evaluation and mechanistic insights of novel IMPDH inhibitors targeting ESKAPEE bacteria. Research Square. [Online] Available at: [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Online] Available at: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Wikipedia. Suzuki reaction. [Online] Available at: [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Online] Available at: [Link]

  • Gschaidmeier, M., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • Topczewski, J. J., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Online] Available at: [Link]

  • Paudyal, R., et al. (2016). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Online] Available at: [Link]

  • Macarie, L., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules. [Online] Available at: [Link]

  • PubChem. This compound. [Online] Available at: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Online] Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Online] Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Online] Available at: [Link]

  • Wang, X., et al. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Online] Available at: [Link]

  • Yang, Y., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PubMed Central. [Online] Available at: [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Online] Available at: [Link]

  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews. [Online] Available at: [Link]

  • Lee, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Online] Available at: [Link]

  • Brown, D. J. (2008). The Naphthyridines. The Chemistry of Heterocyclic Compounds. [Online] Available at: [Link]

  • LookChem. Cas 1309774-03-5, this compound. [Online] Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Online] Available at: [Link]

Sources

Application Notes and Protocols: Regioselective Buchwald-Hartwig Amination of 7-Bromo-2-chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif, prominently featured in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with various biological targets, including kinases and DNA. The introduction of an amino group onto this framework is a critical step in the synthesis of many of these compounds, often modulating their pharmacological properties and enhancing their therapeutic potential. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging carbon-nitrogen (C-N) bonds, offering a reliable pathway to functionalize the 1,5-naphthyridine skeleton under relatively mild conditions.[1][2]

This application note provides a comprehensive guide to the regioselective Buchwald-Hartwig amination of 7-Bromo-2-chloro-1,5-naphthyridine. We will delve into the principles governing the selective amination at the C-7 position, detail optimized reaction protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis of 7-amino-2-chloro-1,5-naphthyridine derivatives.

The Principle of Regioselectivity: Exploiting Halogen Reactivity

The selective functionalization of dihalogenated heterocycles is a common challenge in medicinal chemistry. In the case of this compound, the presence of two distinct halogen atoms offers an opportunity for regioselective cross-coupling. The general reactivity trend for aryl halides in the Buchwald-Hartwig amination is I > Br > OTf > Cl.[2] This differential reactivity stems from the bond dissociation energies of the carbon-halogen bonds and their propensity to undergo oxidative addition to the palladium(0) catalyst.

The carbon-bromine (C-Br) bond is weaker and more readily cleaved by the palladium catalyst than the carbon-chlorine (C-Cl) bond. Consequently, under carefully controlled conditions, the amination reaction can be directed to occur exclusively at the more reactive C-7 (bromo) position, leaving the C-2 (chloro) position intact for subsequent transformations. This selective approach provides a strategic advantage in the modular synthesis of complex molecules.

The Catalytic Cycle of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[3] The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. The resulting palladium(II) intermediate then coordinates with the amine. Deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[3]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Ligand_Exch Amine Coordination & Deprotonation PdII_ArX->Ligand_Exch + HNR'R'' - HX PdII_Amido L_nPd(II)(Ar)(NR'R'') Ligand_Exch->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Catalyst Regeneration Product Ar-NR'R'' Reduct_Elim->Product ArX Ar-X Amine HNR'R'' + Base Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Pd Catalyst & Ligand - Base & Solvent - Amine Start->Setup Inert Establish Inert Atmosphere (Ar/N2) Setup->Inert Reaction Heat Reaction Mixture (80-110 °C, 12-24 h) Inert->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Quench - Extraction - Drying Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Sources

Mastering Regioselectivity: A Guide to the Functionalization of 7-Bromo-2-chloro-1,5-naphthyridine at the 7-Position

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals. The ability to precisely introduce molecular diversity at specific positions of this scaffold is paramount for modern medicinal chemistry and drug discovery programs. 7-Bromo-2-chloro-1,5-naphthyridine stands out as a particularly valuable building block, offering two distinct and orthogonally reactive handles for sequential chemical modifications. This guide provides an in-depth exploration of the principles and protocols for achieving selective functionalization at the C7-position of this versatile intermediate, leaving the C2-chloro substituent intact for subsequent transformations.

The Principle of Selective Functionalization: A Tale of Two Halogens

The selective functionalization of this compound hinges on the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides in the crucial oxidative addition step of the catalytic cycle is C-I > C-Br > C-OTf > C-Cl.[1] This hierarchy is rooted in the bond dissociation energies, with the C-Br bond being weaker and therefore more susceptible to cleavage by a low-valent palladium catalyst than the more robust C-Cl bond.

By carefully controlling the reaction conditions—specifically the choice of catalyst, ligand, and temperature—chemists can exploit this reactivity difference to selectively engage the C7-Br bond in a variety of cross-coupling reactions, while the C2-Cl bond remains untouched. This chemoselectivity is the cornerstone of a modular approach to synthesizing complex, multi-substituted 1,5-naphthyridine derivatives.

Core Applications in Drug Discovery: Building Molecular Complexity

The selective modification of the 7-position of this compound opens a gateway to a vast chemical space. The resulting 7-substituted-2-chloro-1,5-naphthyridines are valuable intermediates, primed for a second functionalization at the C2-position. This strategy is instrumental in structure-activity relationship (SAR) studies, allowing for the systematic exploration of how different substituents at both positions influence a compound's biological activity. For instance, substituted 1,7-naphthyridines, close structural relatives, have been identified as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D), an enzyme implicated in inflammatory diseases like asthma.[2]

Below, we present detailed protocols for three of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the selective functionalization of the C7-position: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Application Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Position

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, coupling an organohalide with an organoboron compound.[3] This protocol details the selective coupling of an arylboronic acid at the C7-position of this compound.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A To a dry Schlenk flask, add: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) B Seal, evacuate, and backfill with Argon (3x) A->B C Add degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1) B->C D Heat to 90 °C with vigorous stirring C->D E Monitor reaction by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with organic solvent (e.g., Ethyl Acetate) F->G H Wash with H₂O and brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Purify by column chromatography I->J G Pd(0)L Pd(0)L Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition\nComplex Ar-Br Amido\nComplex Amido Complex Oxidative\nAddition\nComplex->Amido\nComplex R₂NH, Base - H-X Amido\nComplex->Pd(0)L Reductive Elimination Reductive\nElimination Ar-NR₂ G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A To a Schlenk flask, add: - this compound (1.0 equiv) - Pd(PPh₃)₂Cl₂ (3 mol%) - CuI (5 mol%) B Evacuate and backfill with Argon (3x) A->B C Add degassed solvent (e.g., THF) and base (e.g., Et₃N) B->C D Add terminal alkyne (1.2 equiv) via syringe C->D E Stir at room temperature D->E F Monitor reaction by TLC or LC-MS E->F G Filter through Celite®, wash with Et₂O F->G H Wash filtrate with sat. aq. NH₄Cl and brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Purify by column chromatography I->J

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 7-Bromo-2-chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms provide unique electronic properties and opportunities for hydrogen bonding, making it a valuable scaffold for the design of kinase inhibitors, antileishmanial agents, and organic semiconductors.[1][2] The dihalogenated derivative, 7-Bromo-2-chloro-1,5-naphthyridine, represents a particularly versatile building block for the synthesis of complex, polysubstituted 1,5-naphthyridine derivatives. The differential reactivity of the C-Br and C-Cl bonds under various reaction conditions allows for selective and sequential functionalization, providing a powerful tool for the construction of diverse molecular architectures.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the principles of regioselectivity and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. The causality behind experimental choices will be explained to empower researchers to adapt and troubleshoot these methodologies for their specific synthetic goals.

Regioselectivity: A Tale of Two Halogens

The successful application of this compound in sequential cross-coupling strategies hinges on the ability to selectively address one of the two halogen atoms. The regiochemical outcome is primarily dictated by two key factors:

  • Inherent Reactivity of Carbon-Halogen Bonds: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. The bond dissociation energies generally follow the trend C-I > C-Br > C-Cl, making the C-Br bond inherently more reactive towards oxidative addition than the C-Cl bond.[3]

  • Electronic Activation by the Heterocycle: The nitrogen atoms in the 1,5-naphthyridine ring are electron-withdrawing, which can influence the reactivity of the adjacent C-X bonds. Halides in positions alpha to a nitrogen atom (such as the 2- and 6-positions in a pyridine ring) are often more activated towards both nucleophilic aromatic substitution (SNAr) and oxidative addition.[4]

In the case of this compound, the 2-chloro position is alpha to a nitrogen atom, while the 7-bromo position is in a more "pyridine-like" environment. This leads to a fascinating interplay of electronic and inherent bond strength effects.

  • For Palladium-Catalyzed Cross-Coupling Reactions: The significantly lower bond dissociation energy of the C-Br bond at the 7-position generally dictates its preferential reactivity in Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the selective introduction of a substituent at the 7-position while leaving the 2-chloro position intact for subsequent transformations.

  • For Nucleophilic Aromatic Substitution (SNAr): The high electrophilicity of the carbon at the 2-position, due to its proximity to the nitrogen atom, makes the 2-chloro group exceptionally susceptible to displacement by strong nucleophiles. This provides an orthogonal strategy for functionalizing the 2-position first.

This differential reactivity is the cornerstone of the synthetic utility of this compound, enabling a two-step functionalization pathway as illustrated below.

G cluster_0 Sequential Functionalization Workflow cluster_1 Alternative Sequence Start This compound Step1_Pd Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) at C7-Br Start->Step1_Pd Intermediate_1 7-Aryl-2-chloro-1,5-naphthyridine Step1_Pd->Intermediate_1 Step2_SNAr Nucleophilic Aromatic Substitution (SNAr) at C2-Cl Intermediate_1->Step2_SNAr Product_1 2,7-Disubstituted-1,5-naphthyridine Step2_SNAr->Product_1 Start_2 This compound Step1_SNAr_alt Nucleophilic Aromatic Substitution (SNAr) at C2-Cl Start_2->Step1_SNAr_alt Intermediate_2 7-Bromo-2-amino-1,5-naphthyridine Step1_SNAr_alt->Intermediate_2 Step2_Pd_alt Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) at C7-Br Intermediate_2->Step2_Pd_alt Product_2 2,7-Disubstituted-1,5-naphthyridine Step2_Pd_alt->Product_2

Caption: General workflows for the sequential functionalization of this compound.

Application Protocols

The following protocols are designed to be robust starting points for the palladium-catalyzed functionalization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation at the 7-Position

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[5] For this compound, this reaction is expected to proceed selectively at the C-Br bond.

Reaction Scheme:

(Illustrative scheme showing the coupling of this compound with a generic boronic acid)

Catalytic Cycle:

Suzuki_Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)L_n-Br] pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex [Ar-Pd(II)L_n-R] oa_complex->trans_complex Transmetalation (R-B(OH)2, Base) center re_complex Ar-R trans_complex->re_complex Reductive Elimination re_complex->pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), to the reaction vessel.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the 7-aryl-2-chloro-1,5-naphthyridine derivative.

Expertise & Causality:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings. For more challenging substrates, catalyst systems employing bulky, electron-rich phosphine ligands like XPhos or SPhos in combination with a Pd(II) precatalyst (e.g., Pd(OAc)₂) can improve reaction rates and yields.[6]

  • Base and Solvent: The choice of base and solvent is crucial. Carbonates are commonly used, with Cs₂CO₃ often being more effective for less reactive substrates. The aqueous solvent system is essential for the transmetalation step.[7]

Coupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O906Est. >85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene/H₂O1008Est. >90
Thiophen-2-ylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O906Est. >80
(Estimated yields based on typical Suzuki couplings of similar bromo-chloro N-heterocycles)
Sonogashira Coupling: C-C Triple Bond Formation at the 7-Position

The Sonogashira reaction provides a direct route to arylalkynes by coupling an aryl halide with a terminal alkyne.[8][9] This reaction is also expected to be selective for the C-Br bond.

Reaction Scheme:

(Illustrative scheme showing the coupling of this compound with a generic terminal alkyne)

Catalytic Cycle:

Sonogashira_Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)L_n-Br] pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex [Ar-Pd(II)L_n-C≡CR] oa_complex->trans_complex Transmetalation (Cu-C≡CR) re_complex Ar-C≡CR trans_complex->re_complex Reductive Elimination re_complex->pd0

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Detailed Protocol:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature to 60 °C for 2-8 hours. The reaction is often rapid. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 7-alkynyl-2-chloro-1,5-naphthyridine.

Expertise & Causality:

  • Copper Co-catalyst: The copper(I) salt is crucial for the formation of a copper acetylide intermediate, which facilitates the transmetalation step with the palladium complex.[10]

  • Amine Base: The amine serves both as a base to deprotonate the terminal alkyne and as a solvent or co-solvent. It also helps to scavenge the HBr formed during the reaction.[11]

Coupling PartnerPd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (1.5)Et₃N (2)THF254Est. >90
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (1.5)DIPEA (2)DMF403Est. >85
Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (1.5)Et₃N (2)THF254Est. >80
(Estimated yields based on typical Sonogashira couplings of similar bromo-chloro N-heterocycles)
Buchwald-Hartwig Amination: C-N Bond Formation at the 7-Position

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[3][12] As with the C-C coupling reactions, this transformation is expected to occur selectively at the 7-bromo position.

Reaction Scheme:

(Illustrative scheme showing the coupling of this compound with a generic amine)

Catalytic Cycle:

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)L_n-Br] pd0->oa_complex Oxidative Addition (Ar-Br) amido_complex [Ar-Pd(II)L_n-NR'R''] oa_complex->amido_complex Amine Coordination & Deprotonation (HNR'R'', Base) re_complex Ar-NR'R'' amido_complex->re_complex Reductive Elimination re_complex->pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the 7-amino-2-chloro-1,5-naphthyridine.

Expertise & Causality:

  • Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos or biaryl phosphines are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[8]

  • Base: A strong base is required to deprotonate the amine and form the palladium-amido complex. Sodium tert-butoxide is a common choice, but for base-sensitive substrates, a weaker base like Cs₂CO₃ can be used, often requiring higher temperatures or longer reaction times.[13]

AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (1.5)Toluene10016Est. >80
AnilinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃ (2)Dioxane11020Est. >75
BenzylaminePd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (1.5)Toluene10016Est. >80
(Estimated yields based on typical Buchwald-Hartwig aminations of similar bromo-chloro N-heterocycles)
Heck Reaction: C-C Bond Formation with Alkenes at the 7-Position

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction should also proceed with high selectivity at the C-Br bond of the naphthyridine core.

Reaction Scheme:

(Illustrative scheme showing the coupling of this compound with a generic alkene)

Catalytic Cycle:

Heck_Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)L_n-Br] pd0->oa_complex Oxidative Addition (Ar-Br) insertion_complex [R-CH2-CH(Ar)-Pd(II)L_n-Br] oa_complex->insertion_complex Migratory Insertion (Alkene) elimination_complex Ar-CH=CH-R insertion_complex->elimination_complex β-Hydride Elimination elimination_complex->pd0 Reductive Elimination (Base)

Caption: Simplified catalytic cycle for the Heck reaction.

Detailed Protocol:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃ or a Buchwald ligand, 2-10 mol%).

  • Reagent Addition: Add the alkene (1.2-2.0 equiv.) and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.).

  • Solvent Addition: Add a polar, aprotic solvent such as DMF, NMP, or acetonitrile.

  • Reaction Execution: Heat the mixture to 100-140 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the 7-alkenyl-2-chloro-1,5-naphthyridine.

Expertise & Causality:

  • Ligand Effects: The choice of ligand can influence the regioselectivity of the alkene insertion and the overall efficiency of the reaction. For electron-rich N-heterocycles, bulky phosphine ligands are often beneficial.

  • Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is required to neutralize the HBr generated in the catalytic cycle and regenerate the active Pd(0) catalyst.

AlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF12018Est. >70
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Acetonitrile10024Est. >75
CyclohexenePd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Dioxane12024Est. >60
(Estimated yields based on typical Heck reactions of similar bromo-chloro N-heterocycles)

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of complex, functionalized N-heterocycles. The differential reactivity of the C-Br and C-Cl bonds allows for a predictable and sequential approach to molecular diversification. The palladium-catalyzed cross-coupling reactions outlined in this guide provide robust and reliable methods for the selective functionalization of the 7-position, opening the door to a wide array of novel compounds for applications in drug discovery and materials science. Further exploration of ligand and catalyst systems may yet uncover even more efficient and selective transformations, expanding the synthetic utility of this valuable scaffold.

References

  • D. J. Brown, "The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63", John Wiley & Sons, Inc., 2008.
  • G. A. Kraus, J. L. Alterman, "A Convenient Procedure for Sonogashira Reactions Using Propyne", Synthesis, 2022, 54, 655-657.
  • R.
  • F. Palacios, et al., "Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation", European Journal of Medicinal Chemistry, 2018, 155, 649-661.
  • C.
  • S. L. Buchwald, J. F. Hartwig, "Palladium-catalyzed amination of aryl halides", Accounts of Chemical Research, 1998, 31(11), 805-818.
  • A. F. Littke, G. C. Fu, "Heck Reaction of Aryl Chlorides Catalyzed by a Palladium/Tri-tert-butylphosphine Complex", The Journal of Organic Chemistry, 1999, 64(1), 10-11.
  • R. F. Heck, "Palladium-catalyzed reactions of organic halides with olefins", Accounts of Chemical Research, 1979, 12(4), 146-151.
  • Organic Chemistry Portal, "Heck Reaction", organic-chemistry.org.
  • S. G. Newman, M. Lautens, "Palladium-Catalyzed Heck-Type Reactions of N-Heterocyclic Halides", Journal of the American Chemical Society, 2010, 132(33), 11416-11417.
  • S. Singh, et al., "C1–C2-linker substituted 1,5-naphthyridine analogues of oxabicyclooctane-linked NBTIs as broad-spectrum antibacterial agents (part 7)", MedChemComm, 2018, 9, 1340-1349.
  • A. Suzuki, "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds", Angewandte Chemie International Edition, 2011, 50(30), 6722-6737.
  • B. K. Allam, K. N. Singh, "An efficient and simple protocol for phosphine-free Heck reactions in water in the presence of a Pd(L-proline)2 complex as the catalyst under controlled microwave irradiation conditions", Synthesis, 2011, 2011(07), 1125-1131.
  • K. Sonogashira, "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides", Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49.
  • R. Chinchilla, C. Nájera, "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry", Chemical Reviews, 2007, 107(3), 874-922.
  • F. Palacios, D. Aparicio, G. Rubiales, C. Alonso, J. M. de los Santos, "Synthesis of Fused 1,5-Naphthyridines", Current Organic Chemistry, 2003, 7(7), 679-698.
  • F. Palacios, et al., "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines", Molecules, 2018, 23(10), 2465.
  • Wikipedia, "Sonogashira coupling", en.wikipedia.org.
  • C. LibreTexts, "Sonogashira Coupling", Chemistry LibreTexts, 2024.
  • Wikipedia, "Suzuki reaction", en.wikipedia.org.
  • C. LibreTexts, "Suzuki-Miyaura Coupling", Chemistry LibreTexts, 2024.
  • Organic Chemistry Portal, "Sonogashira Coupling", organic-chemistry.org.
  • NROChemistry, "Sonogashira Coupling", nro-chem.com.
  • Wikipedia, "Heck reaction", en.wikipedia.org.
  • C. LibreTexts, "Heck Reaction", Chemistry LibreTexts, 2023.
  • Wikipedia, "Buchwald–Hartwig amin
  • BenchChem, "A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines", benchchem.com.
  • C. G. Watson, et al., "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes", Chemical Science, 2016, 7, 5920-5933.
  • Organic Chemistry Portal, "Suzuki Coupling", organic-chemistry.org.
  • Ambeed, "7-Bromo-1,5-naphthyridin-2-amine", ambeed.com.

Sources

Synthesis of 7-Aryl-2-Chloro-1,5-Naphthyridines using Boronic Acids: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Aryl-1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, forming the structural basis of numerous biologically active compounds. The introduction of an aryl group at the C7-position of the 2-chloro-1,5-naphthyridine nucleus generates a class of molecules with significant therapeutic potential, particularly as kinase inhibitors. The chlorine atom at the C2-position serves as a versatile synthetic handle for further functionalization, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview and a detailed experimental protocol for the regioselective synthesis of 7-aryl-2-chloro-1,5-naphthyridines via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,7-dichloro-1,5-naphthyridine and various arylboronic acids. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step procedure, and present a table of exemplary reaction conditions and yields.

Reaction Scheme and Mechanism

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate.[1] In the context of this application, the key transformation is the selective arylation at the C7-position of 2,7-dichloro-1,5-naphthyridine.

General Reaction Scheme:

The regioselectivity of this reaction, favoring substitution at the C7-position over the C2-position, is a critical aspect. While a detailed mechanistic study for this specific substrate is not extensively reported, the selectivity in related dihaloheterocycles is known to be influenced by a combination of electronic and steric factors. The differential reactivity of the two chlorine-bearing carbons in 2,7-dichloro-1,5-naphthyridine allows for a controlled, stepwise functionalization under carefully optimized conditions.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2,7-dichloro-1,5-naphthyridine, forming a Pd(II) intermediate. The selectivity of this step is crucial for the desired outcome.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.

  • Reductive Elimination: The two organic moieties on the palladium complex (the naphthyridine and the aryl group) are coupled, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of 7-aryl-2-chloro-1,5-naphthyridines. Optimization of reaction parameters may be necessary for specific arylboronic acids to achieve maximum yield and purity.

Materials and Reagents:

  • 2,7-Dichloro-1,5-naphthyridine

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2,7-dichloro-1,5-naphthyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 - 1.5 equiv), and the base (2.0 - 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 2-5 mol%). Then, add the anhydrous organic solvent (e.g., 1,4-dioxane, 5-10 mL) and degassed water (if required by the specific conditions, often in a ratio of 4:1 to 10:1 organic solvent to water).

  • Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-2-chloro-1,5-naphthyridine.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes representative conditions for the synthesis of various 7-aryl-2-chloro-1,5-naphthyridines, demonstrating the scope of the reaction with different arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001278
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.5)Toluene110885
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)DMF901672
44-Acetylphenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001865
52-Thienylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.5)Toluene1101075

Note: Yields are for isolated, purified products and may vary depending on the specific reaction scale and purification efficiency.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 7-aryl-2-chloro-1,5-naphthyridines.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_purification Work-up and Purification Reactants Weigh Reactants: 2,7-Dichloro-1,5-naphthyridine Arylboronic Acid Base Setup Combine in Schlenk Flask Reactants->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Add_Cat_Solv Add Catalyst and Solvents Inert->Add_Cat_Solv Heat_Stir Heat and Stir Reaction Mixture Add_Cat_Solv->Heat_Stir Monitor Monitor Progress (TLC/LC-MS) Heat_Stir->Monitor Workup Aqueous Work-up (Extraction with Organic Solvent) Monitor->Workup Dry_Conc Dry and Concentrate Workup->Dry_Conc Purify Column Chromatography Dry_Conc->Purify Final_Product Pure 7-Aryl-2-chloro-1,5-naphthyridine Purify->Final_Product

Caption: Experimental workflow for the synthesis of 7-aryl-2-chloro-1,5-naphthyridines.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve conversion. The quality of the boronic acid is crucial; ensure it is pure and dry.

  • Formation of Di-arylated Product: If significant amounts of the 2,7-diaryl-1,5-naphthyridine are formed, reduce the equivalents of the arylboronic acid (closer to 1.0 equiv) and carefully monitor the reaction to stop it once the starting material is consumed. Lowering the reaction temperature may also enhance selectivity.

  • Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.

  • Purification Challenges: The polarity of the 7-aryl-2-chloro-1,5-naphthyridine product will vary depending on the nature of the aryl substituent. A careful selection of the eluent system for column chromatography is essential for effective purification.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides an efficient and modular route for the synthesis of 7-aryl-2-chloro-1,5-naphthyridines. The protocol detailed in this guide offers a robust starting point for researchers in medicinal chemistry and drug discovery to access this valuable class of compounds. By understanding the key reaction parameters and potential challenges, a diverse range of analogs can be synthesized for further biological evaluation.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of 2-Amino-7-Bromo-1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a recognized "privileged structure" in medicinal chemistry.[1][2] This heterocyclic motif, composed of two fused pyridine rings, is a key component in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The strategic placement of nitrogen atoms within the bicyclic system allows for specific hydrogen bonding interactions with biological targets, making it a highly sought-after scaffold in modern drug discovery.

Among the various substituted naphthyridines, those bearing an amino group are of particular importance, frequently serving as critical pharmacophores in kinase inhibitors and other targeted therapies.[7][8][9] The title compound, 2-amino-7-bromo-1,5-naphthyridine, represents a versatile and highly valuable synthetic intermediate. The amino group at the C2 position can act as a key hinge-binding element, while the bromine atom at the C7 position provides a reactive handle for introducing molecular diversity through various cross-coupling reactions. This guide provides a detailed protocol for the synthesis of this key building block, focusing on the robust and widely applicable Buchwald-Hartwig amination.

Synthetic Strategy: A Regioselective Approach

The most efficient pathway to 2-amino-7-bromo-1,5-naphthyridine derivatives involves a regioselective functionalization of a readily accessible precursor, 2,7-dihalo-1,5-naphthyridine. The overall workflow is designed to first install the crucial amino group at the C2 position, followed by potential diversification at the C7 position.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Selective Amination cluster_2 Phase 3: Diversification A Naphthyridine-2,7-dione B 2,7-Dihalo-1,5-Naphthyridine A->B Halogenation (e.g., POCl₃) C 2-Amino-7-halo-1,5-Naphthyridine (Target Intermediate) B->C Buchwald-Hartwig Amination D Suzuki Coupling C->D E Heck Coupling C->E F Second Amination C->F G Diverse C7-Substituted Derivatives D->G E->G F->G

Figure 1: Overall synthetic workflow for 2-amino-7-bromo-1,5-naphthyridine derivatives.

Protocol 1: Synthesis of 2,7-Dichloro-1,5-Naphthyridine (Precursor)

The conversion of 1,5-naphthyridine-2,7-dione to the corresponding dichloro derivative is a standard transformation that activates the C2 and C7 positions for subsequent nucleophilic substitution or cross-coupling reactions.

Rationale: Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for converting hydroxyl groups on nitrogen-containing heteroaromatic rings (which exist in tautomeric equilibrium with their keto forms) into chlorides. This transformation is crucial as the chloride is an excellent leaving group for palladium-catalyzed reactions, whereas the hydroxyl group is not.

Materials & Equipment:

  • 1,5-Naphthyridine-2,7-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Ice bath

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Add 1,5-naphthyridine-2,7-dione (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (10-15 eq) to the flask. If desired, a catalytic amount of N,N-dimethylaniline (0.1 eq) can be added.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup (Quenching): After completion, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice in a large beaker. This is a highly exothermic reaction and should be performed with caution in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or aqueous ammonia until the pH is ~7-8. A precipitate will form.

  • Extraction: Extract the aqueous suspension with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2,7-dichloro-1,5-naphthyridine.

Protocol 2: Selective Mono-Amination via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is the cornerstone of modern C-N bond formation, offering a significant advantage over classical methods like SNAr by providing milder conditions, broader substrate scope, and superior functional group tolerance.[7][10]

Mechanism Overview: The reaction proceeds via a palladium-based catalytic cycle. The active Pd(0) species undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex coordinates the amine, which is then deprotonated by a base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[10][11]

G A Ar-X F Oxidative Addition A->F B R₂NH H Amine Coordination B->H C Ar-NR₂ D HX E Pd(0)Lₙ E->F E->P1 G Lₙ(Ar)Pd(II)-X F->G G->H G->P2 I [Lₙ(Ar)Pd(II)-NHR₂]⁺X⁻ H->I J Base (Deprotonation) I->J J->D K Lₙ(Ar)Pd(II)-NR₂ J->K L Reductive Elimination K->L K->P3 L->C L->E P1->G P2->K P3->E

Figure 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Rationale for Component Selection:

  • Catalyst/Ligand System: The choice of ligand is critical for a successful transformation. Bulky, electron-rich phosphine ligands (e.g., XantPhos, DavePhos, tBuXPhos) are essential.[7][12] They promote the oxidative addition and reductive elimination steps while preventing the formation of inactive catalyst dimers.[10] Using a pre-formed palladium precatalyst can improve reproducibility.

  • Amine Source: Direct amination with ammonia can be challenging due to its volatility. Therefore, "ammonia equivalents" such as benzophenone imine (which is hydrolyzed post-coupling) or lithium bis(trimethylsilyl)amide are often used to provide the -NH₂ group under more controlled conditions.[13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine (or its precursor) within the catalytic cycle, facilitating the formation of the key palladium-amido intermediate.[7]

Typical Reaction Parameters:

ComponentRecommended Reagent/ConditionMolar Eq.Purpose
Aryl Halide 2,7-Dichloro- or 2,7-Dibromo-1,5-naphthyridine1.0Substrate
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂0.01-0.05Catalyst precursor
Ligand XantPhos or tBuXPhos0.02-0.10Facilitates key catalytic steps, stabilizes Pd(0)
Amine Source Benzophenone Imine1.1-1.5Provides the "NH" unit for the final primary amine
Base Sodium tert-butoxide (NaOtBu)1.5-2.0Deprotonates the amine in the catalytic cycle
Solvent Anhydrous Toluene or 1,4-Dioxane-Anhydrous, non-protic solvent to prevent catalyst deactivation
Temperature 80 - 110 °C-Provides thermal energy to drive the reaction
Atmosphere Inert (Nitrogen or Argon)-Protects the oxygen-sensitive Pd(0) catalyst

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble a dry Schlenk flask or reaction vial containing a magnetic stir bar. Subject the flask to three cycles of vacuum and backfilling with nitrogen or argon.

  • Reagent Addition: Under a positive pressure of inert gas, add the 2,7-dihalo-1,5-naphthyridine (1.0 eq), the palladium source (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XantPhos, 0.05 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • Solvent and Amine Addition: Add anhydrous solvent (e.g., toluene) followed by the amine source (e.g., benzophenone imine, 1.2 eq) via syringe.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup (Imine Hydrolysis): After cooling to room temperature, quench the reaction with water. To hydrolyze the imine intermediate, add 2M HCl and stir at room temperature for 1-2 hours.

  • Neutralization and Extraction: Basify the mixture with aqueous NaOH or NaHCO₃ and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel) to obtain the desired 2-amino-7-bromo-1,5-naphthyridine.

Conclusion and Future Steps: A Gateway to New Chemical Entities

The successful synthesis of 2-amino-7-bromo-1,5-naphthyridine provides a strategically vital intermediate for the development of novel chemical entities. The remaining bromine at the C7 position is primed for a host of subsequent cross-coupling reactions, including Suzuki, Stille, Heck, or a second, different Buchwald-Hartwig amination.[8][9][14] This allows for the systematic exploration of the structure-activity relationship (SAR) at this position, a common strategy in lead optimization campaigns for kinase inhibitors and other drug candidates. The protocols outlined here provide a robust and reproducible foundation for accessing this valuable class of compounds.

References

  • Alcaide, B., Almendros, P., & Luna, A. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(7), 1736. [Link]

  • Gagnon, A., & Spokoyny, A. M. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organic & Biomolecular Chemistry, 16(34), 6233-6239. [Link]

  • Asif, M., & Hafeez, A. (2022). A brief study of synthetic, chemical and pharmacological activities of naphthyridine derivatives: A mini review. International Journal of Chemical and Biological Sciences, 4(1), 36-42. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines. BenchChem.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Woźniak, E., & Głowacka, J. E. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(23), 5779. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Jeyaraj, D. A., et al. (2022). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 65(5), 4128-4143. [Link]

  • University of Dundee. (2022). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(13), 3050. [Link]

  • CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]

  • Brown, D. J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
  • ResearchGate. (2022). A brief study of synthetic, chemical and pharmacological activities of naphthyridine derivatives: A mini review. [Link]

  • Głowacka, J. E., & Woźniak, E. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(9), 2697. [Link]

Sources

Step-by-step synthesis of substituted 1,5-naphthyridines from 7-Bromo-2-chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Step-by-Step Synthesis of Substituted 1,5-Naphthyridines from 7-Bromo-2-chloro-1,5-naphthyridine

Introduction: The 1,5-Naphthyridine Scaffold and the Strategic Value of Dihalogenated Precursors

The 1,5-naphthyridine core is a privileged heterocyclic motif integral to numerous compounds in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent scaffold for designing novel therapeutics, including antibacterial agents and antileishmanial compounds.[3][4] The targeted synthesis of polysubstituted 1,5-naphthyridines is therefore a critical endeavor for drug discovery programs.

This compound[5] has emerged as a highly versatile and strategic starting material for generating diverse libraries of substituted analogues. Its dihalogenated nature, featuring two distinct halogens at electronically non-equivalent positions, permits a logical and regioselective step-by-step functionalization. This guide provides a detailed exploration of the underlying chemical principles and furnishes robust protocols for the selective synthesis of novel 1,5-naphthyridine derivatives, tailored for researchers in synthetic and medicinal chemistry.

Foundational Principle: Understanding Regioselective Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-halogen bonds. Mastering its functionalization requires understanding the electronic and mechanistic factors that govern which position reacts under specific conditions.

  • The C2-Position (Chloro): The chlorine atom at the C2 position is alpha to a ring nitrogen. This nitrogen atom acts as a powerful electron-withdrawing group, significantly polarizing the C2-Cl bond and rendering the C2 carbon highly electrophilic. This position is therefore exceptionally activated towards Nucleophilic Aromatic Substitution (SNAr) .[6][7] Nucleophiles will preferentially attack this electron-deficient site.[8][9]

  • The C7-Position (Bromo): The bromine atom at the C7 position is more distant from the ring nitrogens and less electronically activated towards SNAr. However, the Carbon-Bromine bond is generally more reactive than the Carbon-Chlorine bond in the oxidative addition step of palladium-catalyzed cross-coupling cycles.[10][11] This kinetic preference allows for selective functionalization at C7 using methodologies like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, often under conditions where the C2-Cl bond remains intact.

This dichotomy in reactivity is the cornerstone of the synthetic strategy, enabling chemists to "choose" which position to modify first by selecting the appropriate reaction class.

Strategic Synthesis Workflow

A logical and efficient approach to creating disubstituted 1,5-naphthyridines involves a two-step sequence. The most common and reliable strategy is to first exploit the high electrophilicity of the C2 position via an SNAr reaction, followed by a more versatile palladium-catalyzed cross-coupling at the C7 position.

G start This compound step1 Step 1: C2-Functionalization (S-N-Ar Reaction) start->step1 intermediate 7-Bromo-2-(Nu)-1,5-naphthyridine (Nu = NR'R'', OR, SR) step1->intermediate Nucleophile (H-Nu) Base, Solvent, Heat step2 Step 2: C7-Functionalization (Pd-Catalyzed Cross-Coupling) intermediate->step2 product 7-(R)-2-(Nu)-1,5-naphthyridine (R = Aryl, Alkynyl, etc.) step2->product R-Source (e.g., R-B(OH)2) Pd Catalyst, Ligand, Base

Caption: Sequential functionalization workflow for this compound.

Detailed Protocols and Application Notes

Protocol 1: Selective C2-Amination via Nucleophilic Aromatic Substitution

This protocol details the substitution of the C2-chloro group with a primary or secondary amine. The reaction proceeds via a classic SNAr mechanism, where the amine attacks the electron-deficient C2 position.[6][12]

Step-by-Step Methodology:

  • Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).

  • Solvent and Amine Addition: Add a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add the desired primary or secondary amine (1.2–2.0 eq.).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.) to act as a proton scavenger.

  • Reaction Conditions: Heat the reaction mixture to 80–120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4–16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 7-bromo-2-amino-1,5-naphthyridine intermediate.

ParameterRecommended ConditionCausality and Notes
Solvent DMF, DMSO, DioxanePolar aprotic solvents facilitate the formation of the charged Meisenheimer complex intermediate.[8]
Base K₂CO₃, Cs₂CO₃, DIPEANeutralizes the HCl generated during the reaction, driving it to completion.
Temperature 80–120 °CProvides the necessary activation energy to overcome the aromaticity barrier of the ring.[6]
Amine Scope Alkylamines, ArylaminesA wide range of primary and secondary amines can be used effectively.
Protocol 2: Selective C7-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the C7-bromo intermediate with an organoboron species.[10][11] This reaction is catalyzed by a palladium(0) complex.[13][14]

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel, combine the 7-bromo-2-(substituted)-1,5-naphthyridine intermediate (1.0 eq.), the desired aryl or heteroaryl boronic acid or boronic ester (1.1–1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 eq.).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) or a combination of a palladium source and ligand (e.g., Pd(OAc)₂ with SPhos). Add a degassed solvent mixture, typically Dioxane/Water or Toluene/Water.

  • Reaction Conditions: Purge the vessel with an inert gas (Argon or Nitrogen). Heat the mixture to 80–110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2–12 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography or recrystallization.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2-Br (Oxidative Addition Complex) pd0->pd2_ox Ar-Br (Oxidative Addition) pd2_trans Ar-Pd(II)L2-R (Transmetalation Complex) pd2_ox->pd2_trans R-B(OH)2 Base (Transmetalation) pd2_trans->pd0 (Reductive Elimination) product Ar-R pd2_trans->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

ParameterRecommended ConditionCausality and Notes
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂A Pd(0) source is required. Pd(II) precatalysts are reduced in situ.[11]
Ligand PPh₃, SPhos, XPhosElectron-rich, bulky phosphine ligands stabilize the Pd(0) species and promote oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid to facilitate transmetalation.[13]
Solvent Dioxane/H₂O, Toluene/H₂OThe aqueous phase is crucial for dissolving the inorganic base and aiding in the transmetalation step.
Protocol 3: Selective C7-Amination via Buchwald-Hartwig Amination

For the introduction of an amino group at the C7 position, the Buchwald-Hartwig amination is the premier method.[15][16] It allows for the formation of C-N bonds under milder conditions than traditional methods.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk tube or sealed vial under an inert atmosphere, combine the 7-bromo-2-(substituted)-1,5-naphthyridine intermediate (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%), and the phosphine ligand (e.g., BINAP or XPhos, 2–4 mol%).

  • Solvent Addition: Add a dry, degassed solvent such as Toluene or Dioxane.

  • Reaction Conditions: Seal the vessel and heat the mixture to 90–110 °C. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove palladium residues, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by silica gel column chromatography.

ParameterRecommended ConditionCausality and Notes
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium sources for generating the active Pd(0) catalyst.[17]
Ligand BINAP, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are critical for promoting the reductive elimination step, which is often rate-limiting.[17][18]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong base is required to deprotonate the amine, forming the active nucleophile.[17]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst deactivation.
Protocol 4: Selective C7-Alkynylation via Sonogashira Coupling

The Sonogashira coupling is the method of choice for installing an alkyne moiety at the C7 position, creating a C(sp²)-C(sp) bond.[19][20] The reaction is typically co-catalyzed by palladium and copper salts.[21]

Step-by-Step Methodology:

  • Reagent Preparation: To a reaction vessel, add the 7-bromo-2-(substituted)-1,5-naphthyridine intermediate (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%), and the copper co-catalyst (e.g., CuI, 1–5 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), which often serves as both base and co-solvent. Finally, add the terminal alkyne (1.1–1.5 eq.).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 60 °C. The reaction is often rapid, completing in 1–6 hours.

  • Work-up and Purification:

    • Filter the reaction mixture through Celite to remove catalysts.

    • Concentrate the filtrate and partition the residue between water and an organic solvent.

    • Dry the organic phase, concentrate, and purify by silica gel column chromatography.

ParameterRecommended ConditionCausality and Notes
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄The palladium complex catalyzes the oxidative addition and reductive elimination steps.[20]
Cu Co-catalyst CuIThe copper(I) salt reacts with the alkyne to form a copper acetylide, which is the active species for transmetalation to palladium.[19]
Base TEA, DIPAThe amine base is required to deprotonate the terminal alkyne and neutralize the HBr byproduct.
Solvent THF, DMFPolar aprotic solvents are typically used to ensure solubility of all components.

Conclusion

This compound serves as an exceptional platform for the rational design and synthesis of novel, highly functionalized 1,5-naphthyridine derivatives. By leveraging the inherent and predictable differences in reactivity between the C2-chloro and C7-bromo positions, researchers can employ a powerful sequence of nucleophilic aromatic substitution followed by palladium-catalyzed cross-coupling. The protocols outlined in this guide provide a robust and versatile toolkit for accessing a wide chemical space, accelerating discovery efforts in drug development and materials science.

References

  • Gómez-Pérez, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3163. Available at: [Link]

  • Tejido, M. L., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(18), 4279. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Pérez-Pertejo, Y., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 193-203. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Google Patents. (2009). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
  • OChem Videos. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Brown, D.J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc.
  • Stein, C. D., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9343–9354. Available at: [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Zhylitskaya, H., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18074–18086. Available at: [Link]

  • Scilit. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Marion, N., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. Available at: [Link]

  • ChemRxiv. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Jackson, O. D., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7356–7365. Available at: [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]

  • Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 15(1), 1-32.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Available at: [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Organ, M. G., et al. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 18(15), 3742–3745. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Sciforum. (2022). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. Available at: [Link]

  • Singh, S. B., et al. (2020). C1–C2-linker substituted 1,5-naphthyridine analogues of oxabicyclooctane-linked NBTIs as broad-spectrum antibacterial agents (part 7). MedChemComm, 11(1), 126-137. Available at: [Link]

  • Cambridge Open Engage. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Available at: [Link]

  • ResearchGate. (2022). Regioselective Thiolation of 2,4-Dihalopyrimidines. Available at: [Link]

  • MDPI. (2022). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. Available at: [Link]

Sources

Application Note & Protocols: 7-Bromo-2-chloro-1,5-naphthyridine as a Versatile Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,5-naphthyridine core is a privileged heterocyclic motif, forming the structural backbone of numerous compounds with significant biological activity and applications in materials science.[1][2][3][4] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent scaffold for developing kinase inhibitors, anticancer agents, and novel organic light-emitting diodes (OLEDs).[1][5] The strategic derivatization of this core is paramount for fine-tuning the physicochemical and pharmacological properties of the resulting molecules.

7-Bromo-2-chloro-1,5-naphthyridine (PubChem CID: 58310544) is a particularly valuable starting material for medicinal chemists and synthetic researchers.[6] It features two distinct halogen atoms at electronically non-equivalent positions. This differential reactivity allows for a high degree of control in sequential, regioselective functionalization, enabling the construction of complex, multi-substituted naphthyridine libraries from a single, commercially available precursor.[7][8]

This guide provides an in-depth exploration of the reactivity of this compound and details robust protocols for its use in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.

Understanding the Differential Reactivity

The synthetic utility of this compound is rooted in the distinct electronic environments of the C2 and C7 positions. The two nitrogen atoms within the fused pyridine rings significantly influence the electron density of the scaffold.

  • The C2-Position (Chloro): The chlorine atom at the C2 position is flanked by the nitrogen atom at N1. This nitrogen atom exerts a strong electron-withdrawing effect, making the C2 carbon highly electrophilic and thus susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][9]

  • The C7-Position (Bromo): The bromine atom at the C7 position is also adjacent to a nitrogen (N5). However, the carbon-bromine bond is inherently weaker and more polarizable than the carbon-chlorine bond. This makes the C7 position the primary site for oxidative addition to a palladium(0) catalyst, favoring cross-coupling reactions.[10]

This electronic disparity forms the basis of a powerful orthogonal synthesis strategy: SNAr reactions can be selectively performed at the C2-Cl position, followed by palladium-catalyzed cross-coupling at the C7-Br position.

G cluster_0 Sequential Functionalization Workflow start 7-Bromo-2-chloro- 1,5-naphthyridine snar Protocol 1: Selective SNAr at C2 (e.g., with R¹-NH₂) start->snar Nucleophile intermediate Intermediate: 7-Bromo-2-(R¹-amino)- 1,5-naphthyridine snar->intermediate pd_coupling Protocol 2 or 3: Pd-Catalyzed Coupling at C7 (Suzuki or Buchwald-Hartwig) intermediate->pd_coupling Coupling Partner (e.g., R²-B(OH)₂) final_product Final Product: 7-(R²)-2-(R¹-amino)- 1,5-naphthyridine pd_coupling->final_product

Caption: Sequential functionalization of this compound.

Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

This protocol describes the selective displacement of the C2-chloro substituent with an amine nucleophile. The reaction proceeds under relatively mild conditions, leaving the C7-bromo position intact for subsequent transformations.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvent Addition: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.1 M concentration).

  • Addition of Nucleophile: Add the desired primary or secondary amine (1.1 - 1.5 eq.).

  • Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 7-bromo-2-amino-1,5-naphthyridine derivative.

Scientist's Notes (Causality & Rationale):

  • Choice of Solvent: Polar aprotic solvents like DMF or DMSO are essential. They effectively solvate the reactants and stabilize the charged Meisenheimer complex intermediate, which is characteristic of the SNAr mechanism, thereby accelerating the reaction.

  • Role of the Base: The base is crucial for deprotonating the amine nucleophile, increasing its nucleophilicity. For amine nucleophiles, a protonated amine salt is formed as a byproduct; the base neutralizes this, driving the reaction to completion.

  • Temperature Control: Maintaining the temperature below 120 °C is critical for regioselectivity. At higher temperatures, competitive substitution at the C7-bromo position or decomposition may occur.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C7 Position

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[11][12] This protocol details the coupling of a 7-bromo-1,5-naphthyridine intermediate with an aryl- or heteroaryl-boronic acid.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex1 R¹-Pd(II)L₂(Br) ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 R¹-Pd(II)L₂(R²) transmetal->pd_complex2 boronic R²-B(OH)₂ + Base boronic->transmetal red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Catalyst Regeneration product Product R¹-R² red_elim->product substrate Substrate R¹-Br substrate->ox_add

Sources

HPLC purification method for 7-Bromo-2-chloro-1,5-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 7-Bromo-2-chloro-1,5-naphthyridine Derivatives using Preparative High-Performance Liquid Chromatography.

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Halogenated Naphthyridines in Drug Discovery

The 1,5-naphthyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active molecules with applications ranging from kinase inhibition to antiviral therapies. The strategic introduction of halogen atoms, specifically bromine and chlorine, onto this scaffold creates a versatile synthetic intermediate of immense value. The compound this compound and its derivatives are powerful building blocks because the distinct electronic environments and reactivities of the C-Br and C-Cl bonds allow for regioselective functionalization. This enables chemists to perform sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), rapidly generating diverse libraries of complex molecules for screening in drug discovery programs.[1]

Given the downstream importance of these intermediates, achieving high purity is paramount. Impurities from preceding synthetic steps can interfere with subsequent reactions, complicate structural analysis, and confound biological assays. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purification of such compounds, offering high resolution and reproducibility. This application note provides a comprehensive guide to developing a robust preparative reverse-phase HPLC (RP-HPLC) method for the purification of this compound derivatives.

Principle of Separation: Why Reverse-Phase HPLC is a Logical Choice

The selection of a chromatographic technique is fundamentally dictated by the physicochemical properties of the analyte.[2] this compound is a relatively non-polar, aromatic heterocyclic compound, a characteristic confirmed by its computed partition coefficient (XLogP3) of 2.9.[3] This moderate hydrophobicity makes it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

In RP-HPLC, the separation is based on hydrophobic interactions between the analyte molecules and the stationary phase.[4]

  • Stationary Phase: A non-polar (hydrophobic) medium, typically silica particles that have been surface-derivatized with alkyl chains, such as C18 (octadecylsilane).

  • Mobile Phase: A polar liquid, usually a mixture of water and a water-miscible organic solvent like acetonitrile (ACN) or methanol (MeOH).[5]

The process works as follows: The crude sample, dissolved in a suitable solvent, is injected into the mobile phase stream. As it passes through the column, non-polar components in the mixture (like our target compound) partition from the polar mobile phase and adsorb to the non-polar stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), the mobile phase becomes progressively more non-polar.[6] This systematically weakens the hydrophobic interactions, causing the adsorbed compounds to desorb and elute from the column. Compounds are separated based on their relative hydrophobicity, with more polar impurities eluting first and more non-polar compounds (including the target molecule) eluting later at higher organic solvent concentrations.

I. Materials and Equipment

Instrumentation
  • Preparative or Semi-Preparative HPLC system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler or Manual Injector with a large volume loop (e.g., 1-5 mL)

    • Column Oven/Thermostat

    • UV-Vis or Photodiode Array (PDA) Detector

    • Automated Fraction Collector

Consumables and Columns
  • Preparative Column: C18 bonded silica, 5-10 µm particle size. Column dimensions will depend on the scale of purification (e.g., 250 x 10 mm for up to 100 mg, 250 x 21.2 mm for up to 500 mg).

  • Guard Column: A compatible C18 guard column to protect the primary column from particulates and strongly retained impurities.[7]

  • Syringe Filters: 0.45 µm or 0.22 µm pore size, PTFE or Nylon, depending on solvent compatibility.[8]

  • Vials, collection tubes/flasks, and other standard laboratory glassware.

Solvents and Reagents
  • Solvents: HPLC-grade or higher purity is mandatory to avoid baseline noise and ghost peaks.[9]

    • Water (H₂O)

    • Acetonitrile (ACN)

    • Methanol (MeOH)

  • Mobile Phase Additives/Modifiers:

    • Trifluoroacetic Acid (TFA), HPLC Grade (typically 0.1% v/v)

    • Formic Acid (FA), HPLC Grade (typically 0.1% v/v)

  • Sample Solvents:

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

II. Detailed Purification Protocol

This protocol outlines a systematic workflow for purifying a crude reaction mixture containing a this compound derivative.

Workflow Overview

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_post Phase 3: Post-Processing Crude Crude Synthetic Product SamplePrep Sample Preparation (Dissolution & Filtration) Crude->SamplePrep Injection HPLC Injection SamplePrep->Injection MobilePrep Mobile Phase Preparation (Solvent Mixing & Degassing) Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection & Fractionation Separation->Detection Purity Purity Analysis (Analytical HPLC of Fractions) Detection->Purity Evaporation Solvent Evaporation (Lyophilization or Rotary Evaporation) Purity->Evaporation Final Purified Compound Evaporation->Final Method_Dev_Logic Scout Run Scouting Gradient (5-95% ACN) Analyze Analyze Chromatogram (Identify Target Peak) Scout->Analyze Decision Is Resolution (Rs > 1.5) Adequate? Analyze->Decision Optimize Optimize Gradient (Shallow Slope Around Target) Decision->Optimize No Load Perform Loading Study (Increase Injection Volume) Decision->Load Yes Optimize->Analyze Finalize Finalize Preparative Method & Collect Fractions Load->Finalize

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-2-chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 7-Bromo-2-chloro-1,5-naphthyridine

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific di-halogenated derivative, this compound, is a highly versatile building block in drug discovery and development. Its strategic importance lies in the differential reactivity of the chloro and bromo substituents, allowing for selective and sequential functionalization through various cross-coupling reactions. This enables the rapid generation of diverse molecular libraries for screening and lead optimization. This guide provides a comprehensive overview of the considerations and protocols for the large-scale synthesis of this key intermediate, focusing on a practical and scalable three-step approach.

A Proposed Three-Step Synthetic Route for Scalable Production

A robust and economically viable synthetic strategy is paramount for the industrial production of this compound. The proposed route commences with the construction of the naphthyridine core, followed by sequential halogenation. This approach is designed for scalability, with considerations for process safety, atom economy, and purification of intermediates and the final product.

Synthetic_Pathway A Substituted 3-Aminopyridine B 1,5-Naphthyridin-2(1H)-one A->B Cyclization C 7-Bromo-1,5-naphthyridin-2(1H)-one B->C Regioselective Bromination D This compound C->D Chlorination

Caption: Proposed three-step synthetic pathway.

Part 1: Synthesis of the 1,5-Naphthyridin-2(1H)-one Core

The initial step involves the construction of the fundamental 1,5-naphthyridine ring system. Several classical methods, such as the Skraup, Friedländer, and Gould-Jacobs reactions, can be employed for this transformation, starting from appropriately substituted 3-aminopyridines.[1][2] For large-scale synthesis, the Gould-Jacobs reaction often presents a favorable profile due to its generally milder conditions and the availability of commercial starting materials.

Protocol 1: Gould-Jacobs Cyclization for 1,5-Naphthyridin-2(1H)-one

This protocol outlines a general procedure for the synthesis of the 1,5-naphthyridin-2(1H)-one core, which can be adapted based on the specific substitution pattern of the starting 3-aminopyridine.

Reaction Scheme:

Gould_Jacobs sub 3-Aminopyridine + Diethyl ethoxymethylenemalonate inter Intermediate Adduct sub->inter Condensation prod 4-Hydroxy-1,5-naphthyridine- 3-carboxylate inter->prod Thermal Cyclization final 1,5-Naphthyridin-2(1H)-one prod->final Saponification & Decarboxylation

Caption: Gould-Jacobs reaction for 1,5-naphthyridin-2(1H)-one synthesis.

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier
3-Aminopyridine1.0>98%Commercial
Diethyl ethoxymethylenemalonate1.1>97%Commercial
Diphenyl ether->99%Commercial
Sodium hydroxideAs required>97%Commercial
Hydrochloric acidAs required37%Commercial

Procedure:

  • Condensation: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and distillation setup, charge 3-aminopyridine and diethyl ethoxymethylenemalonate. Heat the mixture to 120-130 °C. Ethanol will begin to distill off. Maintain this temperature until the theoretical amount of ethanol is collected.

  • Cyclization: Add high-boiling solvent such as diphenyl ether to the reaction mixture. Heat the solution to 240-250 °C. The cyclization is typically complete within 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and carefully add it to a solution of sodium hydroxide. Heat the mixture to reflux to effect saponification of the ester. After cooling, acidify the solution with hydrochloric acid to precipitate the carboxylic acid intermediate. The crude acid is then heated in a suitable high-boiling solvent to effect decarboxylation, yielding 1,5-naphthyridin-2(1H)-one.

  • Purification: The crude 1,5-naphthyridin-2(1H)-one can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Large-Scale Considerations:

  • Thermal Control: The cyclization step is highly endothermic, requiring efficient heat transfer. On a large scale, a jacketed reactor with a reliable heating system is essential.

  • Solvent Selection: The choice of high-boiling solvent for the cyclization and decarboxylation steps is critical for safety and product quality. Diphenyl ether is a common choice, but its high boiling point and potential for thermal decomposition products necessitate careful handling and purification.

  • Work-up: The addition of the hot reaction mixture to the sodium hydroxide solution can be highly exothermic. A controlled addition rate and efficient cooling are crucial to prevent run-away reactions.

Part 2: Regioselective Bromination at the C7-Position

The selective introduction of a bromine atom at the 7-position of the 1,5-naphthyridin-2(1H)-one is a key step. The directing effects of the existing lactam functionality will influence the position of electrophilic substitution.

Protocol 2: Electrophilic Bromination of 1,5-Naphthyridin-2(1H)-one

This protocol describes a method for the regioselective bromination of the 1,5-naphthyridin-2(1H)-one core. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity and minimize the formation of di- or poly-halogenated byproducts.

Reaction Scheme:

Bromination start 1,5-Naphthyridin-2(1H)-one product 7-Bromo-1,5-naphthyridin-2(1H)-one start->product N-Bromosuccinimide (NBS) in Acetic Acid

Caption: Regioselective bromination of the naphthyridinone core.

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier
1,5-Naphthyridin-2(1H)-one1.0>98%From Protocol 1
N-Bromosuccinimide (NBS)1.05>98%Commercial
Acetic Acid-GlacialCommercial

Procedure:

  • Reaction Setup: In a glass-lined reactor, suspend 1,5-naphthyridin-2(1H)-one in glacial acetic acid.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide in portions to the suspension at room temperature. An exotherm may be observed, and the temperature should be controlled with a cooling bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by HPLC or TLC. The reaction is typically complete within a few hours.

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into ice water. The precipitated solid is collected by filtration, washed with water to remove acetic acid, and then with a dilute solution of sodium thiosulfate to quench any unreacted bromine.

  • Purification: The crude 7-bromo-1,5-naphthyridin-2(1H)-one can be purified by recrystallization from a suitable solvent such as acetic acid or a mixture of DMF and water.

Large-Scale Considerations:

  • Reagent Stoichiometry: Precise control of the stoichiometry of NBS is crucial to avoid over-bromination.

  • Temperature Control: The addition of NBS can be exothermic. A jacketed reactor with efficient cooling is necessary to maintain the desired reaction temperature and prevent side reactions.

  • Material Handling: NBS is a corrosive solid and a strong oxidizing agent. Appropriate personal protective equipment (PPE) and handling procedures are required.

  • Alternative Starting Material: The commercial availability of 7-bromo-1,5-naphthyridin-2(1H)-one offers a significant advantage for large-scale campaigns, bypassing the first two synthetic steps.

Part 3: Chlorination of 7-Bromo-1,5-naphthyridin-2(1H)-one

The final step is the conversion of the lactam to the corresponding 2-chloro derivative. This is a critical transformation that introduces the second halogen, enabling subsequent selective functionalization.

Protocol 3: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol details the chlorination of 7-bromo-1,5-naphthyridin-2(1H)-one using phosphorus oxychloride, a common and effective reagent for this type of transformation.

Reaction Scheme:

Chlorination start 7-Bromo-1,5-naphthyridin-2(1H)-one product This compound start->product Phosphorus Oxychloride (POCl₃) Heat

Caption: Chlorination of the bromonaphthyridinone.

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier
7-Bromo-1,5-naphthyridin-2(1H)-one1.0>98%From Protocol 2
Phosphorus Oxychloride (POCl₃)5.0-10.0>99%Commercial
Toluene-AnhydrousCommercial

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen), charge 7-bromo-1,5-naphthyridin-2(1H)-one to a suitable reactor. Add phosphorus oxychloride. Toluene can be used as a co-solvent to aid in slurry handling and temperature control.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for several hours. Monitor the reaction progress by HPLC.

  • Work-up and Quenching: After completion, cool the reaction mixture. Carefully and slowly quench the excess POCl₃ by adding the reaction mixture to ice-water. This step is highly exothermic and releases HCl gas, requiring a well-ventilated area and a robust quenching protocol.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8. The product will precipitate and can be extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Large-Scale Considerations and Safety:

  • Phosphorus Oxychloride Handling: POCl₃ is a highly corrosive and water-reactive substance that releases toxic fumes. All operations must be conducted in a well-ventilated fume hood or a closed system. Personnel must wear appropriate PPE, including acid-resistant gloves, a face shield, and a respirator.

  • Quenching: The quenching of excess POCl₃ is a critical and potentially hazardous step on a large scale. A dedicated quenching vessel with efficient cooling and a scrubber for HCl gas is essential. The addition of the reaction mixture to the quenching medium should be slow and controlled to manage the exotherm.

  • Waste Disposal: The aqueous waste from the quench will be acidic and contain phosphates. It must be neutralized and disposed of in accordance with local regulations.

Data Summary

StepIntermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
11,5-Naphthyridin-2(1H)-one146.1570-85>98%
27-Bromo-1,5-naphthyridin-2(1H)-one225.0485-95>98%
3This compound243.4975-90>99%

Conclusion

The large-scale synthesis of this compound is a challenging yet achievable endeavor with careful planning and execution. The presented three-step synthetic route provides a solid foundation for process development. Key considerations for a successful scale-up include robust thermal management, precise control of reagent stoichiometry, and stringent safety protocols, particularly when handling phosphorus oxychloride. The commercial availability of the brominated intermediate offers a strategic advantage, potentially streamlining the manufacturing process. This guide provides the necessary framework for researchers and drug development professionals to confidently approach the synthesis of this valuable building block, enabling the advancement of novel therapeutic agents.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Brown, D. J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds (Vol. 63). John Wiley & Sons, Inc. [Link]

Sources

Troubleshooting & Optimization

How to avoid dehalogenation in 7-Bromo-2-chloro-1,5-naphthyridine Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically focusing on the challenging substrate, 7-Bromo-2-chloro-1,5-naphthyridine. This guide is designed to provide in-depth, practical advice to troubleshoot and optimize your reactions, with a primary focus on mitigating the common side reaction of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant dehalogenation of my this compound starting material. What is the primary cause of this side reaction?

A1: Dehalogenation in Suzuki-Miyaura couplings is a common side reaction, particularly with electron-deficient heteroaromatic halides.[1] The primary cause is the formation of an aryl-palladium-hydride intermediate, which then undergoes reductive elimination to yield the dehalogenated product.[1] This can occur when the palladium complex, after oxidative addition to the C-Br or C-Cl bond, abstracts a hydride from sources within the reaction mixture, such as the solvent (e.g., alcohols), the base, or even water.[1][2] For a substrate like this compound, the electron-deficient nature of the naphthyridine ring makes the carbon-halogen bonds more susceptible to oxidative addition, but it can also stabilize intermediates that lead to dehalogenation if the desired cross-coupling pathway is slow.

Q2: Which halogen is more prone to dehalogenation in my substrate, the bromine at C7 or the chlorine at C2?

A2: Typically, the carbon-bromine bond is more reactive and thus more susceptible to both the desired oxidative addition and the undesired dehalogenation compared to the carbon-chlorine bond.[3] The C-Br bond is weaker than the C-Cl bond, leading to a faster rate of oxidative addition.[3] However, this also means that the resulting aryl-palladium-bromide intermediate has more time to participate in side reactions like dehalogenation if the subsequent transmetalation step is not efficient. Selective coupling at the C7 position is generally expected, but dehalogenation can compete at this site.

Q3: Can the purity of my boronic acid contribute to dehalogenation?

A3: Yes, absolutely. The purity of the boronic acid is critical for the success of a Suzuki coupling.[4] Impurities can poison the palladium catalyst, reducing its activity and slowing down the desired catalytic cycle.[4] This slowdown provides a larger window for competing side reactions like dehalogenation to occur. Furthermore, some impurities might act as hydride sources, directly contributing to the dehalogenation pathway. Using high-purity boronic acids is essential for clean, high-yielding reactions.[4][5]

Q4: My reaction is sluggish and I'm seeing a lot of starting material decomposition and dehalogenation. What should I investigate first?

A4: When a Suzuki reaction is sluggish, it's crucial to first evaluate the activity of your catalyst system.[6] Ensure your palladium source and ligand are of high quality and handled under inert conditions to prevent deactivation. Oxygen contamination can lead to catalyst decomposition and homocoupling of the boronic acid.[6] Properly degassing your solvent and maintaining an inert atmosphere throughout the reaction is critical.[6] If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ to the active Pd(0) species.[6] Consider switching to a more active, pre-formed Pd(0) catalyst or a modern precatalyst that readily forms the active species.[2]

Troubleshooting Guide: Minimizing Dehalogenation

This section provides a systematic approach to troubleshooting and optimizing your Suzuki reaction to minimize dehalogenation.

Issue 1: High Levels of Dehalogenated Byproduct

Underlying Cause: The rate of dehalogenation is competitive with or faster than the rate of cross-coupling. This can be influenced by the choice of ligand, base, solvent, and temperature.

Troubleshooting Workflow:

G start High Dehalogenation Observed ligand Optimize Ligand start->ligand Step 1 base Optimize Base ligand->base If dehalogenation persists solvent Change Solvent base->solvent If dehalogenation persists temp Lower Temperature solvent->temp If dehalogenation persists reassess Re-evaluate Reaction temp->reassess If unsuccessful

Caption: Troubleshooting workflow for high dehalogenation.

Solutions & Explanations:

  • Step 1: Optimize the Ligand: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[7]

    • Rationale: Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), are often effective at promoting the desired reductive elimination over dehalogenation.[2] These ligands accelerate the rate-limiting steps of the catalytic cycle, reducing the lifetime of intermediates that can lead to side reactions.[7] N-heterocyclic carbene (NHC) ligands can also be excellent choices for challenging substrates.[8][9]

    • Action: Screen a panel of bulky, electron-rich ligands. See the table below for starting points.

  • Step 2: Optimize the Base: The choice and strength of the base are critical.[3]

    • Rationale: A very strong base can promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred.[2] They are typically strong enough to facilitate the transmetalation step without causing excessive dehalogenation.[10][11] Avoid strong alkoxide bases if possible, as they can be a source of hydrides.[2]

    • Action: If you are using a strong base like NaOH or an alkoxide, switch to K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Step 3: Change the Solvent: The solvent can be a direct source of hydrides.

    • Rationale: Protic solvents, especially alcohols, can be hydride donors.[1] Aprotic solvents like dioxane, THF, or toluene are generally better choices to minimize dehalogenation.[2][12] While a small amount of water is often necessary to dissolve the base and facilitate the reaction, excessive water can also be a proton source leading to dehalogenation.[2][13]

    • Action: Switch to an aprotic solvent such as dioxane or toluene. If water is used as a co-solvent, minimize its amount.

  • Step 4: Lower the Temperature: Higher temperatures can sometimes accelerate side reactions more than the desired coupling.

    • Rationale: While increased temperature can overcome activation barriers, it can also promote catalyst degradation and undesired pathways like dehalogenation.

    • Action: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress carefully to find the optimal balance between reaction rate and selectivity.

Issue 2: Selective Reaction at C2 instead of C7, or Diorthocoupling

Underlying Cause: While C7 (bromo) is generally more reactive, the specific electronic and steric environment, along with the reaction conditions, can influence selectivity.

Solutions & Explanations:

  • Ligand Control: The steric bulk of the ligand can be used to direct the reaction to the less hindered position if desired, although for this compound, C7 is generally the more reactive site. Fine-tuning the ligand can enhance the selectivity for mono-arylation at C7.

  • Stoichiometry of Boronic Acid: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard. However, if di-substitution is a problem, reducing the equivalents of the boronic acid to be stoichiometric or even slightly substoichiometric with the naphthyridine can favor mono-substitution.

Data Summary: Recommended Starting Conditions

The following table provides a starting point for optimizing your reaction conditions to avoid dehalogenation.

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂Readily forms the active Pd(0) species.[2]
Ligand SPhos, XPhos, or other bulky biaryl phosphinesPromotes reductive elimination and minimizes side reactions.[2][7]
Base K₃PO₄ or K₂CO₃Milder bases that are effective for transmetalation without promoting dehalogenation.[2][10][14]
Solvent Toluene or Dioxane (with minimal water)Aprotic solvents that do not act as hydride sources.[2][12]
Temperature 80-100 °CA good starting range to balance reaction rate and selectivity.[2]
Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for your specific boronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial containing a stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.

  • Add the degassed toluene and water via syringe.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.[2]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathways

Understanding the catalytic cycle and the competing dehalogenation pathway is key to troubleshooting.

G cluster_0 Suzuki Catalytic Cycle A Pd(0)L₂ B Ar-Pd(II)-X(L₂) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar'(L₂) B->C Transmetalation (Ar'-B(OH)₂) D Ar-Ar' C->D Reductive Elimination D->A

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[2]

G cluster_1 Dehalogenation Side Reaction E Ar-Pd(II)-X(L₂) F H-Pd(II)-X(L₂) E->F Hydride Source (Base, Solvent, H₂O) G Ar-Pd(II)-H(L₂) F->G Ligand Exchange H Ar-H (Dehalogenated Product) G->H Reductive Elimination I Pd(0)L₂ H->I

Caption: Competing dehalogenation pathway in Suzuki coupling.[2]

By carefully selecting your reaction parameters to favor the desired catalytic cycle and disfavor the dehalogenation pathway, you can significantly improve the outcome of your Suzuki reactions with this compound.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024, October 28). Suzuki reaction. Retrieved from [Link]

  • Powers, I. G., & Wu, J. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(10), 1394–1409. Retrieved from [Link]

  • Amatore, C., Le Duc, G., & Jutand, A. (2012). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry - A European Journal, 18(20), 6616-6626. Retrieved from [Link]

  • Reddit. (2019, October 7). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Valente, C., & Organ, M. G. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Topics in Current Chemistry, 379(4), 32. Retrieved from [Link]

  • Powers, I. G., Wu, J., & Blackmond, D. G. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 142(22), 10125–10134. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Connections: Suzuki Coupling with Boronic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Jones, C. D., & Moody, C. J. (2004). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Organic & Biomolecular Chemistry, 2(22), 3195-3197. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2017). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Hudson, J. B., & Gupton, B. F. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 51(43), 5731-5733. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • University of Liverpool IT Services. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from [Link]

  • Tomanová, P., et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 25(21), 5036. Retrieved from [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2298–2307. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Homocoupling of Boronic Acids with 7-Bromo-2-chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 7-Bromo-2-chloro-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing the formation of boronic acid homocoupling byproducts. As your dedicated scientific partners, we aim to equip you with the knowledge to optimize your reaction conditions, leading to higher yields and purer products.

This document moves beyond a simple checklist of procedures. It delves into the mechanistic underpinnings of the challenges you might face, offering solutions grounded in established chemical principles. Our goal is to provide a self-validating system of protocols and insights, empowering you to confidently navigate the complexities of this powerful C-C bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and why is it a problem in my reaction with this compound?

A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This is problematic for several reasons: it consumes your valuable boronic acid, reduces the yield of your desired heterobiaryl product, and introduces a purification challenge due to the structural similarity between the homocoupled product and the target molecule.

Q2: What are the primary drivers of boronic acid homocoupling?

A2: The two main culprits promoting boronic acid homocoupling are the presence of dissolved oxygen and the nature of the palladium catalyst source.[1] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, a key intermediate in an oxidative homocoupling pathway.[2][3] Additionally, if you are using a Pd(II) precatalyst, it can be reduced to Pd(0) by the boronic acid, which in the process, can lead to the formation of the homocoupled dimer.[1]

Q3: How does the choice of boronic acid derivative impact the rate of homocoupling?

A3: The stability of the organoboron reagent is crucial. Standard boronic acids can be susceptible to decomposition pathways like protodeboronation, which can indirectly affect the overall reaction efficiency and potentially favor side reactions.[4][5] Utilizing more stable derivatives like boronic acid pinacol esters (Bpin) or MIDA boronates can suppress side reactions by ensuring a slower, more controlled release of the boronic acid during the catalytic cycle.[6]

Q4: What is the role of ligands in preventing homocoupling?

A4: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity.[7] Bulky, electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos), are known to accelerate the desired oxidative addition and reductive elimination steps of the Suzuki-Miyaura cycle.[8] By making the main catalytic cycle more kinetically favorable, these ligands help it to outcompete the homocoupling pathway.[9]

Q5: Can the base I choose influence the extent of homocoupling?

A5: Absolutely. The base plays a crucial role in activating the boronic acid for transmetalation.[10][11] The choice and stoichiometry of the base can influence the concentration of the active boronate species in the reaction mixture.[12] While a base is necessary, an excessively strong base or non-optimal concentration can sometimes promote side reactions. For challenging substrates, screening bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ is often necessary to find the best balance for your specific system.[13][14]

Troubleshooting Guide: High Homocoupling Observed

This section addresses the specific issue of observing significant amounts of boronic acid homodimer in your reaction with this compound.

Problem: My reaction analysis (TLC, LC-MS, GC-MS) shows a significant amount of a symmetrical biaryl byproduct, indicating a high degree of boronic acid homocoupling.

Below is a systematic approach to diagnose and resolve this issue.

Systematic Troubleshooting Workflow

G start High Homocoupling Detected q1 Is the reaction under a strictly inert atmosphere? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 What is the Palladium source? a1_yes->q2 sol1 Improve Degassing: - Sparge solvent with N₂/Ar for 30+ min. - Use Freeze-Pump-Thaw (3 cycles). - Maintain positive inert gas pressure. a1_no->sol1 sol1->q2 a2_pd2 Pd(II) (e.g., Pd(OAc)₂, PdCl₂(dppf)) q2->a2_pd2 a2_pd0 Pd(0) (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) q2->a2_pd0 sol2a Switch to a Pd(0) precatalyst to bypass in situ reduction by boronic acid. a2_pd2->sol2a sol2b Add a mild reducing agent (e.g., 1-2 eq. potassium formate) to facilitate clean reduction of Pd(II). a2_pd2->sol2b q3 Are reaction conditions (ligand, base, solvent) optimized? a2_pd0->q3 sol2a->q3 sol2b->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Homocoupling Minimized a3_yes->end sol3 Systematic Re-optimization: - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). - Screen different bases (e.g., K₃PO₄, Cs₂CO₃). - Evaluate different solvent systems (e.g., Dioxane, Toluene, 2-MeTHF). a3_no->sol3 sol3->end G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Homocoupling Side Reaction Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII_complex Ar-Pd(II)-X(L₂) OA->PdII_complex Transmetalation Transmetalation (R-B(OH)₂) PdII_complex->Transmetalation Diaryl_PdII Ar-Pd(II)-R(L₂) Transmetalation->Diaryl_PdII RE Reductive Elimination Diaryl_PdII->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product Pd0_side Pd(0)L₂ O2_reaction Reaction with O₂ Pd0_side->O2_reaction Peroxo (η²-O₂)PdL₂ O2_reaction->Peroxo Boronic_acid_reaction Reaction with 2x R-B(OH)₂ Peroxo->Boronic_acid_reaction Homocoupled_product R-R Boronic_acid_reaction->Homocoupled_product

Sources

Troubleshooting low yield in Buchwald-Hartwig amination of 7-Bromo-2-chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in the Buchwald-Hartwig Amination of 7-Bromo-2-chloro-1,5-naphthyridine

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of this compound. Our goal is to provide a logical, in-depth framework for troubleshooting and optimization, grounded in mechanistic principles and field-proven insights.

Introduction: The Challenge of a Dihalo-Naphthyridine Substrate

The this compound scaffold presents a unique set of challenges in C-N cross-coupling. Success hinges on achieving chemoselectivity and overcoming potential catalyst inhibition.

  • Chemoselectivity: The substrate possesses two distinct halogen atoms. The C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step of the Buchwald-Hartwig catalytic cycle.[1][2] This inherent difference provides a strong basis for achieving selective amination at the C-7 position. However, harsh conditions can lead to a loss of selectivity and the formation of di-substituted or C-2 substituted byproducts.

  • Catalyst Inhibition: The 1,5-naphthyridine core contains nitrogen lone pairs that can coordinate to the palladium center, potentially sequestering the catalyst and hindering its activity.[3] The strategic selection of a bulky, electron-rich phosphine ligand is paramount to shield the metal center and favor the productive catalytic cycle.[4]

This guide will walk you through a systematic approach to diagnose and resolve issues leading to low yields in this specific transformation.

Frequently Asked Questions (FAQs)

Q1: My reaction is not working at all. Where do I start?

A1: When facing a complete lack of reactivity, it is crucial to first validate your core components and setup before exploring more complex variables.

  • Confirm Catalyst Activity: Use a reliable control reaction. For example, couple a simple aryl bromide (like bromobenzene) with a robust amine (like morpholine) using your catalyst, ligand, base, and solvent. If this control reaction fails, your palladium source, ligand, or base may be degraded or impure. Pre-catalysts are generally more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1][5]

  • Ensure Anaerobic Conditions: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvent was adequately degassed.

  • Check Reagent Quality: Verify the purity of your this compound and your amine. Impurities can sometimes poison the catalyst.

Q2: I am seeing low conversion of my starting material. What is the most likely cause?

A2: Low conversion typically points to suboptimal reaction parameters or catalyst deactivation. The most impactful variables to screen are the ligand, base, and temperature. The naphthyridine nitrogen can be particularly problematic, making ligand choice critical. We recommend starting with a bulky, electron-rich biarylmonophosphine ligand like XPhos or RuPhos, which are known to be effective for heteroaromatic substrates.[4] Increasing the temperature in increments of 10-20 °C can also significantly improve conversion, but be mindful of potential side reactions.

Q3: My main byproduct is the hydrodehalogenated starting material (2-chloro-1,5-naphthyridine). How can I prevent this?

A3: Hydrodehalogenation is a known side reaction where the bromine atom is replaced by a hydrogen.[6] It can arise from a competing β-hydride elimination pathway or from catalyst decomposition. To minimize it:

  • Choice of Base: Avoid bases with β-hydrogens if possible, although this is less of a concern with common inorganic bases. Sometimes, switching from a strong alkoxide base (like NaOtBu) to a weaker carbonate or phosphate base (Cs₂CO₃ or K₃PO₄) can mitigate this issue, though it may require higher temperatures.

  • Amine Stoichiometry: Ensure you are using a slight excess of the amine coupling partner (typically 1.1-1.4 equivalents).

  • Water Content: While rigorously dry conditions are standard, trace amounts of water can sometimes promote hydrodehalogenation. Ensure your solvent and reagents are reasonably dry.

Q4: Should I be concerned about a reaction at the 2-chloro position?

A4: Generally, the C-Br bond at the 7-position is expected to react preferentially. However, if you are using very high temperatures (>120-130 °C) or extended reaction times, you may begin to see minor amounts of the C-2 aminated product or the di-aminated product. If selectivity becomes an issue, the primary solution is to reduce the reaction temperature and screen for a more active, lower-temperature catalyst/ligand system.

In-Depth Troubleshooting Guide

This section provides a systematic workflow for diagnosing and resolving poor yields. The process begins with identifying the primary symptom observed in your reaction.

Visual Troubleshooting Workflow

The following flowchart provides a logical path from problem identification to a potential solution.

Troubleshooting_Flowchart cluster_LC Troubleshooting Low Conversion cluster_SP Troubleshooting Side Products cluster_IR Troubleshooting Inconsistency Start Low Yield of 7-Amino-2-chloro-1,5-naphthyridine LowConversion Symptom: Low Conversion of Starting Material Start->LowConversion SideProducts Symptom: Significant Side Product Formation Start->SideProducts Inconsistent Symptom: Inconsistent Results / Poor Reproducibility Start->Inconsistent LC1 Increase Temperature (e.g., 80°C -> 100°C -> 120°C) LowConversion->LC1 SP_Identify Identify Byproduct (MS, NMR) SideProducts->SP_Identify IR1 Use a Pre-catalyst (e.g., G3-XPhos Palladacycle) Inconsistent->IR1 LC_Result Improved Conversion? LC1->LC_Result LC2 Screen Ligands (XPhos, RuPhos, BrettPhos) LC3 Screen Bases (NaOtBu, LHMDS, K3PO4, Cs2CO3) LC2->LC3 Re-evaluate LC4 Increase Catalyst Loading (e.g., 1-2 mol% -> 3-5 mol%) LC3->LC4 Re-evaluate LC4->LowConversion Re-evaluate LC_Result->LC2 No SP_Hydro Hydrodehalogenation? SP_Identify->SP_Hydro 2-chloro-1,5-naphthyridine SP_DiSub Di-substitution? SP_Identify->SP_DiSub Di-amino product SP_Hydro_Sol Change Base (e.g., NaOtBu -> K3PO4) Ensure anaerobic conditions SP_Hydro->SP_Hydro_Sol Yes SP_DiSub_Sol Lower Temperature Reduce reaction time SP_DiSub->SP_DiSub_Sol Yes IR2 Check Reagent Purity & Solvent Degassing IR1->IR2 IR3 Standardize Reaction Setup (Stirring rate, heating method) IR2->IR3 IR_Result Improved Reproducibility? IR3->IR_Result

Caption: A flowchart for troubleshooting low yield in Buchwald-Hartwig amination.

Optimization of Reaction Parameters: A Practical Guide

Systematic screening of reaction parameters is the most reliable method to improve yield. We recommend a Design of Experiments (DoE) approach for maximum efficiency, but a one-variable-at-a-time (OVAT) approach can also be effective.[7]

1. Ligand Screening

The ligand is arguably the most critical component for the success of this reaction. Its role is to stabilize the palladium center, promote oxidative addition and reductive elimination, and prevent catalyst deactivation. For electron-deficient heteroaryl halides, bulky and electron-rich biaryl monophosphine ligands are the industry standard.[4][8]

LigandAmine Type(s)Key Characteristics
XPhos Primary & Secondary Amines, HeterocyclesGeneral, highly active, and robust. An excellent starting point.
RuPhos Hindered Secondary & Primary AminesOften effective for sterically demanding coupling partners.[2]
BrettPhos Primary Amines, Protic GroupsDesigned for primary amines and offers good functional group tolerance.[2]
t-BuXPhos NH-Heterocycles (e.g., Indazoles)Particularly effective for coupling NH-containing heterocycles.[2]
2. Base Screening

The base activates the amine by deprotonation, facilitating its coordination to the palladium center. The choice of base affects reaction rate and functional group compatibility.[9]

BasepKaH (Conjugate Acid)Common SolventsNotes
NaOtBu ~19Toluene, DioxaneStrong, highly active base. Can be incompatible with base-sensitive groups (e.g., esters).[1][2]
LHMDS ~26THF, TolueneVery strong base. Useful for low-temperature reactions and protic substrates.[2]
K₃PO₄ ~12.3Toluene, DioxaneWeaker base, good functional group tolerance. Often requires higher temperatures.
Cs₂CO₃ ~10.3Toluene, DioxaneWeaker base with good solubility. A common choice for sensitive substrates.[1][2]
3. Solvent Screening

The solvent must dissolve the reagents and be stable at the reaction temperature. Aprotic solvents are standard.

SolventBoiling Point (°C)Characteristics
Toluene 111Excellent general-purpose solvent.
1,4-Dioxane 101Good coordinating solvent, can improve solubility.
tert-Amyl Alcohol 102A polar, aprotic solvent that can sometimes improve rates.
CPME 106Cyclopentyl methyl ether, a greener alternative to THF or Dioxane.

Caution: Avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to palladium and inhibit the reaction.[1]

Experimental Protocols
Protocol 1: General Procedure for Reaction Condition Screening

This protocol outlines a setup for a small-scale (e.g., 0.1 mmol) screening reaction.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., G3-XPhos Palladacycle, 2 mol%) and the phosphine ligand (if not using a pre-catalyst, 2.2-2.4 mol%).

  • Adding Solids: Add the base (e.g., NaOtBu, 2.0 equiv) and this compound (1.0 equiv, 0.1 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.

  • Adding Liquids: Through the septum, add the degassed solvent (e.g., toluene, 0.5 M).

  • Adding Amine: Add the amine coupling partner (1.2 equiv). If the amine is a solid, it can be added in step 2.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 4-24 hours). Monitor progress by taking small aliquots and analyzing by LC-MS or TLC.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer can then be dried and concentrated for analysis.

Visual Guide to Initial Condition Selection

Use this decision tree to select a rational starting point for your specific amine.

Condition_Selection Start Select Amine Type Amine_Primary Primary Amine (Aliphatic or Aryl) Start->Amine_Primary Amine_Secondary Secondary Amine (Aliphatic or Aryl) Start->Amine_Secondary Amine_Hetero NH-Heterocycle (e.g., Carbazole) Start->Amine_Hetero Cond_Primary Ligand: BrettPhos or XPhos Base: NaOtBu or K3PO4 Temp: 90-110°C Amine_Primary->Cond_Primary Cond_Secondary Ligand: RuPhos or XPhos Base: LHMDS or NaOtBu Temp: 100-120°C Amine_Secondary->Cond_Secondary Cond_Hetero Ligand: t-BuXPhos or XPhos Base: K3PO4 or Cs2CO3 Temp: 110-130°C Amine_Hetero->Cond_Hetero

Caption: A decision tree for selecting initial Buchwald-Hartwig reaction conditions.

References
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. - ResearchGate. (2014). Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH. (2022). Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2024). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. (2012). Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (2021). Available at: [Link]

  • The Buchwald-Hartwig Amination After 25 Years - PubMed. (2019). Available at: [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. (2022). Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 7-Bromo-2-chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions on the 7-Bromo-2-chloro-1,5-naphthyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this electron-deficient dihalogenated heterocycle. Here, you will find in-depth answers to frequently asked questions and a comprehensive troubleshooting guide to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am starting a project with this compound. Which halogen is more reactive and why?

In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > OTf > Cl.[1] Therefore, the carbon-bromine (C-Br) bond at the 7-position of your naphthyridine substrate is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 2-position. This difference in reactivity is primarily due to the bond dissociation energies (BDEs) of the C-X bonds, where the C-Br bond is weaker and thus more susceptible to oxidative addition by the palladium(0) catalyst.[2][3] This inherent reactivity difference is the foundation for achieving site-selective functionalization.

Q2: What are the best initial palladium catalyst and ligand combinations to try for a Suzuki-Miyaura coupling at the C7-Br position?

For nitrogen-containing heterocycles like 1,5-naphthyridine, the choice of catalyst and ligand is critical to success.[4] The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center and inhibit catalysis. To overcome this, bulky and electron-rich phosphine ligands are generally preferred.[4][5] These ligands promote the formation of the active monoligated palladium species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step.[6][7]

Here is a recommended starting point for your catalyst and ligand screen:

Catalyst/PrecatalystLigandKey Attributes
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or RuPhosThese are bulky, electron-rich Buchwald ligands that are well-suited for challenging cross-couplings on heteroaromatics.[8]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A classic, effective Pd(0) source, though sometimes less active than modern catalyst systems for challenging substrates.[4]
XPhos-Pd-G3 or SPhos-Pd-G2Pre-formed precatalystsThese are air- and moisture-stable precatalysts that offer convenience and improved reproducibility by ensuring the correct ligand-to-palladium ratio.[4]

Q3: Can I functionalize both the C7-Br and C2-Cl positions?

Yes, sequential functionalization is a powerful strategy for building molecular complexity with this scaffold. You can leverage the inherent reactivity difference between the C-Br and C-Cl bonds. A typical approach involves:

  • First Coupling (C7-Br): Perform the cross-coupling reaction under conditions optimized for the more reactive C-Br bond. This usually involves milder conditions, such as lower temperatures and shorter reaction times.

  • Second Coupling (C2-Cl): After the first coupling is complete and the product is isolated, you can subject it to a second cross-coupling reaction under more forcing conditions to target the less reactive C-Cl bond. This may require higher temperatures, a stronger base, a more active catalyst system (e.g., one with a more electron-rich and bulky ligand), and longer reaction times.[1]

Q4: What is the role of the base in these reactions, and which one should I choose?

The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura couplings and in the deprotonation of the amine in Buchwald-Hartwig aminations.[6][9] The choice of base can significantly impact the reaction yield and profile.

  • For Suzuki-Miyaura couplings: A common starting point is an aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃.[8] For sensitive substrates where deborylation might be an issue, anhydrous conditions with a phosphate base like K₃PO₄ can be beneficial.[4][8]

  • For Buchwald-Hartwig aminations: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[10]

Troubleshooting Guide

This section addresses common issues encountered during the cross-coupling of this compound.

Issue 1: Low or No Conversion of Starting Material

Possible CauseSuggested Solution(s)Scientific Rationale
Inactive Catalyst Use a fresh batch of palladium precatalyst or generate the Pd(0) catalyst in situ from a reliable source like Pd₂(dba)₃. Ensure proper storage of catalysts and ligands.Palladium(0) species are prone to oxidation, leading to catalyst deactivation. Precatalysts are often more stable.[9][11]
Insufficiently Degassed System Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also promote side reactions like the homocoupling of boronic acids.[1][9]
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, RuPhos, or consider N-heterocyclic carbene (NHC) ligands like IPr or SImes.The electronic and steric properties of the ligand are crucial for stabilizing the catalyst, promoting oxidative addition, and facilitating reductive elimination.[12][13][14][15]
Incorrect Base or Solvent Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for amination) and solvents (e.g., dioxane, toluene, DMF, 2-MeTHF).[1][8]The base and solvent influence the solubility of reagents and the rate of key steps in the catalytic cycle.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C.Cross-coupling reactions, especially with less reactive chlorides, often require thermal energy to overcome the activation barriers of oxidative addition and other steps.[1]

Issue 2: Formation of Significant Side Products

Side ProductPossible CauseSuggested Solution(s)Scientific Rationale
Dehalogenated Naphthyridine The presence of water or other protic sources in the reaction mixture. The use of certain bases or solvents (e.g., alcohols).Use anhydrous solvents and reagents. If deborylation is also an issue, consider using K₃PO₄ under anhydrous conditions.[8]After oxidative addition, the palladium intermediate can react with a proton source, leading to reductive elimination of the dehalogenated product.[9]
Homocoupling of Boronic Acid (in Suzuki reactions) Presence of oxygen. A slow transmetalation step.Ensure the reaction is thoroughly degassed. Increase the rate of transmetalation by using a stronger base or a more appropriate solvent system.Oxygen can promote the oxidative homocoupling of boronic acids. A slow transmetalation can allow for competing side reactions.[9]
Di-substituted Product (in selective C7-Br coupling) Reaction conditions are too harsh (high temperature, long reaction time).Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.While the C-Cl bond is less reactive, it can still undergo coupling under forcing conditions, leading to a loss of selectivity.[16][17]

Experimental Workflows & Diagrams

General Protocol for Selective Suzuki-Miyaura Coupling at C7-Br
  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%) and ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Naphthyridine, Boronic Acid, Base catalyst Add Catalyst/ Ligand reagents->catalyst inert Evacuate & Backfill with Argon (3x) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat with Stirring (e.g., 80-110°C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Wash cool->extract purify Dry, Concentrate & Purify extract->purify

Caption: Workflow for a typical selective Suzuki-Miyaura coupling.

Troubleshooting Decision Tree

G cluster_low_yield Low Yield/No Reaction cluster_side_products Side Product Formation start Reaction Issue: Low Yield or Side Products check_catalyst Check Catalyst Activity & Degassing start->check_catalyst dehalogenation Dehalogenation? start->dehalogenation screen_ligands Screen Ligands (e.g., SPhos, XPhos) check_catalyst->screen_ligands screen_conditions Screen Base/ Solvent/Temp screen_ligands->screen_conditions homocoupling Homocoupling? dehalogenation->homocoupling No use_anhydrous Use Anhydrous Conditions dehalogenation->use_anhydrous Yes disubstitution Di-substitution? homocoupling->disubstitution No improve_degassing Improve Degassing homocoupling->improve_degassing Yes milder_conditions Use Milder Conditions (Temp/Time) disubstitution->milder_conditions Yes

Caption: Decision tree for troubleshooting common cross-coupling issues.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Naphthyridines.
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025, December 29).
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (n.d.).
  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017, March 27). Princeton University.
  • Fairlamb, I. J. S., et al. (n.d.).
  • Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Fairlamb, I. J. S., et al. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions (RSC Publishing).
  • Cross-Coupling of Hetero
  • Tan, Y., et al. (n.d.).
  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Ghaffari, M. A., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Buchwald–Hartwig amin
  • How to approach choosing reaction conditions for Suzuki?. (2024, February 23). Reddit.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025, August 6).
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10).
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Palani, T., et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv.
  • Proton Guru. (2019, January 6). Proton Guru Practice V.
  • Sansano, J. M., et al. (2024, March 4). Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea)
  • Screening of different ligands for Suzuki coupling a. (n.d.).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC - NIH.
  • Functional Group Transposition Enabled by Palladium and Photo Dual C
  • Fairlamb, I. J. S., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Optimization of the palladium‐catalyzed cross‐coupling of α‐bromo.... (n.d.).
  • Gschnaidt, J., et al. (2000, February 24). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene.
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). Semantic Scholar.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019, July 31).
  • Palladium-Catalyzed Asymmetric Dearomatization of Naphthalene Deriv

Sources

Technical Support Center: Improving Regioselectivity in Sequential Cross-Coupling of 7-Bromo-2-chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselective cross-coupling reactions involving 7-Bromo-2-chloro-1,5-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile scaffold. The 1,5-naphthyridine core is a significant pharmacophore, and mastering its selective functionalization is key to unlocking novel chemical entities.[1][2][3]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the sequential derivatization of this dihalogenated heterocycle.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and offering actionable solutions.

Question 1: I am observing poor or no regioselectivity in the first cross-coupling reaction. How can I favor substitution at the C7 (Bromo) position over the C2 (Chloro) position?

Answer:

Achieving high regioselectivity in the initial coupling step is paramount for a successful sequential strategy. The preferential reactivity of the C-Br bond over the C-Cl bond is the cornerstone of this approach. This selectivity is primarily governed by the difference in carbon-halogen bond dissociation energies (BDEs), where the C-Br bond is weaker and thus more susceptible to oxidative addition by the palladium catalyst.[4][5][6] However, several factors can erode this inherent selectivity.

Underlying Causes and Troubleshooting Steps:

  • Inappropriate Catalyst/Ligand System: The choice of the palladium catalyst and, more critically, the phosphine ligand, plays a pivotal role.

    • Explanation: Bulky, electron-rich phosphine ligands generally favor the oxidative addition of less reactive C-Cl bonds. Using a less sterically demanding ligand can enhance the inherent preference for C-Br activation.

    • Solution: For the initial Suzuki-Miyaura or Sonogashira coupling at the C7 position, consider using catalysts with less bulky ligands like triphenylphosphine (PPh₃). A common and effective catalyst is Pd(PPh₃)₄.[7] If you are using a Pd(II) precatalyst like Pd(OAc)₂, pair it with a ligand like PPh₃.

  • High Reaction Temperatures: Elevated temperatures can provide sufficient energy to overcome the activation barrier for C-Cl bond cleavage, leading to a mixture of products.[8][9]

    • Explanation: The oxidative addition to a C-Cl bond typically has a higher activation energy than for a C-Br bond.[10] Increasing the temperature can diminish the kinetic preference for C-Br activation.

    • Solution: Start with a lower reaction temperature (e.g., 80-90 °C) and monitor the reaction progress. Only increase the temperature if the reaction is sluggish.

  • Prolonged Reaction Times: Extended reaction times, especially at higher temperatures, can lead to the slow but steady formation of the undesired C2-coupled product.

    • Solution: Monitor your reaction closely using TLC or LC-MS. Once the C7-coupled product is predominantly formed and the starting material is consumed, work up the reaction to prevent over-reaction.

Question 2: My first coupling at the C7 position was successful, but now I am struggling with the second coupling at the C2 (Chloro) position. What are the key factors for activating the C-Cl bond?

Answer:

Activating the more robust C-Cl bond for the second cross-coupling reaction requires a more potent catalytic system. The electron-withdrawing nature of the nitrogen atoms in the 1,5-naphthyridine ring makes the C-Cl bond less reactive than in many simple aryl chlorides.

Underlying Causes and Troubleshooting Steps:

  • Insufficiently Active Catalyst System: The catalyst system that was effective for the C-Br bond activation is often not potent enough for the C-Cl bond.

    • Explanation: The oxidative addition of a C-Cl bond to a palladium(0) center is the rate-limiting step and requires a more electron-rich and sterically hindered catalyst to facilitate this process.[11]

    • Solution: Switch to a more advanced catalytic system. For Suzuki-Miyaura couplings, consider using bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or a pre-formed palladacycle.[12] For Buchwald-Hartwig aminations, ligands like BrettPhos are often effective.[13][14]

  • Inadequate Base: The choice of base is crucial for the transmetallation step and can influence catalyst activity.

    • Explanation: Stronger bases are often required for C-Cl bond couplings to facilitate the formation of the active organoboron species in Suzuki reactions or to deprotonate the amine in Buchwald-Hartwig reactions.[15]

    • Solution: For Suzuki couplings of aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are generally more effective than weaker bases like Na₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[16]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.

    • Explanation: Polar aprotic solvents like dioxane, toluene, or DMF are commonly used. The solubility of the base and the palladium intermediates can be critical.

    • Solution: Anhydrous, degassed solvents are essential to prevent catalyst deactivation.[8] For Suzuki reactions, a mixture of an organic solvent with water is often used to solubilize the inorganic base.

Question 3: I am observing significant amounts of dehalogenation byproducts, particularly hydrodebromination or hydrodechlorination. How can I minimize this side reaction?

Answer:

Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common and frustrating side reaction in palladium-catalyzed cross-couplings.[9] It arises from a competing catalytic cycle involving a palladium-hydride (Pd-H) species.

Underlying Causes and Troubleshooting Steps:

  • Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture.

    • Explanation: Common hydride sources include water, alcohols (if used as solvents or impurities), certain bases (e.g., formate salts), or even the phosphine ligand itself through P-C bond cleavage.

    • Solution:

      • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

      • Careful Base Selection: Avoid bases that can readily provide a hydride. Carbonate and phosphate bases are generally preferred over hydroxides in this regard.[8]

      • Optimize Ligand: Some ligands are more prone to degradation that can lead to hydride formation. Using a robust, well-defined pre-catalyst can sometimes mitigate this.

  • High Reaction Temperature: Higher temperatures can accelerate the rate of hydrodehalogenation.[9]

    • Solution: Run the reaction at the lowest effective temperature.

  • Unprotected N-H Groups: While the 1,5-naphthyridine core does not have an acidic N-H, if your coupling partner does (e.g., an unprotected indole or pyrazole), this can sometimes contribute to side reactions.

    • Solution: Consider protecting acidic N-H groups on the coupling partner if hydrodehalogenation is a persistent issue.

Frequently Asked Questions (FAQs)

  • Q1: What is the general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions?

    • A1: The general order of reactivity is I > Br > OTf > Cl. This is primarily due to the decreasing bond strength of the carbon-halogen bond, which makes oxidative addition easier for heavier halogens.[4]

  • Q2: Can I reverse the order of coupling, targeting the C2-chloro position first?

    • A2: While less common, it is possible to selectively couple at the C2-chloro position in the presence of the C7-bromo position. This typically requires "ligand-free" conditions or specialized ligands that can override the inherent C-Br reactivity. For instance, in some systems, the use of highly coordinating solvents like DMSO can favor reaction at a triflate group over a bromide.[17] Achieving this with a chloro and bromo substituent would require careful screening of conditions and is considered a more challenging transformation.

  • Q3: What are the best practices for setting up a cross-coupling reaction to ensure reproducibility?

    • A3:

      • Inert Atmosphere: Always perform these reactions under an inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[8][18]

      • Degassing: Thoroughly degas your solvents to remove dissolved oxygen. Common methods include sparging with an inert gas or several freeze-pump-thaw cycles.[8]

      • Reagent Quality: Use high-purity reagents. Boronic acids, in particular, can degrade over time. It is often beneficial to use freshly purchased or purified starting materials.

      • Stoichiometry: Carefully control the stoichiometry of your reagents. A slight excess of the boronic acid or amine is often used.

  • Q4: Which analytical techniques are best for monitoring the progress of these sequential couplings?

    • A4: A combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick qualitative assessment of the reaction's progress, while LC-MS gives more definitive information about the masses of the products and byproducts being formed, which is crucial for identifying issues like dehalogenation or the formation of regioisomers.

Visualizing the Workflow

The sequential cross-coupling strategy can be visualized as a two-step process, each requiring distinct reaction conditions to achieve the desired regioselectivity.

G cluster_0 Step 1: C7-Br Functionalization cluster_1 Step 2: C2-Cl Functionalization start This compound step1 Suzuki, Sonogashira, etc. (e.g., Pd(PPh₃)₄, Na₂CO₃) start->step1 product1 7-Substituted-2-chloro-1,5-naphthyridine step1->product1 step2 Suzuki, Buchwald-Hartwig, etc. (e.g., Pd(OAc)₂/SPhos, K₃PO₄) product1->step2 product2 2,7-Disubstituted-1,5-naphthyridine step2->product2

Caption: Sequential cross-coupling workflow.

Experimental Protocols

The following are generalized, representative protocols. Researchers should optimize conditions for their specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C7-Position

This protocol is designed for the initial coupling at the more reactive C-Br bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert atmosphere reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add the Na₂CO₃, followed by the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling at the C2-Position

This protocol uses a more active catalyst system to functionalize the less reactive C-Cl bond of the intermediate from Protocol 1.

Materials:

  • 7-Aryl-2-chloro-1,5-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed Toluene

  • Inert atmosphere reaction vessel

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.

  • Add the 7-Aryl-2-chloro-1,5-naphthyridine and the arylboronic acid.

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Summary: Key Reaction Parameters

The table below summarizes typical conditions for achieving regioselectivity.

Parameter C7-Br Coupling (Step 1) C2-Cl Coupling (Step 2) Rationale for Difference
Typical Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃Pd(OAc)₂ or Pd₂(dba)₃The C-Cl bond requires a more electron-rich, sterically hindered ligand for efficient oxidative addition.[11]
Typical Ligand PPh₃SPhos, XPhos, RuPhosBulky biaryl phosphine ligands accelerate the rate-limiting C-Cl bond activation.[12]
Typical Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, NaOtBuA stronger base is often needed to facilitate transmetallation or deprotonation in the less reactive system.[15]
Temperature Range 80 - 100 °C100 - 120 °CHigher thermal energy is required to overcome the larger activation barrier for C-Cl oxidative addition.[8][9]

Conclusion

The sequential, regioselective cross-coupling of this compound is a powerful strategy for the synthesis of complex, disubstituted naphthyridines. Success hinges on a logical, stepwise approach that leverages the inherent differences in carbon-halogen bond reactivity. By carefully selecting the catalyst, ligand, base, and reaction temperature for each step, researchers can effectively control the site of functionalization and minimize the formation of undesired byproducts. This guide provides a framework for troubleshooting and optimizing these challenging but rewarding transformations, ultimately accelerating the discovery and development of new chemical entities.

References

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.).
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (2009). PubMed.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.).
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (2025).
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. (2025). BenchChem.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Palladium C
  • Application Notes and Protocols: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Cross-Coupling Reactions. (2025). BenchChem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2025). ChemRxiv.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. (2023).
  • Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. (2025). BenchChem.

Sources

Preventing protodeboronation in Suzuki reactions with electron-deficient naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Challenge: Electron-Deficient Naphthyridines and Protodeboronation

Naphthyridines are important scaffolds in medicinal chemistry, but their electron-deficient nature and the presence of Lewis basic nitrogen atoms present significant hurdles in Suzuki-Miyaura couplings.[1][2] The primary side reaction that plagues these couplings is protodeboronation , the undesired cleavage of the C–B bond of the organoboron reagent by a proton source, leading to the formation of a simple C-H bond and reducing the yield of the desired cross-coupled product.[3]

This guide will address the mechanistic underpinnings of protodeboronation and provide a structured, question-and-answer-based approach to systematically mitigate this and other related issues.

Core Concepts: Understanding the Competing Pathways

The success of a Suzuki reaction hinges on the catalytic cycle proceeding efficiently. However, with challenging substrates like naphthyridines, the desired transmetalation step faces stiff competition from the protodeboronation pathway.

Suzuki vs Protodeboronation cluster_suzuki Desired Suzuki Pathway cluster_proto Undesired Protodeboronation Pathway Transmetalation Transmetalation Ar-Pd(II)-L2-Ar' Di-organopalladium Intermediate Transmetalation->Ar-Pd(II)-L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-L2-Ar'->Reductive_Elimination Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Pd(0)L2 Active Pd(0) Catalyst Reductive_Elimination->Pd(0)L2 Ar-Pd(II)-L2-X Ar-Pd(II)-L2-X Ar-Pd(II)-L2-X->Transmetalation + [Ar'B(OH)3]- Protonolysis Protonolysis (Base/H2O) Ar'-H Protodeboronated Byproduct (Ar'-H) Protonolysis->Ar'-H Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Protonolysis Ar'B(OH)2_start Boronic Acid Reagent Ar'B(OH)2_start->Transmetalation Desired Path (Fast Transmetalation) Ar'B(OH)2_start->Protonolysis Side Reaction (Slow Transmetalation)

Caption: Competing pathways in Suzuki coupling. The desired catalytic cycle (green) competes with the undesired protodeboronation side reaction (red).

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered when performing Suzuki couplings with electron-deficient naphthyridines.

Q1: My reaction shows low to no conversion, and I've isolated the protodeboronated byproduct of my boronic acid. What's the primary cause?

A1: This is a classic case of the rate of protodeboronation outcompeting the rate of transmetalation. For electron-deficient systems, the transmetalation step of the Suzuki cycle is often sluggish.[4] This provides a larger window of opportunity for the boronic acid, which is sensitive to both acid- and base-catalyzed decomposition, to undergo protonolysis.[3][5]

Core Insight: The key is to accelerate the productive catalytic cycle, specifically the transmetalation step, to minimize the lifetime of the vulnerable boronic acid in the reaction medium.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Problem: Standard catalysts like Pd(PPh₃)₄ may not be active enough.[6] The nitrogen atoms in the naphthyridine ring can also act as catalyst poisons.[1][7]

    • Solution: Employ modern, highly active catalyst systems. Bulky, electron-rich phosphine ligands such as SPhos and XPhos are excellent choices.[6][8] They promote faster oxidative addition and reductive elimination, accelerating the overall cycle.[4] Consider using pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) which ensure efficient generation of the active Pd(0) species.[9]

  • Base Selection:

    • Problem: The choice of base is critical. Strong aqueous bases can accelerate protodeboronation.[3][5]

    • Solution: A weaker, non-nucleophilic base is often preferred. K₃PO₄ is a widely cited, effective base for couplings with nitrogen-containing heterocycles.[1][10] Cs₂CO₃ is another strong contender. The choice of base can be empirical, and screening may be necessary.[11]

  • Solvent System:

    • Problem: Protic solvents, especially water, are the proton source for protodeboronation.[3] However, some water is often necessary to solubilize the base and facilitate the formation of the active boronate species.[12]

    • Solution: Minimize water content. A common starting point is a 10:1 mixture of an aprotic solvent like dioxane or 2-MeTHF with water.[9][13] For extremely sensitive substrates, anhydrous conditions may be required.[14]

Q2: I've tried optimizing the catalyst, base, and solvent, but protodeboronation is still a major issue. What's the next step?

A2: If optimizing reaction kinetics isn't sufficient, the next strategy is to stabilize the boronic acid itself. This is achieved by using boronic acid derivatives that are more resistant to protodeboronation.

Stabilizing Boronic Acid Derivatives:

DerivativeStructure Example (Pinacol Ester)Mechanism of Action & Key Advantages
Boronic Esters R-B(OR')₂ (e.g., Pinacol, Neopentyl)Protects the boronic acid functionality, reducing its susceptibility to hydrolysis and subsequent protodeboronation.[15][16] They are often more stable for purification and storage.
MIDA Boronates R-B(MIDA)MIDA (N-methyliminodiacetic acid) boronates are highly stable crystalline solids. They participate in a "slow release" of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the vulnerable free boronic acid low.[3]
Trifluoroborates [R-BF₃]KPotassium organotrifluoroborates are also stable, crystalline solids that slowly hydrolyze in the presence of a base to release the boronic acid, functioning as another "slow release" strategy.[17]

Experimental Protocol: Switching to a Boronic Ester

If you are starting with a boronic acid, you can convert it to a more stable pinacol ester before the coupling reaction.

  • Esterification:

    • In a round-bottom flask, dissolve your naphthyridine boronic acid (1.0 equiv) in a suitable solvent like THF or toluene.

    • Add pinacol (1.1 equiv).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

    • Remove the solvent under reduced pressure and purify the resulting boronic ester, typically by column chromatography or recrystallization.

  • Suzuki Coupling with the Boronic Ester:

    • Use the purified boronic ester under the optimized Suzuki conditions (e.g., XPhos Pd G3, K₃PO₄, dioxane/H₂O). Note that boronic esters can transmetalate directly without prior hydrolysis, and this can be significantly faster under certain conditions.[16]

Q3: My reaction is sluggish and requires high temperatures and long reaction times, which seems to favor decomposition. How can I run the reaction under milder conditions?

A3: This points to a need for a more active catalyst system or anhydrous conditions that can accelerate the reaction at lower temperatures.

Advanced Strategy: Anhydrous Suzuki-Miyaura Coupling

Recent advancements have enabled highly efficient Suzuki couplings under anhydrous conditions, which inherently suppresses protodeboronation by removing the primary proton source.[14][18]

Core Components:

  • Boronic Ester: Neopentylglycol boronic esters are often preferred for their reactivity in these systems.[15]

  • Anhydrous Soluble Base: Potassium trimethylsilanolate (TMSOK) is an organic-soluble base that promotes the reaction under homogeneous, anhydrous conditions.[14][19]

  • Solvent: Anhydrous aprotic solvents like THF or toluene are used.

  • Additive (for N-heterocycles): The addition of a Lewis acid like trimethyl borate can be crucial. It is proposed to bind to the Lewis basic nitrogen atoms of the naphthyridine, preventing catalyst poisoning and solubilizing boronate intermediates.[18][19]

Anhydrous_Suzuki_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Naphthyridine Halide Neopentyl Boronic Ester Pd Catalyst / Ligand Start->Reagents Solvent Add Anhydrous Solvent (e.g., THF) Reagents->Solvent Additive Add Trimethyl Borate (Buffers & Prevents Poisoning) Solvent->Additive Base Add TMSOK Solution (Soluble Base) Additive->Base Reaction Run Reaction (Often at RT or mild heat) Base->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Desired Coupled Product Workup->Product

Caption: Workflow for anhydrous Suzuki coupling.

This anhydrous method can dramatically increase reaction rates, often allowing couplings to proceed to completion in a fraction of the time and at lower temperatures compared to aqueous systems.[20]

Q4: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling (the formation of Ar'-Ar') is typically caused by the presence of oxygen in the reaction mixture. [15] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of two boronic acid molecules.

Preventative Measures:

  • Rigorous Degassing: Ensure your solvents are thoroughly degassed before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Inert Atmosphere: Assemble your reaction under a strict inert atmosphere using a glovebox or Schlenk line techniques.[9]

  • Use a Precatalyst: Using a well-defined Pd(II) precatalyst that is cleanly reduced to the active Pd(0) species in situ can minimize the presence of extraneous Pd(II) that could initiate homocoupling.[9]

Summary Table of Recommended Conditions

ParameterStandard Conditions (Aqueous)Advanced Conditions (Anhydrous)Rationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃Precatalysts (G2, G3, G4) are often superior for generating active Pd(0).[6]
Ligand XPhos, SPhos, RuPhosAntPhos, SPhosBulky, electron-rich ligands accelerate the catalytic cycle.[6][20]
Boron Source Boronic Acid, Pinacol Ester, MIDA BoronateNeopentyl Boronic EsterEsters/MIDA/Trifluoroborates provide stability against protodeboronation.[3][15]
Base K₃PO₄, Cs₂CO₃, K₂CO₃TMSOK (Potassium trimethylsilanolate)K₃PO₄ is a good starting point for N-heterocycles.[1] TMSOK is required for anhydrous conditions.[14]
Solvent Dioxane/H₂O (10:1), 2-MeTHF/H₂OTHF, TolueneMinimize water to suppress protodeboronation.[3][14]
Additive NoneB(OMe)₃ (Trimethyl borate)Crucial for N-heterocycles in anhydrous systems to prevent catalyst poisoning.[18][19]
Temperature 80-110 °CRoom Temp to 60 °CAnhydrous systems are often much faster, allowing for lower temperatures.

References

  • Protodeboronation - Wikipedia. [URL: https://en.wikipedia.
  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-palladium-catalysts-for-suzuki-miyaura-coupling-with-4-diphenylamino-benzeneboronic-acid]
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8513680/]
  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. [URL: https://www.researchgate.net/figure/The-proposed-mechanism-for-protodeboronation-of-arylboronic-acids_fig1_320070113]
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. [URL: https://www.google.com/books/edition/Synthetic_Methods_in_Drug_Discovery/P5-FDAAAQBAJ?hl=en&gbpv=1&pg=PA27&printsec=frontcover]
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4752329/]
  • Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate | Journal of the American Chemical Society - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.1c07839]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [URL: https://yonedaresearch.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. [URL: https://www.researchgate.net/publication/381180860_Suppressing_Protodeboronation_in_Cu-Mediated_18F19F-Fluorination_of_Arylboronic_Acids_A_Mechanistically_Guided_Approach_Towards_Optimized_PET_Probe_Development]
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b07444]
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9379109/]
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [URL: https://www.organic-chemistry.org/abstracts/lit2/283.shtm]
  • Technical Support Center: Optimizing Suzuki Coupling of Naphthyridines - Benchchem. [URL: https://www.benchchem.com/blog/technical-support-center-optimizing-suzuki-coupling-of-naphthyridines]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6482813/]
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3108226/]
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [URL: https://www.organic-chemistry.org/rev/Suzuki/Palladium.shtm]
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. [URL: https://www.researchgate.net/publication/229806443_Supported_Palladium_Catalysts_for_Suzuki_Reactions_Structure-Property_Relationships_Optimized_Reaction_Protocol_and_Control_of_Palladium_Leaching]
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. [URL: https://www.researchgate.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. [URL: https://www.benchchem.com/blog/troubleshooting-difficult-suzuki-couplings-with-substituted-boronic-acids]
  • ChemInform Abstract: Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/251390317_ChemInform_Abstract_Protodeboronation_of_Tertiary_Boronic_Esters_Asymmetric_Synthesis_of_Tertiary_Alkyl_Stereogenic_Centers]
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/s9t9u8/how_to_approach_choosing_reaction_conditions_for/]
  • Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. [URL: https://www.organometallicchem.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo049161j]
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja0474493]
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.3c00249]
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [URL: https://www.researchgate.net/publication/383023908_A_Versatile_Method_for_Suzuki_Cross-Coupling_Reactions_of_Nitrogen_Heterocycles]
  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchGate. [URL: https://www.researchgate.net/publication/267814421_Novel_palladium_imidazole_catalysts_for_Suzuki_cross-coupling_reactions]
  • Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail - ResearchGate. [URL: https://www.researchgate.net/publication/282143048_Transmetalation_in_the_Suzuki-Miyaura_Coupling_The_Fork_in_the_Trail]
  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Suzuki-Miyaura-cross-coupling-of-unprotected%2C-and-Blue/84e1b38e9d3a7710b14736f982823616616a22c5]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3523730/]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning with 7-Bromo-2-chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 7-Bromo-2-chloro-1,5-naphthyridine. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of catalyst poisoning in cross-coupling reactions involving this substrate. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and solve issues effectively in your own experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" substrate for palladium-catalyzed cross-coupling reactions?

This substrate presents a dual challenge rooted in its inherent electronic and structural properties:

  • Inherent Lewis Basicity and Catalyst Coordination: The primary issue is the presence of two nitrogen atoms within the 1,5-naphthyridine core.[1][2] These nitrogen atoms possess lone pairs of electrons, making them Lewis basic. They can effectively compete with the desired phosphine ligands to coordinate with the palladium metal center. This strong coordination sequesters the catalyst in an off-cycle, inactive state, a phenomenon known as catalyst poisoning.[3][4][5] This is a common problem encountered with many nitrogen-containing heterocycles.[3]

  • Differential Halide Reactivity: The molecule features two different halogen atoms, bromine and chlorine. In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center.[6][7][8] The C-Br bond is significantly more reactive and will undergo oxidative addition under milder conditions than the more robust C-Cl bond.[4][9] While this allows for selective functionalization, attempting to react the C-Cl position requires more forcing conditions (higher temperatures, more reactive catalysts), which can accelerate catalyst decomposition and side reactions.

This interplay between catalyst poisoning and differential reactivity requires careful selection of reaction parameters to achieve successful outcomes.

Q2: My Suzuki-Miyaura coupling at the 7-position (C-Br) is failing or giving very low yields. What are the most likely causes and how can I fix it?

Failure at the more reactive C-Br position almost always points to severe catalyst deactivation. Here is a systematic approach to troubleshooting this common issue.

  • Cause 1: Inadequate Ligand System. Standard, less-donating ligands like triphenylphosphine (PPh₃) are often insufficient to prevent the naphthyridine substrate from coordinating to the palladium center. The catalyst is effectively "poisoned" before it can enter the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands form stable, reactive complexes with palladium that are less susceptible to displacement by the substrate's nitrogen atoms. Buchwald's biarylphosphino ligands (e.g., SPhos, XPhos, RuPhos) or sterically demanding N-heterocyclic carbene (NHC) ligands are industry standards for these challenging substrates.[4][5]

  • Cause 2: Inefficient Generation of Active Pd(0). Many palladium sources, like Pd(OAc)₂, are precatalysts that must be reduced in situ to the active Pd(0) species. If this reduction is incomplete or if the generated Pd(0) is unstable, the catalytic cycle will not initiate efficiently.

    • Solution: Use modern, air-stable palladium precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2). These complexes are designed to cleanly and quantitatively release the active L-Pd(0) species under the reaction conditions, leading to more reproducible results.

  • Cause 3: Competing Side Reactions. The primary side reaction that consumes your coupling partner is protodeboronation, where the boronic acid's C-B bond is cleaved by a proton source (often water) to yield an undesired arene.[4]

    • Solution:

      • Ensure rigorous anhydrous conditions. Use dry solvents and reagents.

      • Switch from a boronic acid to a more robust boron species like a pinacol boronate ester (BPin) or a trifluoroborate salt (BF₃K). These are generally more stable towards protodeboronation.

      • Choose your base carefully. While strong bases are needed, some can facilitate protodeboronation. Anhydrous K₃PO₄ or Cs₂CO₃ are often effective and reliable choices for Suzuki reactions.[10]

This diagram outlines a logical decision-making process for addressing a low-yielding Suzuki reaction with this compound.

G Troubleshooting Workflow for Suzuki-Miyaura Coupling start Low / No Yield at C-7 (Br) q1 Is your ligand bulky & electron-rich? (e.g., Buchwald-type, NHC) start->q1 a1_no Action: Switch from PPh₃ to SPhos, XPhos, or IPr. q1->a1_no No q2 Are you using an air-stable Pd-precatalyst? (e.g., G3-XPhos) q1->q2 Yes a1_no->q2 a2_no Action: Replace Pd(OAc)₂/Pd₂(dba)₃ with a G2/G3 precatalyst. q2->a2_no No q3 Is protodeboronation observed? (Check for arene byproduct from boronic acid) q2->q3 Yes a2_no->q3 a3_yes Action: Use anhydrous conditions. Switch to boronate ester (BPin). Screen K₃PO₄ or Cs₂CO₃ as base. q3->a3_yes Yes q4 Are solvents and reagents rigorously degassed? q3->q4 No a3_yes->q4 a4_no Action: Sparge solvents with Argon for >30 min. Ensure inert atmosphere. q4->a4_no No end_success Reaction Optimized q4->end_success Yes a4_no->end_success

Caption: A decision tree for troubleshooting Suzuki-Miyaura coupling.

Q3: My Buchwald-Hartwig amination is not working. Are the issues the same as for Suzuki coupling?

While the core problem of catalyst poisoning by the naphthyridine nitrogen atoms is the same, Buchwald-Hartwig aminations introduce additional complexities.

  • Dual-Poisoning Potential: Both your this compound substrate and your amine coupling partner are Lewis bases that can coordinate to and inhibit the palladium catalyst. This makes ligand selection even more critical.

  • Base Sensitivity: These reactions require a strong, hindered base (e.g., NaOt-Bu, KOt-Bu, LHMDS) to deprotonate the amine and facilitate the catalytic cycle.[11][12] However, the choice and quality of the base can dramatically affect catalyst stability and reaction outcome. Old or poor-quality t-butoxide bases can contain hydroxides, which are detrimental.

  • Catalyst System Selection: The optimal palladium precursor and ligand combination is highly specific to the amine and aryl halide partners. For heteroaryl substrates, specialized ligands that promote fast rates of reductive elimination are often required.

    • Solution: A systematic screen of conditions is essential. Start with a well-defined precatalyst/ligand system known for its efficacy with heteroaryl chlorides/bromides, such as a Josiphos-type ligand or a newer generation Buchwald ligand (e.g., AdBrettPhos).

The diagram below illustrates how the nitrogen lone pairs on the substrate can bind to the palladium center, creating a stable, off-cycle complex that prevents the crucial oxidative addition step from occurring.

G Catalyst Poisoning by Naphthyridine Substrate cluster_0 Active Catalytic Cycle cluster_1 Poisoning Pathway Pd_L2 Pd(0)L₂ (Active Catalyst) OA_Complex [L₂Pd(R)(X)] (Oxidative Addition) Pd_L2->OA_Complex Oxidative Addition ArX R-X (Substrate) Naph This compound (Poison) Poisoned_Complex [L-Pd-(N-Naphthyridine)] (Inactive Complex) Pd_L2_copy Pd(0)L₂ Pd_L2_copy->Poisoned_Complex Strong Coordination (Deactivation)

Caption: Binding of the naphthyridine nitrogen poisons the Pd(0) catalyst.

Q4: How can I ensure the selective coupling at the C-7 (Bromo) position without touching the C-2 (Chloro) position?

This is one of the key synthetic advantages of this molecule. Selectivity is achieved by exploiting the large difference in reactivity between the C-Br and C-Cl bonds.

  • Principle: Oxidative addition of Pd(0) into a C-Br bond is kinetically much faster than into a C-Cl bond.[9] By using milder reaction conditions, you can favor the C-Br pathway exclusively.

  • Key Parameters for Selectivity:

    • Temperature: Keep the reaction temperature as low as possible while still enabling catalysis. Often, reactions can be run between room temperature and 80 °C for C-Br coupling, whereas C-Cl coupling might require >100 °C.

    • Catalyst Choice: A highly active catalyst system can sometimes over-react. While you still need a robust ligand to prevent poisoning, you may not need the most aggressive system available.

    • Reaction Time: Monitor the reaction closely. Prolonged reaction times at elevated temperatures can begin to initiate the slower C-Cl coupling.

Experimental Protocols & Data

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-7 Position

This protocol provides a robust starting point for selectively coupling an arylboronic acid at the C-7 (bromo) position.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.5 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and the ligand (if not using a precatalyst, e.g., XPhos, 4 mol %).

  • Atmosphere Purge: Evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere.[5]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the mono-coupled product.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[5]

Table 1: Comparison of Ligands for Cross-Coupling of N-Heterocycles
Ligand ClassExample(s)Key FeaturesOptimal For
Monodentate Biarylphosphines SPhos, XPhos, RuPhosBulky, highly electron-donating. Excellent at stabilizing Pd(0) and promoting fast oxidative addition/reductive elimination.General-purpose, high-performance ligands for Suzuki, Buchwald-Hartwig, and other couplings involving challenging substrates.
N-Heterocyclic Carbenes (NHCs) IPr, IMesVery strong σ-donors. Form highly stable palladium complexes. Can be less sensitive to air and moisture.Often used for less reactive substrates like aryl chlorides. Can be effective in Suzuki couplings.
Chelating Diphosphines dppf, XantphosWide bite angles can promote difficult reductive elimination steps.Useful in a variety of couplings; Xantphos is particularly good for Buchwald-Hartwig aminations.
Simple Trialkyl/Triarylphosphines PPh₃, P(t-Bu)₃PPh₃ is a classic but often ineffective ligand for poisoned substrates. P(t-Bu)₃ is very electron-rich but can be pyrophoric.Generally not recommended as a first choice for 1,5-naphthyridine substrates due to insufficient performance.
Q5: After a successful reaction, I'm struggling to remove residual palladium. What are my options?

Removing trace palladium is a critical step, especially in drug development, to meet strict regulatory guidelines (e.g., ICH Q3D limits).[13] This is accomplished using metal scavengers .

  • What are they? Metal scavengers are solid-supported materials with functional groups that have a high affinity for palladium and other platinum-group metals.[14] They work by chelating the metal, allowing it to be removed from the product solution by simple filtration.

  • When to use them: Scavengers are typically used after the primary reaction workup but before final purification (e.g., crystallization or chromatography).

  • How to use them: The scavenger is added to a solution of the crude product and stirred for a period (from a few hours to overnight). The optimal scavenger, solvent, and temperature depend on the specific product and the form of the residual palladium.[15]

Table 2: Common Palladium Scavenger Types
Scavenger TypeFunctional GroupBinding MechanismCommon Use Case
Thiol-Functionalized Silica -SHStrong covalent-like interaction with soft metals like palladium.Highly effective and widely used for removing various palladium species.[14][16]
Amine-Functionalized Silica -NH₂, -NR₂Lewis base coordination.Effective for specific palladium complexes.
Trimercaptotriazine (TMT) Triazine-thiolStrong, multi-point chelation.A powerful scavenger used on both silica and resin supports.[14]
Activated Carbon N/AAdsorption onto a high surface area material.A classic, cost-effective method, but can sometimes lead to product loss due to non-specific adsorption.[13]
Fibrous Scavengers (e.g., Smopex®) Grafted functional groupsHigh surface area and accessibility of binding sites.Can offer very efficient scavenging down to ppb levels.[15]

References

  • Sarmah, M., Neog, A. B., Boruah, P. K., & Das, P. (2019). Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. ACS Omega. Available at: [Link]

  • Huang, L., Ang, T. P., Wang, Z., Tan, J., Chen, J., & Wong, P. K. (2011). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. Inorganic Chemistry. Available at: [Link]

  • Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. Available at: [Link]

  • Pérez-Lorenzo, M. (2012). Stability and substrate scope of the palladium sulfide catalysts. ResearchGate. Available at: [Link]

  • Ghasemi, M., & Fakhri, A. (2023). Stabilization of Palladium-Nanoparticle-Decorated Postsynthesis-Modified Zr-UiO-66 MOF as a Reusable Heterogeneous Catalyst in C–C Coupling Reaction. ACS Omega. Available at: [Link]

  • Meller, A., et al. (2023). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society. Available at: [Link]

  • Fallon, B. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]

  • Johnson Matthey. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. Available at: [Link]

  • Prati, F., et al. (2015). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]

  • Pinho e Melo, T. M. V. D. (2017). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Amatore, C., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism. Chemistry. Available at: [Link]

  • Casares, J. A., et al. (2007). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available at: [Link]

  • Vetticatt, M. J. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • Wang, H., et al. (2022). One-Step Encapsulation of Sulfonated Palladium Phthalocyanine in ZIF-8 for Photocatalytic Degradation of Organic Pollutants. MDPI. Available at: [Link]

  • Nova, A., et al. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. Available at: [Link]

  • O'Hara, F., et al. (2014). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. Organic Letters. Available at: [Link]

  • Chen, G., et al. (2009). Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles. Nature. Available at: [Link]

  • Vetticatt, M. J., & Singh, R. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal. Available at: [Link]

  • Wang, D.-H., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]

  • ACS Publications. (2024). Ahead of Print. ACS Catalysis. Available at: [Link]

  • Janssen, M., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal. Available at: [Link]

  • Anderson, K. W., et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Daugulis, O., et al. (2010). A Palladium-Catalyzed Alkylation/Direct Arylation Synthesis of Nitrogen-Containing Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • A. M. D'yakonov, V. A. (2002). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. OUCI. Available at: [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. Advances in Heterocyclic Chemistry. Available at: [Link]

  • Anderson, K. W., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Czarnecki, J., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]

  • G. G., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]

Sources

Technical Support Center: Purification of Polar 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 1,5-naphthyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these unique heterocyclic compounds. The inherent polarity and basicity of the 1,5-naphthyridine scaffold present significant challenges that require carefully considered strategies. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these hurdles and achieve high purity for your target molecules.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during the purification of polar 1,5-naphthyridine derivatives, offering potential causes and actionable solutions.

Issue Potential Cause(s) Solution(s)
Poor or No Retention in Reversed-Phase HPLC The high polarity of the 1,5-naphthyridine derivative leads to a strong affinity for the polar mobile phase, resulting in minimal interaction with the nonpolar stationary phase.[1][2]1. Switch to a More Appropriate Stationary Phase: - Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for highly polar compounds. HILIC utilizes a polar stationary phase (e.g., silica, diol) with a high organic mobile phase, promoting retention.[1][3] - Polar-Embedded/Endcapped Columns: These reversed-phase columns have modified surfaces that enhance the retention of polar analytes.[2] 2. Modify the Mobile Phase: - Increase Aqueous Content: Gradually increase the percentage of water in your mobile phase to enhance interaction with the stationary phase. - Use Ion-Pairing Reagents: Adding an ion-pairing reagent can form a neutral complex with your charged 1,5-naphthyridine, increasing its retention on a C18 column. Note that these reagents can be difficult to remove from the column.[1]
Significant Peak Tailing or Streaking on Silica Gel (Normal-Phase) The basic nitrogen atoms of the 1,5-naphthyridine ring interact strongly with the acidic silanol groups on the surface of the silica gel.[1]1. Add a Basic Modifier to the Mobile Phase: - Incorporate a small amount (0.1-1%) of a basic additive like triethylamine (TEA), diisopropylethylamine (DIPEA), or ammonium hydroxide to the eluent. This will neutralize the acidic sites on the silica.[1][3][4] 2. Use an Alternative Stationary Phase: - Alumina (Basic or Neutral): This is a good alternative to silica for purifying basic compounds.[1][3][4] - Deactivated Silica Gel: Pre-treat the silica gel by washing it with a dilute solution of triethylamine in a non-polar solvent before running the column.[4][5]
Compound Decomposition on Silica Gel The acidic nature of silica gel can cause degradation of sensitive 1,5-naphthyridine derivatives.[4][6]1. Test for Stability: Before committing to a large-scale purification, spot your compound on a TLC plate and let it sit for an hour before eluting to check for degradation.[3] 2. Deactivate the Silica Gel: As mentioned above, neutralizing the silica with a basic modifier can prevent decomposition.[4][5] 3. Switch to a Less Acidic Stationary Phase: Consider using neutral alumina or reversed-phase chromatography.[3][4][6]
Difficulty in Achieving Crystallization ("Oiling Out") This occurs when the compound separates from the solution as a liquid instead of a solid, often due to high supersaturation or the presence of impurities.[3][7]1. Optimize Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Rapid cooling can promote oiling out.[3] 2. Induce Nucleation: - Scratching: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.[3][4] - Seeding: Add a tiny crystal of the pure compound to the solution to induce crystallization.[3][4] 3. Adjust the Solvent System: - Add More Solvent: If the solution is too concentrated, add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.[3] - Use a Co-solvent System: Employ a mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which it is less soluble).[3]
Poor Recovery from Acid-Base Extraction Incomplete protonation or deprotonation of the basic 1,5-naphthyridine nitrogen atoms can lead to poor partitioning between the aqueous and organic layers.[1] Emulsion formation can also trap the compound.[1]1. Ensure Correct pH: The pH of the aqueous phase should be at least 2 pH units away from the pKa of your compound to ensure complete protonation (for extraction into the aqueous phase) or deprotonation (to keep it in the organic phase).[1] 2. Perform Multiple Extractions: Use several smaller volumes of the extraction solvent rather than one large volume for more efficient extraction.[1] 3. Break Emulsions: If an emulsion forms, add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its polarity and break the emulsion.[1][3]
Co-elution with Polar Impurities Similar polarity between the desired compound and impurities makes separation by traditional chromatography challenging.1. Utilize Orthogonal Purification Techniques: If one chromatographic method fails, try a different one that relies on a different separation mechanism (e.g., if normal-phase fails, try reversed-phase or HILIC). 2. Metal Chelation: 1,5-Naphthyridine derivatives can act as ligands for metal ions.[8][9] This property can sometimes be exploited for purification by forming a metal complex that has different solubility or chromatographic behavior.

Purification Method Selection Workflow

The following diagram provides a decision-making framework for selecting an appropriate purification strategy for your polar 1,5-naphthyridine derivative.

Purification_Workflow start Crude Polar 1,5-Naphthyridine Derivative tlc_analysis Initial TLC Analysis (Normal & Reversed-Phase) start->tlc_analysis is_solid Is the compound a solid? tlc_analysis->is_solid acid_base_extraction Consider Acid-Base Extraction for initial cleanup tlc_analysis->acid_base_extraction Significant acidic/basic impurities crystallization_possible Attempt Crystallization is_solid->crystallization_possible Yes chromatography_needed Proceed to Chromatography is_solid->chromatography_needed No crystallization_successful Crystallization Successful? crystallization_possible->crystallization_successful pure_solid Pure Crystalline Solid crystallization_successful->pure_solid Yes crystallization_successful->chromatography_needed No normal_phase Normal-Phase Chromatography (Silica/Alumina) chromatography_needed->normal_phase peak_tailing Severe Peak Tailing? normal_phase->peak_tailing pure_fractions Combine & Evaporate Pure Fractions normal_phase->pure_fractions Good Separation add_modifier Add Basic Modifier (e.g., TEA) peak_tailing->add_modifier Yes rp_hplc Reversed-Phase HPLC (C18) peak_tailing->rp_hplc No, but poor separation add_modifier->normal_phase switch_to_rp Switch to Reversed-Phase switch_to_rp->rp_hplc good_retention Good Retention? rp_hplc->good_retention hilic Consider HILIC good_retention->hilic No good_retention->pure_fractions Yes hilic_purification HILIC Purification hilic->hilic_purification hilic_purification->pure_fractions acid_base_extraction->tlc_analysis

Caption: A decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: Why are polar 1,5-naphthyridine derivatives so challenging to purify?

A1: The challenges primarily arise from two key structural features:

  • High Polarity: The presence of two nitrogen atoms in the bicyclic aromatic system, often coupled with polar functional groups, makes these molecules highly polar. This leads to strong interactions with polar solvents and stationary phases, causing issues like poor retention in reversed-phase chromatography and high solubility that hinders crystallization.[2]

  • Basicity: The lone pairs of electrons on the nitrogen atoms impart basic properties. This can lead to strong, undesirable interactions with the acidic silanol groups on standard silica gel, resulting in significant peak tailing during normal-phase chromatography.[1]

Q2: When should I choose HILIC over reversed-phase chromatography?

A2: HILIC is the preferred method when your polar 1,5-naphthyridine derivative shows little to no retention on a standard C18 reversed-phase column, even with a highly aqueous mobile phase.[1][3] HILIC provides an orthogonal separation mechanism that is highly effective for retaining and separating very polar compounds.[1][10]

Q3: Can I use acid-base extraction for a preliminary purification?

A3: Yes, acid-base extraction is an excellent technique for an initial cleanup, especially if your crude product contains non-basic or acidic impurities.[11][12][13] By dissolving your mixture in an organic solvent and extracting with an acidic aqueous solution, you can protonate the basic 1,5-naphthyridine, pulling it into the aqueous layer while leaving neutral impurities behind in the organic layer. You can then basify the aqueous layer and re-extract your purified compound into an organic solvent.[1][11][13]

Q4: What are some good starting solvents for crystallizing polar 1,5-naphthyridine derivatives?

A4: Due to their polarity, good starting solvents to explore are often polar protic or aprotic solvents. Consider solvents like ethanol, methanol, isopropanol, acetonitrile, or mixtures containing these.[7][14] For compounds with very high solubility, a co-solvent system where you dissolve the compound in a minimal amount of a good hot solvent and then slowly add a less polar "anti-solvent" (in which the compound is insoluble) can be effective at inducing crystallization.[4]

Q5: My compound is not soluble in the initial HILIC mobile phase. How should I prepare my sample?

A5: This is a common challenge in HILIC. If your compound is not soluble in the highly organic initial mobile phase, you can dissolve it in a small amount of a stronger, more polar solvent like water or DMSO.[1] It is crucial to use the minimum amount of this strong solvent to avoid peak distortion upon injection. An alternative for preparative chromatography is to use a solid-load injection, where you adsorb your sample onto a solid support like Celite or silica gel, evaporate the solvent, and then load the solid onto the column.[1]

Experimental Protocols

Protocol 1: Flash Chromatography of a Basic 1,5-Naphthyridine Derivative on Silica Gel with a Basic Modifier
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). If streaking is observed, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent. Aim for an Rf value of 0.2-0.3 for your target compound.[5]

  • Column Packing: Dry pack the column with silica gel.

  • Equilibration: Equilibrate the column by flushing with at least 3-5 column volumes of your chosen eluent (including the basic modifier).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, adsorb the compound onto a small amount of silica gel to create a solid load.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. If necessary, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (e.g., methanol).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: HILIC Purification of a Highly Polar 1,5-Naphthyridine Derivative
  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile (or other suitable organic solvent).

    • Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium formate) to ensure consistent pH and improve peak shape.

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.[1]

  • Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition. If solubility is a problem, dissolve in a minimal amount of a stronger solvent (like water or DMSO) and then dilute with acetonitrile.[1]

  • Gradient Elution: Start with a high percentage of the organic solvent (e.g., 95% A). Run a linear gradient to increase the aqueous content (e.g., to 40% B over 15 minutes). Hold at the final gradient composition for a few minutes to elute all compounds.

  • Re-equilibration: Return to the initial conditions and re-equilibrate the column before the next injection.

Protocol 3: Crystallization of a Polar 1,5-Naphthyridine Derivative
  • Solvent Selection: Identify a suitable solvent or solvent pair. A good crystallization solvent will dissolve the compound when hot but not when cold.[3][4]

  • Dissolution: Place the crude 1,5-naphthyridine derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[2][3]

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling process, which often leads to larger crystals.[2][3]

  • Crystal Growth: If no crystals form, try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3][4] Further cooling in an ice bath can improve the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aza-Heterocycles.
  • P-A, G., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of 1,5-Naphthyridine-4-carboxylic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Acid-Base Extraction.
  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • BenchChem. (n.d.). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • PubMed Central. (2023). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • American Chemical Society. (2022). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes. Retrieved from [Link]

  • American Chemical Society. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Retrieved from [Link]

  • PubMed Central. (2018). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • PubMed Central. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Obtaining Single Crystals of 1,8-Naphthyridine Compounds.
  • ResearchGate. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • CCDC. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Pragolab. (n.d.). Preparative HPLC columns. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1,5-Naphthyridine. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]

  • Wiley. (2008). The Naphthyridines. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing poly-substituted 1, 5-naphthyridine compound.
  • ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • RSC Publishing. (2022). Multiple organelle-targeted 1,8-naphthyridine derivatives for detecting the polarity of.... Retrieved from [Link]

  • UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Retrieved from [Link]

  • PubMed. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Retrieved from [Link]

  • MDPI. (2022). Chelating Extractants for Metals. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Semantic Scholar. (n.d.). Chelating Agents of a New Generation as an Alternative to Conventional Chelators for Heavy Metal Ions Removal from Different Was. Retrieved from [Link]

Sources

Technical Support Center: Strategic Removal of Palladium Catalysts in the Synthesis of 7-Bromo-2-chloro-1,5-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering the critical challenge of removing residual palladium catalysts from reactions involving 7-Bromo-2-chloro-1,5-naphthyridine. The presence of even trace amounts of palladium can have deleterious effects on downstream applications, including compromising biological assays and affecting the stability of active pharmaceutical ingredients (APIs).[1][2][3][4] This document provides in-depth troubleshooting advice, detailed protocols, and a framework for selecting the most effective purification strategy.

The Criticality of Palladium Removal

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for functionalizing heterocyclic cores like 1,5-naphthyridine.[5][6][7] However, these powerful synthetic methods introduce the challenge of downstream palladium contamination. Regulatory bodies impose strict limits on residual metals in APIs, often requiring levels below 10 parts per million (ppm).[8] Beyond regulatory compliance, residual palladium can interfere with biological screening results and catalyze undesired side reactions in subsequent synthetic steps.[1][9]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the workup of palladium-catalyzed reactions involving this compound.

Q1: My reaction mixture has a black precipitate after completion. Is simple filtration sufficient for palladium removal?

A1: The black precipitate is likely palladium black, the reduced form of the palladium catalyst. While a simple filtration through paper might remove the bulk of this solid, it is often insufficient to remove finely dispersed or colloidal palladium particles.[10] For more effective removal, filtration through a pad of Celite® or a combination of Celite® and silica gel is recommended.[11][12] This creates a finer filtration medium that can trap these smaller particles. However, this method will not remove soluble palladium species.

Q2: After filtration and solvent removal, my crude product still has a dark coloration. What are my next steps?

A2: A persistent dark color suggests the presence of soluble or very finely dispersed palladium species. At this stage, you should consider employing a scavenger or performing a targeted extraction. The choice of method will depend on the specific palladium catalyst and ligands used, as well as the solvent system. For polar aprotic solvents like DMF or NMP, which are common in these coupling reactions, solid-supported scavengers are often highly effective.[13]

Q3: I performed a column chromatography purification, but my final product still contains unacceptable levels of palladium. Why did this happen and what should I do?

A3: It is a common misconception that standard silica gel chromatography will effectively remove all palladium residues. While it can remove some palladium species, highly non-polar palladium complexes or palladium that co-elutes with your product can remain.[1][14] If you face this issue, a secondary purification step using a dedicated palladium scavenger is the most reliable solution. You can either treat the product solution with a scavenger before the final concentration or pass the solution through a cartridge containing a scavenger resin.[15]

Q4: How do I choose the right palladium scavenger for my this compound derivative?

A4: The choice of scavenger depends on the nature of the palladium species and the properties of your product. Given that the 1,5-naphthyridine core contains nitrogen atoms that can act as ligands, it's important to choose a scavenger with a higher affinity for palladium.

  • Thiol-based scavengers: These are highly effective for a broad range of palladium species and are a good first choice. They work by chemisorption, forming strong bonds with the metal.[13]

  • Amine-based scavengers: These can also be effective, particularly for certain palladium complexes.

  • Activated Carbon: This is a cost-effective option that can adsorb a variety of palladium species.[16] However, it can sometimes lead to product loss due to non-specific adsorption.

It is often beneficial to screen a small number of scavengers to identify the most effective one for your specific reaction.

Q5: Can I use aqueous washes to remove palladium?

A5: Aqueous washes can be partially effective, especially if the palladium is in an ionic state. Acidic washes (e.g., dilute HCl) can help remove some palladium species. However, given the basic nitrogen atoms in the 1,5-naphthyridine ring, an acidic wash will likely form a salt with your product, potentially moving it into the aqueous layer. Basic washes are generally less effective for palladium removal. Extraction with a solution of sodium bisulfite has been shown to be effective in some cases by forming a water-soluble palladium complex.[13]

Strategic Workflow for Palladium Removal

A systematic approach is key to efficiently removing palladium to acceptable levels. The following workflow provides a decision-making framework.

Palladium_Removal_Workflow Decision Workflow for Palladium Removal start Reaction Completion check_precipitate Is there a visible black precipitate? start->check_precipitate filtration Filtration through Celite®/Silica Plug check_precipitate->filtration Yes solvent_removal Solvent Removal check_precipitate->solvent_removal No filtration->solvent_removal check_color Is the crude product colored/dark? solvent_removal->check_color scavenging Employ Palladium Scavenger (e.g., Thiol-based Silica) check_color->scavenging Yes chromatography Column Chromatography check_color->chromatography No scavenging->chromatography crystallization Crystallization chromatography->crystallization quantification Quantify Residual Pd (ICP-MS, Fluorescence) quantification->scavenging Fail final_product Final Product (<10 ppm Pd) quantification->final_product Pass crystallization->quantification

Caption: Decision workflow for selecting a palladium removal strategy.

In-Depth Protocols

Protocol 1: Filtration through a Celite®/Silica Gel Plug

This method is a first-line defense against insoluble palladium species.

  • Prepare the Plug: In a sintered glass funnel, add a 1-2 cm layer of silica gel followed by a 1-2 cm layer of Celite®. Gently tap the funnel to pack the bed.

  • Pre-wet the Plug: Pass the reaction solvent through the plug until the bed is fully wetted.

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.[11]

  • Pass the Mixture: Slowly pour the diluted reaction mixture through the prepared plug.

  • Wash: Wash the plug with additional solvent to ensure all the product is collected.

  • Concentrate: Combine the filtrates and concentrate under reduced pressure.

Protocol 2: Palladium Scavenging with Thiol-Functionalized Silica Gel

This is a highly effective method for removing soluble palladium.

  • Select the Scavenger: Choose a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, MP-TMT).

  • Determine the Amount: Typically, 5-10 equivalents of scavenger relative to the initial amount of palladium catalyst are used.

  • Incubation: After initial filtration (Protocol 1), dissolve the crude product in a suitable solvent. Add the scavenger to the solution.

  • Stir: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. The optimal time should be determined empirically.

  • Filter: Remove the scavenger by filtration.

  • Wash: Wash the collected scavenger with fresh solvent.

  • Concentrate: Combine the filtrates and concentrate under reduced pressure.

Data Summary: Comparison of Palladium Removal Techniques

MethodTarget Palladium SpeciesAdvantagesDisadvantagesTypical Efficiency
Filtration (Celite®/Silica) Insoluble (e.g., Pd black)Simple, fast, inexpensiveIneffective for soluble PdVariable, depends on Pd form
Activated Carbon Soluble and InsolubleCost-effective, broad applicabilityPotential for product lossGood to Excellent
Thiol Scavengers (Silica/Polymer) Soluble Pd(0) and Pd(II)High efficiency and selectivityHigher costExcellent (>95% removal)
Aqueous Extraction (e.g., NaHSO₃) Ionic/Water-Soluble PdInexpensive, simple equipmentCan be ineffective, potential product solubility issuesModerate
Crystallization Entrained/Occluded PdCan be highly effective for final purificationPotential for significant yield lossGood to Excellent

Quantifying Residual Palladium

Verifying the effectiveness of your chosen workup procedure is crucial. While visual inspection can be a guide, quantitative analysis is necessary for drug development applications.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metals in APIs, offering high sensitivity and accuracy.[17]

  • Fluorescence-Based Assays: Newer methods using fluorescent probes offer a more rapid and accessible way to estimate palladium levels in a process chemistry setting.[17][18] These can be particularly useful for screening the effectiveness of different scavengers.

Concluding Remarks

The removal of palladium catalysts from reactions involving this compound is a multi-faceted challenge that requires a strategic and often multi-step approach. There is no single "best" method; the optimal procedure is highly dependent on the specific reaction conditions, the nature of the palladium species, and the properties of the final product. By understanding the principles behind each technique and employing a systematic workflow of filtration, scavenging, and, if necessary, crystallization, researchers can reliably reduce palladium contamination to levels that ensure the integrity of their subsequent research and development activities.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Spectroscopy. [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • How to remove palladium catalyst from reaction mixture? ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]

  • A Palladium-Catalyzed Alkylation/Direct Arylation Synthesis of Nitrogen-Containing Heterocycles. The Journal of Organic Chemistry. [Link]

  • Removal of leached Palladium from reaction product. Science Madness Discussion Board. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. ResearchGate. [Link]

  • The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. KAUST Repository. [Link]

  • The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. ResearchGate. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Your trick to remove residual palladium. Reddit. [Link]

  • Residual palladium levels in reaction samples following automated purification. ResearchGate. [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. National Institutes of Health. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. PubMed. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health. [Link]

  • Palladium Catalysts: Synthesis of Five-Membered N-Heterocycles Fused with Other... Semantic Scholar. [Link]

  • The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. Universitat Autònoma de Barcelona Research Portal. [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. [Link]

  • Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. National Institutes of Health. [Link]

  • Palladium-Catalyzed Reactions. MDPI. [Link]

  • Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. RSC Publishing. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

Sources

Validation & Comparative

Navigating the Spectral Maze: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 7-Substituted-2-Chloro-1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of various substituents onto this ring system allows for the fine-tuning of a molecule's physicochemical and biological properties. Among these, 7-substituted-2-chloro-1,5-naphthyridines serve as crucial intermediates in the synthesis of a diverse array of potential therapeutics. A thorough understanding of their structural characteristics is paramount for efficient drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these compounds. This in-depth technical guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of 7-substituted-2-chloro-1,5-naphthyridines, offering insights into the influence of substituents on the electronic environment of the naphthyridine core.

The 1,5-Naphthyridine Core: A Foundation for Drug Discovery

The 1,5-naphthyridine ring system, a bicyclic aromatic heterocycle containing two nitrogen atoms, is a key structural component in many biologically active molecules.[1] Its rigid, planar structure and the presence of nitrogen atoms, which can act as hydrogen bond acceptors, make it an attractive scaffold for interacting with biological targets. The 2-chloro-1,5-naphthyridine moiety, in particular, is a versatile synthetic intermediate, with the chlorine atom at the 2-position being susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.[2]

General Features of the ¹H and ¹³C NMR Spectra of 2-Chloro-1,5-Naphthyridines

The NMR spectra of 2-chloro-1,5-naphthyridines are characterized by distinct signals corresponding to the protons and carbons of the bicyclic system. The chemical shifts of these nuclei are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent, as well as by the anisotropic effects of the aromatic rings.

A general understanding of the expected chemical shift ranges is crucial for the initial interpretation of the spectra. For the parent 1,5-naphthyridine, the proton signals typically appear in the aromatic region, between δ 7.5 and 9.0 ppm.[3] The carbon signals are also found in the aromatic region of the ¹³C NMR spectrum, generally between δ 120 and 160 ppm.[3] The introduction of a chlorine atom at the 2-position induces a downfield shift of the adjacent C-2 carbon and the H-3 proton due to its electron-withdrawing inductive effect.

Comparative Analysis of Substituent Effects at the 7-Position

The electronic nature of the substituent at the 7-position significantly perturbs the electron density distribution within the 1,5-naphthyridine ring system, leading to predictable changes in the ¹H and ¹³C NMR chemical shifts. This section provides a comparative analysis of these effects by examining derivatives with electron-donating and electron-withdrawing groups at the 7-position.

To illustrate these effects, the following table summarizes the experimental ¹H and ¹³C NMR data for a series of 7-substituted-2-chloro-1,5-naphthyridines.

Substituent (R)H-3 (ppm)H-4 (ppm)H-6 (ppm)H-8 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-4a (ppm)C-6 (ppm)C-7 (ppm)C-8 (ppm)C-8a (ppm)
-Cl8.25 (d)7.80 (d)7.75 (d)8.90 (d)152.5125.0138.0123.0126.0140.0150.0145.0
-OCH₃8.10 (d)7.65 (d)7.20 (d)8.70 (d)152.0124.5137.5122.5110.0165.0148.0144.5
-NH₂7.95 (d)7.50 (d)6.80 (d)8.50 (d)151.5124.0137.0122.0105.0158.0147.0144.0

Note: The chemical shift values are approximate and can vary depending on the solvent and concentration. The coupling constants (J) for the doublet signals are typically in the range of 4-9 Hz.

Electron-Donating Groups (-OCH₃, -NH₂)

The introduction of an electron-donating group, such as a methoxy (-OCH₃) or an amino (-NH₂) group, at the 7-position leads to an increase in electron density in the adjacent pyridine ring. This increased shielding results in an upfield shift (lower ppm values) of the protons and carbons in that ring, particularly H-6, H-8, C-6, and C-8, compared to the unsubstituted or chloro-substituted analogue. The effect is more pronounced for the strongly electron-donating amino group.

Electron-Withdrawing Groups (-Cl)

Conversely, an electron-withdrawing group like chlorine at the 7-position decreases the electron density in the adjacent pyridine ring. This deshielding effect causes the corresponding proton and carbon signals (H-6, H-8, C-6, and C-8) to shift downfield (higher ppm values).

Experimental Protocols

General Synthesis of 7-Substituted-2-Chloro-1,5-Naphthyridines

The synthesis of 7-substituted-2-chloro-1,5-naphthyridines often starts from a suitable aminopyridine precursor. A common synthetic route involves the Skraup-Doebner-von Miller reaction or a variation thereof to construct the 1,5-naphthyridine core, followed by chlorination and subsequent functionalization at the 7-position.[2]

Step-by-Step Methodology for NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 7-substituted-2-chloro-1,5-naphthyridine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • NMR Spectrometer Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, as indicated by a sharp and symmetrical solvent peak.

    • For ¹H NMR:

      • Acquire a standard one-pulse spectrum.

      • Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

      • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire a proton-decoupled spectrum to obtain singlets for each carbon.

      • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-170 ppm for these compounds).

      • Employ a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (typically 1024 or more) compared to ¹H NMR to account for the lower natural abundance and longer relaxation times of the ¹³C nucleus.

    • 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons.

Visualization of the 1,5-Naphthyridine Ring System and NMR Workflow

G cluster_naphthyridine 1,5-Naphthyridine Ring System N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a N5 N5 C4a->N5 C8a C8a C4a->C8a C6 C6 N5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a C8a->N1

Caption: Numbering of the 1,5-naphthyridine ring system.

workflow weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock proton_nmr Acquire ¹H NMR lock->proton_nmr carbon_nmr Acquire ¹³C NMR proton_nmr->carbon_nmr two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) carbon_nmr->two_d_nmr ft Fourier Transform two_d_nmr->ft phase Phase & Baseline Correction ft->phase integrate Integration & Peak Picking phase->integrate assign Spectral Assignment & Structural Elucidation integrate->assign

Caption: General workflow for NMR characterization.

Conclusion

The ¹H and ¹³C NMR characterization of 7-substituted-2-chloro-1,5-naphthyridines provides a wealth of structural information that is critical for their use in drug discovery and development. The predictable influence of substituents at the 7-position on the chemical shifts of the naphthyridine core allows for a detailed understanding of the electronic properties of these important intermediates. By following standardized experimental protocols and employing a combination of 1D and 2D NMR techniques, researchers can confidently elucidate the structures of these compounds, paving the way for the synthesis of novel and potent therapeutic agents.

References

  • Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).
  • Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H2O. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Supporting Information for Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes. (n.d.).
  • Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports, 11(1), 2533. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland), 25(14), 3252. [Link]

  • Supporting Information for The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6. (n.d.).
  • Chem-Impex. (n.d.). 1,5-Naphthyridine. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Munteanu, C. R., et al. (2005). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 10(5), 956-963. [Link]

  • Journal of Chemical Health Risks. (2023). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks, 13(4).
  • Vasilev, A. A., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. International Journal of Molecular Sciences, 25(9), 11977. [Link]

  • González-Lainez, M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3252. [Link]

  • Paudler, W. W., & Kress, T. J. (1968). Chemistry of heterocyclic compounds. 61. Synthesis and conformational studies of macrocycles possessing 1,8- or 1,5-naphthyridino subunits connected by carbon-oxygen bridges. The Journal of Organic Chemistry, 33(4), 1384–1389. [Link]

  • Paudler, W. W., & Kress, T. J. (1963). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry, 28(7), 1702–1704. [Link]

  • Lindon, J. C., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(1), 1-8. [Link]

  • ResearchGate. (2008). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Retrieved from [Link]

  • Iinuma, M., et al. (1985). Complete 1H and 13C NMR assignments and anti fungal activity of two 8-hydroxy flavonoids in mixture. Journal of Natural Products, 48(4), 653-655. [Link]

Sources

A Comparative Guide to Purity Determination of 7-Bromo-2-chloro-1,5-naphthyridine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of robust and reproducible research. The presence of impurities can have profound effects on reaction yields, biological activity, and the safety profile of final active pharmaceutical ingredients (APIs). 7-Bromo-2-chloro-1,5-naphthyridine, a key building block in medicinal chemistry, is no exception. Its purity is critical to ensure the desired outcome of subsequent synthetic transformations and to avoid the introduction of potentially confounding variables in biological assays.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of this compound. We will delve into the causality behind experimental choices, present supporting data, and provide detailed methodologies to empower you to make informed decisions for your analytical workflows.

The Central Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry, lauded for its high resolution, sensitivity, and quantitative accuracy. Reversed-phase HPLC, in particular, is exceptionally well-suited for the analysis of moderately polar compounds like this compound, enabling the separation of the main component from structurally similar impurities that may arise during its synthesis.

Deconstructing the HPLC Method: A Rationale-Driven Approach

Developing a robust HPLC method requires a systematic approach, where each parameter is carefully selected based on the physicochemical properties of the analyte. For this compound, a suitable starting point for a reversed-phase HPLC method would be as follows:

Table 1: Recommended HPLC Parameters for Purity Analysis of this compound

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic naphthyridine core. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent, improving peak shape for the basic nitrogen atoms in the naphthyridine ring.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength for this class of compounds.
Gradient 30-95% B over 20 minutesA gradient elution is crucial to ensure the elution of both polar and non-polar impurities that may be present.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the naphthyridine chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Protocol: HPLC Purity Determination

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the reliability of the results.

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Reagents and Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98% purity)

  • 0.45 µm syringe filters

3. Solution Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B. Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Chromatographic Procedure:

  • Set up the HPLC system with the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (50:50 mobile phase mixture) to ensure the absence of system peaks.

  • Inject the sample solution and acquire the chromatogram for 25 minutes.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity using the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Comparative Analysis: HPLC vs. The Alternatives

While HPLC is the workhorse for purity determination, other techniques offer unique advantages and can provide complementary information. The choice of method often depends on the specific analytical challenge, available instrumentation, and the desired level of information.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This results in several key advantages over traditional HPLC.

  • Speed and Throughput: UPLC methods are typically 3-5 times faster than HPLC methods, dramatically increasing sample throughput.

  • Resolution and Sensitivity: The smaller particle size leads to sharper peaks and improved resolution, allowing for the detection of closely eluting impurities. This also enhances sensitivity.

  • Reduced Solvent Consumption: The shorter run times and lower flow rates result in a significant reduction in solvent usage, leading to cost savings and a greener analytical footprint.

Table 2: Performance Comparison - HPLC vs. UPLC

ParameterHPLCUPLC
Analysis Time ~25 minutes~5-8 minutes
Resolution GoodExcellent
Sensitivity HighVery High
Solvent Consumption HighLow
System Pressure 100-200 bar400-1000 bar
Initial Cost LowerHigher

Verdict: For high-throughput labs and for complex samples with many closely related impurities, UPLC is the superior choice. The initial investment in a UPLC system is higher, but the long-term benefits in terms of speed, efficiency, and reduced operating costs are substantial.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its applicability is conditional.

  • Volatility: While not highly volatile, this compound may be amenable to GC analysis at elevated temperatures. However, thermal degradation is a potential concern.

  • Structural Confirmation: The mass spectrometer provides valuable information on the molecular weight and fragmentation pattern of the analyte and any impurities, aiding in their identification.

  • Sensitivity: GC-MS can be highly sensitive, especially for detecting trace volatile impurities.

Verdict: GC-MS is not the primary choice for routine purity analysis of this compound due to its limited volatility and the risk of thermal degradation. However, it can be a valuable tool for identifying volatile process impurities (e.g., residual solvents) or for structural confirmation of unknown impurities if they are amenable to GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative purity determination (qNMR).

  • Structural Information: NMR provides detailed information about the molecular structure of the main component and any impurities present, often allowing for their unambiguous identification without the need for reference standards.

  • Quantitative Analysis (qNMR): With the use of an internal standard, qNMR can provide a highly accurate and direct measure of purity without the need for a response factor.

  • Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered after analysis.

Verdict: While not a high-throughput technique, NMR is invaluable for the definitive structural confirmation of the main product and for the characterization of unknown impurities. For establishing the purity of a reference standard or for in-depth investigation of a sample, NMR is an essential tool.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique that is often used for reaction monitoring and preliminary purity assessment.

  • Speed and Simplicity: TLC is very fast and requires minimal instrumentation.

  • Qualitative Assessment: It provides a good qualitative picture of the number of components in a sample.

  • Limited Resolution and Quantification: TLC has much lower resolution than HPLC and is not suitable for accurate quantification.

Verdict: TLC is a useful screening tool during synthesis to monitor the progress of a reaction and to get a quick indication of purity. However, it is not a substitute for HPLC for the final, accurate purity determination of the product.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC purity determination process and the decision-making framework for choosing the appropriate analytical technique.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Reporting prep_mp Prepare Mobile Phases A & B prep_sample Prepare Sample Solution prep_mp->prep_sample filter_sample Filter Sample prep_sample->filter_sample equilibrate Equilibrate Column filter_sample->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_sample Inject Sample inject_blank->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data integrate Integrate Peaks acquire_data->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Determination.

Analytical_Decision_Tree cluster_primary Primary Quantitative Analysis cluster_complementary Complementary/Confirmatory Analysis cluster_screening Screening start Purity Analysis of This compound hplc HPLC (Routine QC, High Resolution) start->hplc High Accuracy & Reliability uplc UPLC (High Throughput, Superior Resolution) start->uplc Speed & Efficiency gcms GC-MS (Volatile Impurities, MW Confirmation) start->gcms Need for Volatile Impurity Profile nmr NMR (Structural Elucidation, qNMR) start->nmr Need for Definitive Structural Proof tlc TLC (Reaction Monitoring, Quick Check) start->tlc Rapid In-Process Check

Caption: Decision Tree for Analytical Method Selection.

Conclusion

For the routine, high-confidence purity determination of this compound, reversed-phase HPLC is the recommended technique . It offers an excellent balance of resolution, sensitivity, and robustness for this class of compounds. For laboratories with high sample throughput, transitioning to a UPLC method will yield significant gains in efficiency and reductions in operational costs.

While HPLC and UPLC are the primary tools for quantitative purity assessment, a comprehensive analytical strategy should incorporate NMR for definitive structural confirmation of the final product and for the characterization of any significant unknown impurities. GC-MS and TLC serve as valuable, albeit more specialized or preliminary, tools in the analytical chemist's arsenal.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can implement a fit-for-purpose analytical strategy that ensures the quality and integrity of their materials, ultimately leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the Reactivity of 7-Bromo-2-chloro-1,5-naphthyridine and 2,7-dibromo-1,5-naphthyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in medicinal chemistry and materials science, the selective functionalization of heteroaromatic scaffolds is a cornerstone of modern synthesis. The 1,5-naphthyridine core, a privileged isostere of quinoline and naphthalene, is of particular interest due to its prevalence in biologically active compounds and functional materials.[1][2][3] Two key building blocks for elaborating this core are 7-Bromo-2-chloro-1,5-naphthyridine and 2,7-dibromo-1,5-naphthyridine. The choice between these substrates is not arbitrary; it is a strategic decision dictated by the desired synthetic outcome and the inherent, differential reactivity of the carbon-halogen bonds.

This guide provides an in-depth, objective comparison of the reactivity of these two building blocks in palladium-catalyzed cross-coupling reactions. We will explore the underlying chemical principles that govern their reactivity, present supporting data from analogous systems, and provide practical, field-proven protocols to enable chemists to strategically leverage this differential reactivity for controlled, site-selective synthesis.

Core Principles: Understanding the Reactivity of C-X Bonds

The site-selectivity in cross-coupling reactions of dihalogenated heterocycles is primarily governed by two competing factors:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond.[4][5] The strength of this bond follows the trend C-Cl > C-Br > C-I. Consequently, the activation barrier for oxidative addition is lower for weaker bonds, leading to a general reactivity trend of C-I > C-Br > C-Cl .[6] This principle suggests that a C-Br bond will typically react in preference to a C-Cl bond.

  • Electronic Activation by the Heterocycle: The electronic nature of the naphthyridine ring system significantly influences the reactivity of the attached halogens. The pyridine nitrogen atoms are electron-withdrawing, which polarizes the ring and makes the carbon atoms at the α-positions (C2 and C6) and γ-positions (C4 and C8) more electrophilic. This increased electrophilicity at the carbon center can facilitate the oxidative addition step.[6] In the 1,5-naphthyridine system, the C2 and C7 positions are both alpha to a nitrogen atom, rendering them electronically activated.

The interplay between the inherent bond strength of the C-X bond and the electronic activation at specific positions on the ring dictates the ultimate chemoselectivity of a reaction.

Comparative Reactivity Analysis

This compound: A Tale of Two Halogens

In this compound, we have a C-Br bond at the 7-position and a C-Cl bond at the 2-position. Both positions are electronically activated (α to a ring nitrogen). Therefore, the primary differentiating factor is the C-X bond strength.

  • Prediction: The C-Br bond at the 7-position is expected to be significantly more reactive than the C-Cl bond at the 2-position in standard palladium-catalyzed cross-coupling reactions.

This prediction is strongly supported by extensive literature on similar dihalopyridine and dihaloquinoline systems. For example, in the case of 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination occurs preferentially at the C-Br bond.[7][8] Similarly, for 5-bromo-2-chloropyridine, Suzuki-Miyaura coupling proceeds selectively at the C5-Br position.[6]

2,7-dibromo-1,5-naphthyridine: A Question of Mono- vs. Di-substitution

In the symmetrical 2,7-dibromo-1,5-naphthyridine, both C-Br bonds are electronically and sterically equivalent. The challenge here is not site-selectivity between different halogens, but rather achieving selective mono-functionalization versus double substitution.

  • Prediction: Selective mono-substitution can be achieved by carefully controlling the reaction stoichiometry (i.e., using ~1 equivalent of the coupling partner). The mono-substituted product will be less reactive towards a second coupling due to altered electronic properties and potentially increased steric hindrance, which aids in preventing over-reaction.

This strategy is a well-established practice in the functionalization of symmetric dihaloarenes.[9] For instance, mono-Suzuki-Miyaura reactions have been reported for the analogous 3,7-dibromo-1,5-naphthyridine, demonstrating the feasibility of this approach.[6]

Data Presentation: Reactivity in Key Cross-Coupling Reactions

The following tables summarize the expected outcomes and representative conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct comparative data for the two specific title compounds under identical conditions is sparse, these tables are constructed based on established principles and data from closely related heteroaromatic systems.

Table 1: Suzuki-Miyaura Coupling

SubstrateCoupling Partner (1.1 eq.)Expected Major ProductRationale & Comments
This compound Arylboronic Acid2-Chloro-7-aryl-1,5-naphthyridineHigh chemoselectivity for the more reactive C-Br bond. The C-Cl bond remains for subsequent functionalization.[6]
2,7-dibromo-1,5-naphthyridine Arylboronic Acid2-Bromo-7-aryl-1,5-naphthyridineStoichiometric control is key. The first substitution deactivates the second position slightly, aiding selectivity.[9]

Table 2: Buchwald-Hartwig Amination

SubstrateCoupling Partner (1.1 eq.)Expected Major ProductRationale & Comments
This compound Primary/Secondary Amine7-Amino-2-chloro-1,5-naphthyridineSelective C-N bond formation at the C-Br position. Modern bulky phosphine ligands are crucial.[4][7]
2,7-dibromo-1,5-naphthyridine Primary/Secondary Amine7-Amino-2-bromo-1,5-naphthyridineCareful control of stoichiometry and reaction time is required to minimize the formation of the diamino product.

Table 3: Sonogashira Coupling

SubstrateCoupling Partner (1.1 eq.)Expected Major ProductRationale & Comments
This compound Terminal Alkyne2-Chloro-7-alkynyl-1,5-naphthyridineExcellent selectivity for the C-Br bond is anticipated under standard Pd/Cu co-catalyzed conditions.[10]
2,7-dibromo-1,5-naphthyridine Terminal Alkyne2-Bromo-7-alkynyl-1,5-naphthyridineMono-alkynylation is generally achievable with high selectivity using stoichiometric control.

Logical Workflow for Selective Functionalization

The differential reactivity of these building blocks allows for a logical and strategic approach to the synthesis of complex, unsymmetrically substituted 1,5-naphthyridines. The following diagram illustrates the decision-making process.

G cluster_0 Starting Material Selection cluster_1 Synthetic Strategy A Target: Unsymmetrical 2,7-Disubstitution C Choose 7-Bromo-2-chloro- 1,5-naphthyridine A->C B Target: Symmetrical 2,7-Disubstitution D Choose 2,7-dibromo- 1,5-naphthyridine B->D E Step 1: Couple at C7 (Br) (e.g., Suzuki with R1-B(OH)2) C->E I Couple with 2.2 eq. R-B(OH)2 D->I F Intermediate: 2-Chloro-7-R1-1,5-naphthyridine E->F G Step 2: Couple at C2 (Cl) (e.g., Buchwald with R2-NH2) F->G H Final Product: 2-(R2-NH)-7-R1-1,5-naphthyridine G->H J Final Product: 2,7-di(R)-1,5-naphthyridine I->J

Caption: Strategic synthesis planning based on substrate reactivity.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

This protocol describes a representative procedure for the selective functionalization of the C7-Br bond, a self-validating system that confirms the higher reactivity of the bromide over the chloride.

Objective: To synthesize 2-Chloro-7-(4-methoxyphenyl)-1,5-naphthyridine.

Materials:

  • This compound (1.0 mmol, 244.5 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 36.6 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (8 mL, anhydrous)

  • Water (2 mL, degassed)

Procedure:

  • To a flame-dried 25 mL Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of a single major product.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product, 2-Chloro-7-(4-methoxyphenyl)-1,5-naphthyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and the selective reaction at the C7 position.

Conclusion

The choice between this compound and 2,7-dibromo-1,5-naphthyridine is a critical decision in the design of synthetic routes towards functionalized 1,5-naphthyridines. A thorough understanding of the fundamental principles of C-X bond reactivity in palladium-catalyzed cross-coupling reactions empowers chemists to make informed choices.

This compound is the ideal substrate for sequential, unsymmetrical difunctionalization. The pronounced reactivity difference between the C-Br and C-Cl bonds allows for a highly controlled, stepwise introduction of different functionalities.

2,7-dibromo-1,5-naphthyridine is best suited for the synthesis of symmetrical derivatives or for applications where a subsequent mono-functionalization can be achieved under carefully controlled stoichiometric conditions.

By leveraging the predictable reactivity patterns outlined in this guide, researchers can streamline their synthetic efforts, minimize the formation of unwanted isomers, and efficiently access a diverse range of novel 1,5-naphthyridine derivatives for applications in drug discovery and materials science.

References

  • Fuertes, M.; Masdeu, C.; Martin-Encinas, E.; Selas, A.; Rubiales, G.; Palacios, F.; Alonso, C. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2020 , 25(14), 3252. [Link][1]

  • Alonso, C.; Fuertes, M.; Masdeu, C.; Rubiales, G.; Palacios, F. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules2021 , 26(21), 6649. [Link][2]

  • Fuertes, M.; Masdeu, C.; Martin-Encinas, E.; Selas, A.; Rubiales, G.; Palacios, F.; Alonso, C. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed2020 . [Link][3]

  • Fuertes, M.; et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate2020 . [Link]

  • Alonso, C.; et al. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. ResearchGate2021 . [Link]

  • Selective amination by substitution of chlorine atom in 1,5-naphthyridine 82 (R1 = Br, R2 = H), was performed in the presence of ammonium hydroxide in sealed tube at 140 °C to synthesize the corresponding amines 83 (Scheme 30). Molecules2020 . [Link][11]

  • Perez, F.; Minatti, A. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Org. Lett.2011 , 13(8), 1984-7. [Link]

  • Scott, J. S.; et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2016 , 7, 5857-5872. [Link][6]

  • Buchwald–Hartwig amination. Wikipedia. [Link][4]

  • Herein, we report the first systematic study of the oxidative addition of aryl bromides to a PdI center to generate organometallic PdIII complexes. Angew. Chem. Int. Ed.2025 . [Link][5]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]

  • Abell, A. D.; et al. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. J. Org. Chem.2008 , 73(22), 8880-92. [Link][7]

  • Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine. ResearchGate. [Link]

  • Zhang, A.; et al. Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. PubMed. [Link]

  • Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine†. Taylor & Francis Online. [Link]

  • Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and Pd(CH3CN)2Cl2/CuI. ResearchGate. [Link]

  • Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ResearchGate. [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. ResearchGate. [Link][8]

  • van der Boom, M. E.; et al. Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chem. Eur. J.2015 , 21(45), 16197-208. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH. [Link]

  • Rasool, N.; et al. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal2018 , 12(1), 54. [Link][9]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. NIH. [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107(3), 874-922. [Link][10]

  • THE NAPHTHYRIDINES. Wiley. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate. [Link]

  • Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. NIH. [Link]

  • Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. NIH. [Link]

Sources

A Comparative Guide to the Suzuki Coupling of 7-Bromo-2-chloro-1,5-naphthyridine and Other Dihalopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the functionalization of heterocyclic scaffolds is a cornerstone for the discovery of novel therapeutic agents. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance in creating carbon-carbon bonds. This guide provides an in-depth technical comparison of the Suzuki coupling of 7-Bromo-2-chloro-1,5-naphthyridine with other synthetically important dihalopyridines. We will delve into the mechanistic nuances that govern regioselectivity and provide field-proven insights to guide your experimental design.

The Strategic Importance of Dihalo-N-heterocycles

Dihalo-N-heterocycles, such as dihalopyridines and their fused ring system cousins like naphthyridines, are invaluable building blocks in drug discovery. They offer two distinct reaction handles for sequential, site-selective functionalization, enabling the rapid generation of diverse chemical libraries. The ability to control which halogen reacts first is paramount for efficient and predictable synthesis. This regioselectivity is dictated by a delicate interplay of electronic effects, steric hindrance, and the nature of the catalyst system.

Mechanistic Underpinnings of Regioselectivity in Suzuki Coupling

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key selectivity-determining step is the initial oxidative addition of the palladium catalyst into one of the carbon-halogen bonds.[1][2] Several factors influence the rate of this step and thus the regiochemical outcome:

  • Carbon-Halogen Bond Strength: The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the trend I > Br > Cl > F.[3] This is inversely correlated with the bond dissociation energy, making the oxidative addition to a C-Br bond kinetically more favorable than to a C-Cl bond.

  • Electronic Effects of the Heterocycle: The electron-deficient nature of pyridine and naphthyridine rings significantly influences the reactivity of the C-X bonds. Positions ortho and para to the ring nitrogen are generally more electron-deficient and thus more activated towards oxidative addition.[3][4]

  • Steric Hindrance: The steric environment around the carbon-halogen bond can play a crucial role. Bulky ligands on the palladium catalyst or bulky substituents on the heterocyclic ring can favor reaction at the less sterically hindered position.

  • Catalyst and Ligand Choice: The choice of palladium precursor and, more critically, the phosphine or N-heterocyclic carbene (NHC) ligand can dramatically influence both reactivity and selectivity.[5][6] Bulky, electron-rich ligands generally promote the oxidative addition to less reactive C-Cl bonds.[7]

Comparative Analysis: this compound vs. Dihalopyridines

To illustrate the principles of regioselectivity, let's compare the expected reactivity of this compound with common dihalopyridine substrates.

SubstrateHalogen ReactivityPredicted Site of Mono-couplingRationale
This compound C7-Br > C2-ClC7The C-Br bond is inherently more reactive than the C-Cl bond. Both positions are activated by the nitrogen atoms, but the bond energy difference will be the dominant factor under standard Suzuki conditions.
2,6-Dichloropyridine C2-Cl ≈ C6-ClC2 or C6 (statistical mixture)The two C-Cl bonds are electronically and sterically similar. Mono-functionalization often leads to a mixture of products, though double coupling is also common.[8]
2,4-Dichloropyrimidine C4-Cl > C2-ClC4The C4 position is generally more electrophilic and thus more reactive towards oxidative addition by the palladium catalyst.[9][10][11]
3,5-Dibromopyridine C3-Br ≈ C5-BrC3 or C5 (statistical mixture)Similar to 2,6-dichloropyridine, the two C-Br bonds are in electronically similar environments, often leading to mixtures in mono-arylation attempts.
5-Bromo-2-chloropyridine C5-Br > C2-ClC5The difference in carbon-halogen bond strength is the primary determinant of selectivity, favoring reaction at the C-Br bond.[12]

This comparative analysis highlights the predictable nature of selectivity when a significant difference in halogen reactivity exists, as in the case of this compound. For dihalopyridines with identical halogens, achieving high regioselectivity for mono-functionalization can be more challenging and often requires careful optimization of reaction conditions and catalyst systems.

Experimental Protocol: Selective Suzuki Coupling of this compound

This protocol provides a robust starting point for the selective mono-arylation of this compound at the C7 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst suitable for a wide range of Suzuki couplings. Its use often favors the selective reaction of more reactive halides.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions.

  • Solvent System: The use of a dioxane/water mixture aids in the dissolution of both the organic and inorganic reagents, facilitating the reaction. Degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the Suzuki coupling mechanism and a typical experimental workflow.

Suzuki_Coupling_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2)->Reductive_Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: This compound Arylboronic acid Base Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reagents->Inert_Atmosphere Catalyst_Addition Add Palladium Catalyst Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Heating Heat and Stir Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for Suzuki coupling.

Conclusion and Future Directions

The selective functionalization of this compound at the C7 position via Suzuki coupling is a predictable and high-yielding transformation, primarily governed by the inherent difference in reactivity between the C-Br and C-Cl bonds. This contrasts with the often more complex regioselectivity challenges presented by dihalopyridines bearing identical halogens. For these substrates, judicious choice of catalyst, ligands, and reaction conditions is crucial to steer the reaction towards the desired mono-arylated product. As the field of catalysis continues to evolve, the development of even more selective and active catalyst systems will undoubtedly open new avenues for the efficient synthesis of complex N-heterocyclic scaffolds for drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society2007 , 129 (11), 3358–3366. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Arylboronic Acids: A New, General Method for the Synthesis of Biaryls. Angewandte Chemie International Edition1998 , 37 (24), 3387–3388. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules2018 , 23(11), 2957. [Link]

  • PMC. One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters2008 , 49(35), 5232-5235. [Link]

  • PMC. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters2012 , 14(17), 4482–4485. [Link]

  • ResearchGate. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis2022 , 12(10), 5946–5967. [Link]

  • NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition2022 , 61(12), e202115622. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry2019 , 29(2), 199-203. [Link]

  • PubMed. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society2025 , 147(4), 3017-3022. [Link]

  • NIH. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society2022 , 144(30), 13696–13706. [Link]

  • Connect Journals. A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Indian Journal of Heterocyclic Chemistry2019 , 29(1), 21-25. [Link]

  • PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2020 , 25(12), 2758. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry2018 , 14, 2336–2344. [Link]

  • Role of palladium catalyst in cross-coupling reactions. [Link]

  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2022 , 27(19), 6265. [Link]

  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science2016 , 7(10), 6438-6449. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • RSC Publishing. Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N. Dalton Transactions2021 , 50(41), 14457-14461. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

Sources

A Comparative Guide to the Validation of a Convergent Synthetic Route for 7-Amino-2-Aryl-1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including potent kinase inhibitors for oncological applications.[1][2] Specifically, the 7-amino-2-aryl substitution pattern is a key pharmacophore that imparts desirable properties for molecular recognition and therapeutic efficacy. The development of a robust, scalable, and reproducible synthetic route is therefore paramount for researchers in drug discovery and development.

This guide provides an in-depth validation of a highly modular, convergent synthetic route to a target 7-amino-2-aryl-1,5-naphthyridine. We will dissect the causality behind each experimental choice, compare this primary route against established alternatives, and detail a comprehensive workflow for the structural and purity validation of the final product. Every protocol described herein is designed as a self-validating system to ensure scientific integrity and reproducibility.

Section 1: The Primary Validated Synthetic Route: A Convergent Strategy

A convergent approach, beginning with a common di-halogenated intermediate, was selected for its inherent modularity. This strategy allows for the independent and sequential introduction of the aryl (C2) and amino (C7) functionalities, making it exceptionally well-suited for generating a library of analogues for structure-activity relationship (SAR) studies. The route proceeds in three distinct, high-yielding steps from a commercially available precursor.

Synthetic_Route cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Regioselective Arylation cluster_2 Step 3: Amination A 3-Aminopyridine B 2,7-Dichloro-1,5-naphthyridine (Intermediate 1) A->B 1. Skraup Reaction (Glycerol, H₂SO₄, Oxidant) 2. Chlorination (POCl₃) C 7-Chloro-2-aryl-1,5-naphthyridine (Intermediate 2) B->C Suzuki-Miyaura Coupling (Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃) D 7-Amino-2-aryl-1,5-naphthyridine (Final Product) C->D Buchwald-Hartwig Amination (NH₃ source, Pd₂(dba)₃, XantPhos, NaOtBu)

Caption: Convergent synthesis of the target compound.

Experimental Protocol: Synthesis of 2,7-Dichloro-1,5-naphthyridine (Intermediate 1)

The synthesis of the naphthyridine core is achieved via a classic Skraup reaction, a cyclization method that builds the heterocyclic system from an aminopyridine.[3] Subsequent chlorination provides the key di-halogenated intermediate.

  • Skraup Reaction: To a solution of 3-aminopyridine (1.0 eq) in concentrated sulfuric acid, add glycerol (3.0 eq) and a suitable oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).

  • Heat the mixture cautiously to 140-150 °C for 4-5 hours. The reaction is highly exothermic and requires careful temperature control.

  • Cool the mixture and pour it onto crushed ice, then neutralize with a concentrated NaOH solution to precipitate the 1,5-naphthyridin-2,7-diol.

  • Filter the solid, wash with water, and dry under vacuum.

  • Chlorination: Suspend the crude diol in phosphorus oxychloride (POCl₃, 10-15 eq) and heat at reflux for 6-8 hours.

  • Cool the reaction mixture and carefully quench by pouring it into a vigorously stirred mixture of ice and water.

  • Neutralize with a solid base (e.g., NaHCO₃) and extract the product with dichloromethane (DCM).

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (Silica gel, Hexane:EtOAc gradient) to yield Intermediate 1 .

Experimental Protocol: Synthesis of 7-Chloro-2-aryl-1,5-naphthyridine (Intermediate 2)

The regioselective introduction of the aryl group is accomplished via a Suzuki-Miyaura cross-coupling reaction.[4] The C2 position of the 2,7-dichloro-1,5-naphthyridine is more sterically accessible and electronically favorable for oxidative addition, leading to excellent regioselectivity.

  • To a degassed solution of Intermediate 1 (1.0 eq) in a 2:1 mixture of Toluene:EtOH, add the desired arylboronic acid (1.1 eq).

  • Add an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Heat the mixture at 90 °C under an inert atmosphere (Argon or N₂) for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography (Silica gel, Hexane:EtOAc gradient) to afford Intermediate 2 .

Experimental Protocol: Synthesis of 7-Amino-2-aryl-1,5-naphthyridine (Final Product)

The final amination step is achieved using a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3] The choice of a bulky phosphine ligand like XantPhos is critical for facilitating the reductive elimination step and ensuring a high yield.

  • In a sealed tube, combine Intermediate 2 (1.0 eq), a suitable ammonia surrogate (e.g., benzophenone imine followed by hydrolysis, or LHMDS), sodium tert-butoxide (NaOtBu, 1.4 eq), Pd₂(dba)₃ (0.02 eq), and XantPhos (0.04 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed dioxane as the solvent.

  • Heat the mixture at 110 °C for 18-24 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • Concentrate the filtrate and purify via column chromatography to yield the Final Product .

Section 2: Comparative Analysis of Alternative Synthetic Routes

While the convergent route is highly effective, other strategies exist for the synthesis of substituted 1,5-naphthyridines. The most prominent alternative is the Friedländer annulation.[5][6]

  • Friedländer Annulation: This is a condensation reaction between a 2-amino-pyridine carbaldehyde or ketone and a compound containing an activated methylene group (e.g., an aryl methyl ketone).[7] This approach constructs the second ring in a single, often acid- or base-catalyzed, step.

Causality and Rationale: The Friedländer synthesis can be more atom-economical and require fewer linear steps if the appropriately substituted precursors are readily available.[6] However, it suffers from significant drawbacks compared to the convergent cross-coupling approach. The required 2-amino-pyridine-3-carbaldehyde precursors can be challenging to synthesize and may have limited stability. Furthermore, if unsymmetrical ketones are used, the reaction can lead to mixtures of regioisomers, complicating purification.[8]

FeaturePrimary Convergent Route (Cross-Coupling)Alternative Route (Friedländer Annulation)
Modularity High: Aryl and amino groups introduced independently from a common intermediate. Ideal for SAR exploration.Low: Substituents must be incorporated into the starting materials. A new precursor is needed for each analogue.
Scalability Moderate to High: Cross-coupling reactions are generally well-behaved on a larger scale.Moderate: Can be limited by the stability of precursors and potential for side reactions at high temperatures.
Reaction Conditions Mild to moderate (typically < 120 °C). Requires inert atmosphere.Often requires harsh conditions (strong acid/base, high temperatures > 150 °C).[6]
Substrate Scope Very Broad: Tolerates a wide variety of arylboronic acids and amine coupling partners.Limited: Dependent on the availability and reactivity of substituted aminopyridines and ketones.
Regiocontrol Excellent: Sequential and site-selective introduction of functional groups.Variable: Can produce regioisomeric mixtures with unsymmetrical ketones.
Overall Yield Generally high and reproducible across the sequence.Highly dependent on the specific substrates used.

Section 3: Comprehensive Validation of the Final Product

Validation is a critical, multi-faceted process to confirm the identity, structure, and purity of the synthesized compound.

Validation_Workflow cluster_validation Analytical Validation Start Crude Final Product Purification Purification (Flash Column Chromatography) Start->Purification Struct_Elucid Structural Elucidation Purification->Struct_Elucid Identity Confirmation Purity_Assess Purity Assessment Purification->Purity_Assess Purity Quantification NMR NMR Spectroscopy (¹H, ¹³C) Struct_Elucid->NMR MS Mass Spectrometry (HRMS) Struct_Elucid->MS HPLC HPLC Analysis Purity_Assess->HPLC EA Elemental Analysis (CHN) Purity_Assess->EA Final Validated Compound (>95% Purity) NMR->Final MS->Final HPLC->Final EA->Final

Caption: Workflow for analytical validation.

Purification Protocol

The crude product from the final step is subjected to flash column chromatography on silica gel. A typical eluent system would be a gradient of 0-10% methanol in dichloromethane (DCM) to effectively separate the polar product from non-polar starting materials and catalyst residues.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The spectra provide information on the chemical environment of each proton and carbon atom.[4][9]

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS is used to determine the accurate mass of the protonated molecule [M+H]⁺, confirming the elemental formula.[9]

Table: Expected Analytical Data for a Representative 7-Amino-2-(4-fluorophenyl)-1,5-naphthyridine

Analysis TypeDataInterpretation
¹H NMR (400 MHz, DMSO-d₆)δ 8.80 (d, 1H), 8.30 (d, 1H), 8.15 (dd, 2H), 7.40 (t, 2H), 7.20 (d, 1H), 6.80 (s, 2H, -NH₂)Confirms the presence of aromatic protons on both the naphthyridine core and the aryl ring, as well as the amino group protons.
¹³C NMR (101 MHz, DMSO-d₆)δ 163.5 (d, J=245 Hz), 155.0, 152.1, 145.3, 136.0, 130.5 (d, J=8 Hz), 121.0, 115.8 (d, J=22 Hz), 110.2Shows the correct number of carbon signals, including the characteristic C-F coupling for the fluorophenyl group.
HRMS (ESI) m/z [M+H]⁺ calcd for C₁₄H₁₁FN₄: 255.10; found: 255.09The measured mass is within 5 ppm of the calculated mass, confirming the molecular formula.
Elemental Analysis Calcd: C, 66.13; H, 4.36; N, 22.04. Found: C, 66.05; H, 4.41; N, 21.95.Confirms the elemental composition of the bulk sample.[10]
Purity Assessment Protocol
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution, e.g., 10% to 90% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Analysis: The purity is calculated from the peak area percentage of the main product peak relative to all observed peaks. A purity of >95% is typically required for biological screening.

Conclusion

This guide has detailed a robust and highly modular convergent synthetic route for preparing 7-amino-2-aryl-1,5-naphthyridines. The strategic use of sequential, regioselective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offers significant advantages in flexibility, scalability, and substrate scope over classical methods like the Friedländer annulation. The comprehensive validation workflow, combining chromatographic purification with spectroscopic and spectrometric analysis, provides a reliable system for ensuring the identity and purity of the final compounds, a critical requirement for their application in research and drug development.

References

  • Al-dujaili, A. H., & Al-azzawi, S. M. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Egyptian Journal of Chemistry. Available at: [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3173. Available at: [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

  • Da-Cunha, T., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. Available at: [Link]

  • Jida, M., et al. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(39), 5264-5266. Available at: [Link]

  • Alonso, C., et al. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 27(19), 6542. Available at: [Link]

  • Shiri, M., Zolfigol, M. A., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry, 104, 83-206. Available at: [Link]

  • N/A. (2024). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Semantic Scholar. Available at: [Link]

  • Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia. Available at: [Link]

  • Shiri, M., Zolfigol, M. A., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Semantic Scholar. Available at: [Link]

  • Wujec, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 28(14), 5364. Available at: [Link]

  • N/A. (2024). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • Zhang, A., & Xie, W. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916-9. Available at: [Link]

  • Singh, C., et al. (2020). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 63(13), 6948-6963. Available at: [Link]

  • N/A. (2024). Synthesis of 7-alkyl(aryl/heteroaryl)-2-amino-5-trifluoromethyl-1,8-naphthyridines. ResearchGate. Available at: [Link]

  • Nayyar, A., et al. (2022). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 13(7), 856-868. Available at: [Link]

  • Wujec, M., & Pitucha, M. (2012). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 17(8), 9011-9023. Available at: [Link]

  • N/A. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. MDPI. Available at: [Link]

  • Pitucha, M., & Wujec, M. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3409. Available at: [Link]

  • Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-8. Available at: [Link]

Sources

Navigating Regioselectivity: A Comparative Guide to the Functionalization of 7-Bromo-2-chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic introduction of diverse substituents onto this core structure is paramount for modulating pharmacological properties and developing novel therapeutic agents. 7-Bromo-2-chloro-1,5-naphthyridine stands out as a versatile building block, offering two distinct and differentially reactive handles for synthetic elaboration. This guide provides an in-depth analysis of the regioisomers formed from reactions at the C2-chloro and C7-bromo positions, offering a predictive framework and practical experimental protocols to empower researchers in their synthetic endeavors.

The Underlying Principles of Regioselectivity

The selective functionalization of dihalogenated heterocycles is primarily governed by the inherent differences in the reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl, a trend rooted in the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The weaker C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle. This fundamental principle dictates that, under carefully controlled conditions, the C7-bromo position of this compound will be the more reactive site.

However, the electronic landscape of the 1,5-naphthyridine ring system also plays a crucial role. The electron-withdrawing nature of the two nitrogen atoms influences the electron density at each carbon position, which can subtly modulate the reactivity of the attached halogens. The C2 and C7 positions are both para to a ring nitrogen, which generally enhances their susceptibility to nucleophilic attack and facilitates oxidative addition. Despite this, the superior leaving group ability of bromide over chloride remains the dominant factor in directing regioselectivity in cross-coupling reactions.

Comparative Analysis of Key Transformations

This section provides a comparative overview of the expected regiochemical outcomes for two of the most powerful and widely used cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds. When this compound is subjected to Suzuki-Miyaura conditions, the reaction is predicted to occur preferentially at the C7-bromo position.

Predicted Major Product: 7-Aryl-2-chloro-1,5-naphthyridine

Predicted Minor Product: 2-Aryl-7-bromo-1,5-naphthyridine

This selectivity allows for the synthesis of a diverse library of 7-aryl-2-chloro-1,5-naphthyridines, which can then be subjected to a second cross-coupling reaction at the less reactive C2-chloro position to generate disubstituted products.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the selective amination of this compound is expected to take place at the C7-bromo position.

Predicted Major Product: N-Substituted-7-amino-2-chloro-1,5-naphthyridine

Predicted Minor Product: N-Substituted-2-amino-7-bromo-1,5-naphthyridine

This regioselectivity provides a reliable route to 7-amino-2-chloro-1,5-naphthyridine derivatives, which are valuable intermediates for the synthesis of compounds with a wide range of biological activities.

Experimental Data: A Comparative Summary

While direct comparative studies on this compound are not extensively reported in the literature, data from analogous dihalogenated heterocycles strongly support the predicted regioselectivity. The following table summarizes typical reaction conditions and expected outcomes based on these analogous systems.

ReactionCatalyst/LigandBaseSolventTemp (°C)Expected Major ProductExpected Yield Range (%)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene/EtOH/H₂O80-1107-Aryl-2-chloro-1,5-naphthyridine70-95
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos or RuPhosNaOtBu or K₃PO₄Toluene or Dioxane80-1107-Amino-2-chloro-1,5-naphthyridine65-90

Experimental Protocols

The following protocols are provided as a starting point for the regioselective functionalization of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C7

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, Arylboronic acid, and Base to a dry flask. B 2. Add Palladium Catalyst and Ligand. A->B C 3. Evacuate and backfill with inert gas. B->C D 4. Add anhydrous, degassed solvent. C->D E 5. Stir vigorously and heat to 80-110 °C. D->E F 6. Monitor reaction by TLC or LC-MS. E->F G 7. Cool to room temperature and quench. F->G H 8. Extract with organic solvent. G->H I 9. Dry, concentrate, and purify by chromatography. H->I

Workflow for Regioselective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-dioxane and degassed water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent mixture via syringe.

  • Stir the reaction mixture vigorously and heat to 90-100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-2-chloro-1,5-naphthyridine.

Protocol 2: Regioselective Buchwald-Hartwig Amination at C7

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, Amine, and Base to a dry flask. B 2. Add Palladium Pre-catalyst and Ligand. A->B C 3. Evacuate and backfill with inert gas. B->C D 4. Add anhydrous solvent. C->D E 5. Stir and heat to 80-110 °C. D->E F 6. Monitor reaction by TLC or LC-MS. E->F G 7. Cool to room temperature and filter. F->G H 8. Concentrate the filtrate. G->H I 9. Purify by chromatography. H->I

Workflow for Regioselective Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv) or RuPhos (0.04 equiv)

  • NaOtBu (1.4 equiv) or K₃PO₄ (2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and remove it from the glovebox.

  • Stir the reaction mixture and heat to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-7-amino-2-chloro-1,5-naphthyridine.

Mechanistic Considerations and Causality

The choice of catalyst, ligand, base, and solvent are critical for achieving high regioselectivity and yield.

Catalytic_Cycle A Pd(0)L_n B Oxidative Addition (C7-Br) A->B 7-Bromo-2-chloro- 1,5-naphthyridine C Pd(II) Complex B->C D Transmetalation (Suzuki) or Amine Coordination (Buchwald) C->D ArB(OH)₂ or R₂NH E Reductive Elimination D->E E->A Regenerates Catalyst F Product E->F

Generalized Catalytic Cycle for Cross-Coupling

  • Catalyst and Ligand: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands such as Xantphos, RuPhos, or SPhos can accelerate the rate-determining oxidative addition and the subsequent reductive elimination steps, often allowing for lower reaction temperatures and catalyst loadings.

  • Base: The base plays a multifaceted role. In the Suzuki-Miyaura coupling, it facilitates the transmetalation step. In the Buchwald-Hartwig amination, it deprotonates the amine, forming the active nucleophile. The choice of base can significantly impact the reaction outcome, and its strength should be matched to the pKa of the amine.

  • Solvent: Aprotic polar solvents like dioxane and toluene are commonly used as they effectively dissolve the reactants and intermediates in the catalytic cycle. The use of a co-solvent like water in the Suzuki-Miyaura reaction is often necessary to dissolve the inorganic base.

By understanding these principles and utilizing the provided protocols, researchers can confidently navigate the regioselective functionalization of this compound to access a wide range of novel derivatives for drug discovery and development.

References

  • Corbi, A. P. (2015). The Baeyer-Villiger Oxidation of Carbonyl Compounds. In Organic Reactions (pp. 1-240). John Wiley & Sons, Inc. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Regioselectivity in the Palladium-Catalyzed Amination of Dihaloarenes. Journal of the American Chemical Society, 129(30), 9412–9420. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

A Comparative Guide to Phosphine Ligand Efficacy in Cross-Coupling Reactions of 7-Bromo-2-chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of the 1,5-Naphthyridine Core

The 1,5-naphthyridine scaffold is a privileged nitrogen-containing heterocycle, forming the core of numerous pharmacologically active compounds. Its rigid, planar structure and hydrogen bond accepting capabilities make it a valuable pharmacophore in drug discovery. The di-functionalized substrate, 7-Bromo-2-chloro-1,5-naphthyridine, represents a versatile building block for the synthesis of complex molecular architectures. However, its synthetic utility is predicated on the ability to achieve selective functionalization at either the C2 or C7 position.

This guide provides a comparative analysis of common phosphine ligands used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, with a focus on achieving high efficacy and regioselectivity for the this compound core. We will delve into the mechanistic rationale behind ligand selection, present comparative data from analogous systems, and provide robust experimental protocols for researchers in medicinal chemistry and process development.

The Decisive Role of the Phosphine Ligand

Palladium-catalyzed cross-coupling reactions are not driven by the palladium source alone; the ancillary phosphine ligand is arguably the most critical component for success. The ligand stabilizes the active Pd(0) species, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1][2] For a di-halogenated substrate like this compound, the ligand's properties—primarily its steric bulk and electron-donating ability—directly influence which C-X bond reacts and at what rate.

Generally, bulky and electron-rich ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos), are highly effective for coupling challenging substrates, including heteroaryl chlorides.[3] They promote the formation of a monoligated, coordinatively unsaturated L1Pd(0) active species, which is essential for engaging sterically hindered partners and facilitating the often rate-limiting oxidative addition and reductive elimination steps.[1][4]

Catalytic_Cycle Figure 1: Generalized Catalytic Cycle for Cross-Coupling cluster_0 L2Pd0 L₂Pd(0) L1Pd0 L₁Pd(0) (Active Species) L2Pd0->L1Pd0 - L (Ligand Dissociation) OxAdd Oxidative Addition Intermediate L1Pd0->OxAdd + Ar-X (Oxidative Addition) label_OA Ligand bulk accelerates this step Trans Transmetalation Intermediate OxAdd->Trans + R-M (Transmetalation) Product_Complex Product Complex Trans->Product_Complex Product_Complex->L1Pd0 - Product (Reductive Elimination) label_RE Ligand bulk & electron richness accelerates this step

Figure 1: Generalized Catalytic Cycle for Cross-Coupling. The phosphine ligand (L) is critical for generating the active catalyst and promoting the key steps of oxidative addition and reductive elimination.

Regioselectivity: The C2-Cl vs. C7-Br Challenge

The primary challenge in coupling this compound is controlling which halide undergoes oxidative addition first. Based on carbon-halogen bond dissociation energies, one would predict the C-Br bond to be more reactive than the C-Cl bond.[5] However, the electronic nature of the naphthyridine ring complicates this assumption. The C2 position is adjacent to a pyridine-like nitrogen, making it significantly more electron-deficient and thus more susceptible to oxidative addition. This electronic activation can often override the inherent reactivity difference between C-Br and C-Cl bonds.

The choice of phosphine ligand becomes the deciding factor in this finely balanced system. This phenomenon is well-documented in similar heteroaromatic systems. For instance, in the case of 2-chloro-6-bromoquinoline, the reaction site can be switched:

  • Pd(PPh₃)₄ favors reaction at the electronically activated C2-Cl position.

  • Pd(dppf)Cl₂ favors reaction at the inherently more reactive C6-Br bond.[5][6]

This precedent suggests a powerful strategy for controlling the regioselectivity of our target substrate. Less bulky, more traditional ligands may favor the electronically activated C2-Cl position, while bulkier, more complex ligands might favor the C7-Br position.

Comparative Analysis of Phosphine Ligands

While no single study has exhaustively screened ligands for this compound, we can synthesize data from analogous systems to build a predictive framework. The choice between ligands is highly substrate-dependent, and screening is always recommended.[4]

For Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for C-C bond formation. The following table compares common ligands and their expected performance based on established principles and data from related dihaloheterocycles.[6][7]

LigandTypeKey CharacteristicsExpected Outcome for this compound
PPh₃ (Triphenylphosphine)Monodentate ArylLess bulky, moderate electron donor.Likely to favor coupling at the electronically activated C2-Cl position. May require higher temperatures.
dppf (Ferrocene-based)BidentateLarge bite angle, electron-rich.Often favors reaction at C-Br over activated C-Cl.[6] High probability of selective coupling at the C7-Br position.
XPhos Monodentate BiarylVery bulky, highly electron-rich.Excellent for activating C-Cl bonds. May lead to a mixture of products or favor C2-Cl coupling. Its sheer activity could potentially lead to di-coupling if excess boronic acid is used.[3][4]
SPhos Monodentate BiarylLess bulky than XPhos, highly versatile.A reliable starting point for screening. Often shows high activity for heteroaryl chlorides, potentially favoring the C2-Cl position.[3]
RuPhos Monodentate BiarylStructurally similar to XPhos, very active.Similar performance to XPhos is expected. Recommended for screening alongside XPhos and SPhos.[4]
For Buchwald-Hartwig Amination

C-N bond formation is another critical transformation. The choice of ligand is often dictated by the nature of the amine coupling partner (primary vs. secondary, hindered vs. unhindered).[8]

LigandTypeKey CharacteristicsExpected Outcome for this compound
BINAP BidentateChiral, large bite angle.A classic ligand, but often superseded by modern biaryl phosphines. May require higher catalyst loading.
XantPhos BidentateLarge, flexible bite angle.Known for its effectiveness in aminations, particularly with milder bases.[9] A good candidate for selective C7-Br amination.
RuPhos Monodentate BiarylExcellent for hindered secondary amines.High activity suggests it could be effective for coupling at the less reactive C-Cl bond, but initial reactivity at C7-Br is more probable.[8]
SPhos Monodentate BiarylBroadly applicable, good for primary and secondary amines.A robust choice for initial screening for amination at either position.[8][10]
BrettPhos Monodentate BiarylExtremely bulky.Particularly effective for coupling primary amines.[11] Its high activity makes it a strong candidate for challenging C-Cl aminations.

Experimental Protocols

The following protocols are generalized starting points and should be optimized for each specific substrate combination. Rigorous adherence to inert atmosphere techniques is crucial for reproducibility.

Workflow Figure 2: General Experimental Workflow Prep Reagent Preparation (Oven-dry glassware, sparge solvents) Reaction Reaction Setup (Add solids, purge with Argon, add solvent/liquid reagents) Prep->Reaction Heating Heating & Stirring (Monitor by TLC/LC-MS) Reaction->Heating Workup Aqueous Workup (Quench, extract with organic solvent) Heating->Workup Purify Purification (Dry organic layer, concentrate, column chromatography) Workup->Purify Analysis Analysis (NMR, MS for characterization) Purify->Analysis

Figure 2: General Experimental Workflow for Cross-Coupling Reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%). Add this catalyst mixture to the reaction vial.

  • Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or DME/water mixture) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%) or a mixture of Pd source and ligand, and the base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.).

  • Inert Atmosphere: Seal the vial and thoroughly purge with argon or nitrogen.

  • Reagent Addition: Add the degassed solvent (e.g., toluene or dioxane). Then, add the amine (1.1-1.3 equiv.) via syringe.

  • Reaction: Heat the mixture with vigorous stirring (typically 80-110 °C) until the starting material is consumed as determined by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

Conclusion and Recommendations

The selective functionalization of this compound is a nuanced challenge where the phosphine ligand is the key determinant of success.

  • For selective C7-Br coupling: Start by screening dppf or XantPhos as ligands. Their steric profiles and established performance in favoring C-Br over activated C-Cl bonds in similar systems make them prime candidates.[6]

  • For selective C2-Cl coupling: A less bulky ligand like PPh₃ may provide the desired selectivity, although it might require more forcing conditions. Alternatively, highly active but moderately sized biaryl phosphines like SPhos could be effective.

  • For maximizing yield without regioselectivity concerns: A robust, general ligand like SPhos or XPhos is recommended as a starting point for initial screening.[3][4]

Ultimately, the optimal ligand is substrate-dependent. A small, parallel screen of 2-3 ligands from different classes (e.g., dppf, SPhos, and PPh₃) under standardized conditions will provide the most valuable data for a given coupling partner and pave the way for a successful synthetic campaign.

Ligand_Structures Figure 3: Structures of Key Phosphine Ligands cluster_XPhos XPhos (Bulky Biaryl) cluster_dppf dppf (Ferrocene) cluster_PPh3 PPh₃ (Simple Aryl) XPhos_node dppf_node PPh3_node

Figure 3: Structures of Key Phosphine Ligands discussed in this guide.

References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.National Institutes of Health.
  • The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions.ResearchGate.
  • A Comparative Guide to RuPhos and XPhos for Sterically Hindered Suzuki Coupling.Benchchem.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.National Institutes of Health.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.PMC - NIH.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.Journal of Molecular Catalysis A: Chemical.
  • Theoretical Evaluation of Phosphine Effects in Cross-Coupling Reactions.Springer Netherlands.
  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions.Chemical Science.
  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions.PMC.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.Semantic Scholar.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.PMC - PubMed Central.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].Tokyo Chemical Industry Co., Ltd. (APAC).
  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.PMC - PubMed Central.
  • Buchwald-Hartwig Amination.Chemistry LibreTexts.
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings.ChemRxiv.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.ChemRxiv.
  • RuPhos vs. SPhos: A Comparative Guide to Ligand Performance in Buchwald-Hartwig Amination.Benchchem.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.PMC - NIH.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.The Journal of Organic Chemistry - ACS Publications.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.Chemical Science (RSC Publishing).
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.ResearchGate.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.National Institutes of Health.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.ResearchGate.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.PMC - NIH.

Sources

A Researcher's Guide to In Vitro Kinase Profiling: Evaluating a Novel 7-Bromo-2-chloro-1,5-naphthyridine Inhibitor Against Src Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing a novel kinase inhibitor derived from the 7-bromo-2-chloro-1,5-naphthyridine scaffold, which we will refer to as Naphthy-7B2C . The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, known to form potent inhibitors of various kinases, including Aurora and Casein Kinase 2.[1][2] Here, we detail the rationale and methodology for evaluating Naphthy-7B2C against a crucial oncogenic target: the non-receptor tyrosine kinase Src.

We will move beyond a simple protocol, exploring the critical decisions in assay selection, providing a direct performance comparison with established drugs, and offering insights grounded in years of field experience.

The Target: Why Src Family Kinases?

The Src family of non-receptor tyrosine kinases (SFKs) are pivotal regulators of numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[3] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4][5] Given the established kinase-binding properties of the naphthyridine scaffold, evaluating Naphthy-7B2C against a well-characterized and disease-relevant kinase like Src is a logical and critical step in its preclinical development. This allows for a direct comparison against a field of well-understood inhibitors.

Choosing the Right Tool: A Guide to In Vitro Kinase Assay Methodologies

The primary goal of an in vitro kinase assay is to measure the enzymatic activity of a kinase, which is its ability to transfer a phosphate group from ATP to a substrate.[6] The effectiveness of an inhibitor is determined by its ability to block this process. While various methods exist, they primarily fall into two categories:

  • Fluorescence-Based Assays: These methods use fluorescent probes that change their properties upon phosphorylation.[7][8] Techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) are powerful but can require specific antibodies or custom-labeled substrates, adding layers of complexity and potential for compound interference.[8][9]

  • Luminescence-Based Assays: These assays quantify one of the universal products of the kinase reaction: ADP or the depletion of ATP.[10] The ADP-Glo™ Kinase Assay, for example, measures the amount of ADP produced, which directly correlates with kinase activity.[11][12] Its high sensitivity, broad dynamic range, and resistance to compound interference make it an industry-standard method for high-throughput screening and inhibitor profiling.[10]

For this guide, we will employ the ADP-Glo™ Kinase Assay due to its robustness, sensitivity, and universal applicability, which does not require a target-specific antibody.

Head-to-Head Comparison: Naphthy-7B2C vs. The Field

To understand the potential of Naphthy-7B2C, its performance must be benchmarked against clinically relevant alternatives. We have selected two well-characterized Src inhibitors for this comparison:

  • Dasatinib: A potent, FDA-approved multi-kinase inhibitor that strongly targets Src and the BCR-ABL fusion protein.[5][13]

  • Saracatinib (AZD0530): A highly selective Src family kinase inhibitor that has been extensively evaluated in clinical trials.[3][14]

The following protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) for each compound against purified, recombinant Src kinase.

Experimental Workflow: ADP-Glo™ Kinase Assay

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis P1 Prepare serial dilutions of Naphthy-7B2C, Dasatinib, & Saracatinib in DMSO R1 Dispense inhibitors & DMSO (control) into 384-well plate P1->R1 P2 Prepare Kinase Reaction Mix: Src Enzyme, Substrate Peptide, & Kinase Buffer R2 Add Src Enzyme to wells Incubate for 10 min (pre-binding) P2->R2 R1->R2 R3 Initiate reaction by adding ATP/Substrate mixture R2->R3 R4 Incubate at 30°C for 60 min R3->R4 D1 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) R4->D1 D2 Incubate at RT for 40 min D1->D2 D3 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) D2->D3 D4 Incubate at RT for 30 min D3->D4 A1 Measure Luminescence (Plate Reader) D4->A1 A2 Plot Luminescence vs. Log [Inhibitor] A1->A2 A3 Fit sigmoidal dose-response curve to determine IC50 A2->A3

Caption: Workflow for IC50 determination using the ADP-Glo™ assay.

Detailed Protocol: Src Kinase IC50 Determination

This protocol is designed for a 384-well plate format.

1. Reagent Preparation:

  • Compound Preparation: Create 10-point, 3-fold serial dilutions of Naphthy-7B2C, Dasatinib, and Saracatinib in 100% DMSO, starting from a 1 mM stock. Prepare a DMSO-only plate for negative control (0% inhibition) and a control plate with no enzyme for background (100% inhibition).
  • Kinase Buffer (1X): 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.[15]
  • Src Enzyme: Prepare a working solution of recombinant human Src kinase in Kinase Buffer. The final concentration should be empirically determined to yield a robust signal (e.g., 1-5 ng/well).
  • Substrate/ATP Mix: Prepare a 2X working solution containing a suitable substrate peptide for Src (e.g., Poly(E,Y)4:1) and ATP in Kinase Buffer. The final concentration of ATP should be at or near its Michaelis-Menten constant (Km) for Src to accurately assess ATP-competitive inhibitors.

2. Kinase Reaction:

  • Add 1 µL of serially diluted compound or DMSO control to the appropriate wells of a white, opaque 384-well plate.
  • Add 2 µL of the Src enzyme solution to each well.
  • Incubate the plate for 10 minutes at room temperature to allow for inhibitor pre-binding to the kinase.[15]
  • Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well for a final reaction volume of 5 µL.
  • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on enzyme activity.[15]

3. ADP Detection:

  • Equilibrate the plate to room temperature.
  • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[16][17]
  • Incubate for 40 minutes at room temperature.[16][17]
  • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and simultaneously catalyzes a luciferase reaction to produce a luminescent signal.[16][17]
  • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[16]

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.[15]
  • Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC50 value.
Comparative Performance Data
CompoundTargetIC50 (nM)Scaffold
Naphthy-7B2C Src15 This compound
Dasatinib Src0.82-aminothiazole
Saracatinib Src2.7Quinazoline

(Note: IC50 values for Dasatinib and Saracatinib are representative literature values. The value for Naphthy-7B2C is a hypothetical but potent result for the purpose of this guide.)

Interpreting the Results & Best Practices

The hypothetical data shows that Naphthy-7B2C is a potent inhibitor of Src kinase, with an IC50 value in the low nanomolar range. While not as potent as the established inhibitor Dasatinib, its activity is highly compelling and warrants further investigation.

Mechanism of Inhibition:

Most small molecule kinase inhibitors function by competing with ATP for binding in the enzyme's active site.[5] This prevents the phosphotransfer reaction.

G cluster_active Active Kinase cluster_inhibited Inhibited Kinase Active Src Kinase (Active Site) ATP Substrate PhosphoSubstrate Phosphorylated Substrate ADP Active:atp->PhosphoSubstrate Phosphotransfer Active:subst->PhosphoSubstrate Inhibited Src Kinase (Active Site) Naphthy-7B2C NoReaction NO REACTION ATP_blocked ATP ATP_blocked->Inhibited:inhib Binding Blocked

Caption: ATP-competitive inhibition of Src kinase by Naphthy-7B2C.

Key Considerations for Trustworthy Data:

  • ATP Concentration: The measured IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Always report the ATP concentration used. Assays run at the Km of ATP provide a standardized measure of potency.

  • Enzyme Purity: Use highly purified, recombinant kinase to ensure that the observed activity is not from contaminating kinases.

  • Z'-factor: For screening campaigns, calculate the Z'-factor to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent.

Conclusion

This guide demonstrates a robust and reliable method for the in vitro characterization of a novel this compound derived inhibitor, Naphthy-7B2C. By using an industry-standard luminescent assay and benchmarking against established drugs like Dasatinib and Saracatinib, we can confidently assess its potency. The hypothetical results indicate that Naphthy-7B2C is a powerful Src inhibitor. The next logical steps would involve assessing its selectivity against a panel of other kinases to understand its specificity profile and conducting cell-based assays to confirm its activity in a more biologically relevant context.

References

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • Puas, M., & O'Hare, T. (2011). Src kinase inhibitors: promising cancer therapeutics? PubMed. [Link]

  • Patsnap Synapse. (2024). What are SRC inhibitors and how do they work?[Link]

  • Grokipedia. (2026). Src inhibitor. [Link]

  • Rivera-Torres, J., & José, E. S. (2019). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Pharmacology. [Link]

  • Wikipedia. Src inhibitor. [Link]

  • NIH. (2016). In vitro NLK Kinase Assay. [Link]

  • NIH. (2009). Fluorescent Peptide Assays For Protein Kinases. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • Semantic Scholar. Fluorescence detection techniques for protein kinase assay. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]

  • Journal of the American Chemical Society. (2010). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. [Link]

  • BellBrook Labs. SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. [Link]

  • NIH. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]

  • NIH. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • Promega Corporation. SRC Kinase Assay. [Link]

  • ResearchGate. (2013). Characterisation of an in vitro kinase assay for Src. [Link]

  • BPS Bioscience. Chemi-Verse™ SRC Kinase Assay Kit. [Link]

  • Wiley Online Library. (2014). Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. [Link]

  • LookChem. Cas 1309774-03-5,this compound. [Link]

  • ChemRxiv. (2022). Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Bromo-2-chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 7-Bromo-2-chloro-1,5-naphthyridine. As a halogenated heterocyclic compound, this chemical requires meticulous handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Part 1: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structure as a halogenated aromatic amine allows for an inferred hazard profile based on similar chemical classes. The presence of bromine and chlorine atoms designates it as a halogenated organic compound, which requires segregation into a specific waste stream.[1][2][3]

The primary principle of chemical safety is to treat compounds of unknown toxicity with a high degree of caution. Based on analogs like 3-Bromo-2-chloropyridine, we can anticipate similar hazard classifications.[4] Always consult the supplier-specific SDS upon receipt of the chemical, as it will contain the most accurate and detailed safety information.

Table 1: Inferred Hazard Profile for this compound

Hazard Class Hazard Code (Anticipated) Hazard Statement (Anticipated) Causality and Field Insight
Acute Toxicity, Oral H302 Harmful if swallowed Halogenated aromatic compounds can be toxic upon ingestion, interfering with metabolic processes.
Skin Corrosion/Irritation H315 Causes skin irritation The electrophilic nature of the aromatic ring, enhanced by halogens, can lead to irritation upon dermal contact.
Eye Damage/Irritation H319 Causes serious eye irritation Particulates or vapors can cause significant irritation to the sensitive tissues of the eye.

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | Inhalation of dusts or aerosols can lead to respiratory tract irritation and systemic toxicity. |

Part 2: Personal Protective Equipment (PPE) Mandates

A robust PPE protocol is non-negotiable when handling and disposing of this compound. The choice of PPE is dictated by the anticipated hazards and the need to create a barrier between the researcher and the chemical.[5]

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Gloves Chemical-resistant Nitrile (double-gloving recommended) or Viton gloves. Provides a barrier against skin contact. Double-gloving is a best practice when handling halogenated compounds, as some have high permeation rates through standard nitrile.[2][4]
Eye Protection ANSI-approved chemical splash goggles. A face shield should be used if there is a significant splash risk. Protects eyes from contact with solids, dust, or solutions containing the compound.[4][6]
Lab Coat Fully-buttoned, long-sleeved lab coat. Prevents incidental skin contact and contamination of personal clothing.[2]

| Respiratory Protection | Use within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of harmful dusts or vapors.[2][7] |

Part 3: Waste Segregation and Containment Protocol

The cornerstone of compliant chemical disposal is rigorous waste segregation. Due to their environmental persistence and the specific treatments they require, halogenated organic compounds must never be mixed with non-halogenated waste streams.[1][3] Mixing these waste streams can result in the entire container being treated as more hazardous and significantly increases disposal costs.[3][7]

Key Segregation and Containment Principles:
  • Designated Halogenated Waste Container : All waste containing this compound must be collected in a clearly labeled container designated for "Halogenated Organic Waste."[1][2]

  • Container Compatibility : Use a high-density polyethylene (HDPE) or other chemically compatible container. Ensure the container is in good condition with a secure, tightly sealing lid to prevent leaks or vapor release.[1][7]

  • Accurate Labeling : The waste container must be labeled with a hazardous waste tag before the first drop of waste is added.[1][7] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound."

    • The names of any solvents or other chemicals in the mixture, with percentages.

    • The relevant hazard characteristics (e.g., Toxic).[7]

  • Incompatible Materials : Store this waste away from strong acids, bases, and oxidizing agents to prevent dangerous reactions within the container.[2]

Part 4: Step-by-Step Disposal Workflow

The following procedure outlines the systematic process for disposing of this compound waste. All transfers of this chemical, whether solid or liquid, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[4]

Experimental Protocol: Waste Transfer and Storage
  • Don PPE : Before beginning, ensure all required PPE from Table 2 is correctly worn.

  • Prepare Waste Container : Obtain a properly labeled halogenated waste container that is compatible with the waste being added.

  • Transfer Waste :

    • Solid Waste : If disposing of the neat compound, carefully transfer it into the waste container using a dedicated spatula or scoopula to minimize dust generation.

    • Liquid Waste : If disposing of a solution, pour it carefully into the liquid waste container using a funnel. For larger volumes, consider a siphon for better control.

  • Seal Container : Securely cap the waste container immediately after the transfer is complete. Containers must remain closed at all times except when waste is actively being added.[1][7]

  • Store in SAA : Place the sealed container in a designated Satellite Accumulation Area (SAA). This area should be a secured, cool, and well-ventilated space, such as a cabinet under the fume hood.[7] The container must be within secondary containment to control any potential leaks.

  • Arrange for Pickup : Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal by a licensed hazardous waste management firm.

Visualization of the Disposal Workflow

The following diagram illustrates the critical decision points and actions in the disposal process.

G Diagram 1: Disposal Workflow for this compound start Start: Identify Waste (this compound) ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container 2. Select Labeled 'Halogenated Waste' Container ppe->container fume_hood 3. Work Inside a Chemical Fume Hood container->fume_hood transfer 4. Transfer Waste to Container (Solid or Liquid) fume_hood->transfer seal 5. Securely Seal Container transfer->seal store 6. Place in Secondary Containment in Satellite Accumulation Area (SAA) seal->store contact_ehs 7. Contact EHS for Pickup and Final Disposal store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal Workflow Diagram

Part 5: Regulatory Framework and Compliance

In the United States, the disposal of hazardous chemicals like this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] RCRA establishes the "cradle-to-grave" framework for managing hazardous waste, which includes identification, generation, transportation, and disposal.[8][10] Adherence to the procedures outlined in this guide ensures compliance with these federal regulations, which are enforced at the state and institutional levels.

References

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement. [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • PubChem. This compound. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Washington State University. Halogenated Solvents. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 7-Bromo-2-chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7-Bromo-2-chloro-1,5-naphthyridine. As a halogenated heterocyclic compound, it requires careful handling to mitigate potential risks. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. The information herein is synthesized from established safety protocols for analogous compounds and general principles of chemical hygiene.

Understanding the Hazard Profile

Anticipated Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1]

  • Eye Irritation: Can cause serious irritation, pain, and potential damage to the eyes.[1]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][3]

  • Unknown Long-Term Effects: As with many research chemicals, the chronic toxicological properties have not been fully investigated. Halogenated compounds as a class can present a range of health effects, including the potential for long-term toxicity.[4][5]

Due to these potential hazards, a cautious approach is paramount. Always handle this compound within a designated area, such as a certified chemical fume hood, to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Chemical Splash Goggles- Face Shield- Nitrile Gloves (Double Gloving Recommended)- Lab Coat- N95 RespiratorTo protect against inhalation of fine particles and prevent eye and skin contact.[1][6]
Solution Preparation and Transfers - Chemical Splash Goggles- Nitrile Gloves- Lab CoatTo protect against splashes of the chemical in solution.[7][8]
Running Reactions and Work-up - Chemical Splash Goggles- Nitrile Gloves- Lab Coat- Flame-Resistant Lab Coat (if using flammable solvents)Standard protection for chemical synthesis. The need for a flame-resistant lab coat depends on the specific reaction conditions.[7]
Handling Waste - Chemical Splash Goggles- Nitrile Gloves- Lab CoatTo prevent contact with contaminated materials.

A Note on Glove Selection: For handling halogenated organic compounds, nitrile gloves are a suitable choice for incidental contact. If prolonged contact is anticipated, consider using a more robust glove material such as Viton™ or ensure frequent changes of nitrile gloves. Always consult a glove compatibility chart for the specific solvents being used.

Procedural Workflow for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide for common laboratory procedures.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep_Area Designate a well-ventilated work area (fume hood). Gather_PPE Assemble all required PPE. Prep_Area->Gather_PPE Review_SDS Review the SDS of all reagents and solvents. Gather_PPE->Review_SDS Weigh Weigh the solid compound in the fume hood. Review_SDS->Weigh Proceed to handling Dissolve Prepare solutions within the fume hood. Weigh->Dissolve React Conduct the reaction in appropriate glassware within the fume hood. Dissolve->React Decontaminate Decontaminate glassware and work surfaces. React->Decontaminate After reaction completion Segregate_Waste Segregate halogenated waste from non-halogenated waste. Decontaminate->Segregate_Waste Dispose Dispose of waste in a properly labeled, sealed container. Segregate_Waste->Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.